Lanthanum(III)chloride
Description
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Properties
CAS No. |
11098-96-7 |
|---|---|
Molecular Formula |
Cl3La |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
lanthanum(3+);trichloride |
InChI |
InChI=1S/3ClH.La/h3*1H;/q;;;+3/p-3 |
InChI Key |
ICAKDTKJOYSXGC-UHFFFAOYSA-K |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[La+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Lanthanum(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Lanthanum(III) chloride (LaCl₃) is an inorganic salt of the rare earth element lanthanum. It serves as a crucial precursor for the synthesis of other lanthanum compounds and metallic lanthanum, and it possesses unique catalytic and biochemical properties that make it a compound of significant interest in research and development.[1][2] This document provides an in-depth overview of its core physical and chemical characteristics, experimental methodologies for its preparation, and key reactivity pathways.
Physical Properties
Lanthanum(III) chloride is a white, odorless solid that is highly soluble in water and alcohols.[3] It is most commonly available in its anhydrous (LaCl₃) and heptahydrate (LaCl₃·7H₂O) forms. The anhydrous form is notably hygroscopic, readily absorbing moisture from the atmosphere, while the heptahydrate is a crystalline solid.[1][2][4]
Quantitative Physical Data
The key physical properties of both anhydrous and hydrated forms of Lanthanum(III) chloride are summarized below for direct comparison.
| Property | Anhydrous Lanthanum(III) Chloride | Heptahydrate Lanthanum(III) Chloride |
| Molecular Formula | LaCl₃ | LaCl₃·7H₂O |
| Molar Mass | 245.26 g/mol [3] | 371.37 g/mol [3] |
| Appearance | White hygroscopic powder/crystals[2][3] | White crystalline solid[1][5] |
| Density | 3.84 g/cm³ at 25 °C[1][2] | Not specified |
| Melting Point | 858 - 860 °C[2][3] | Decomposes at 91 °C[1][2] |
| Boiling Point | 1812 °C[2] | Not applicable |
| Solubility in Water | Highly soluble.[3][5] 48.18 wt% at 25°C, 49.73 wt% at 35°C.[6] | Soluble in water and ethanol.[1][2] |
| pH of Solution (100g/L) | ~5.0 at 25 °C | Not specified |
Crystal Structure
The anhydrous form of Lanthanum(III) chloride possesses a hexagonal crystal structure, specifically the UCl₃ type.[1][3]
-
Coordination Geometry : The Lanthanum ion (La³⁺) is nine-coordinate, described as a tricapped trigonal prismatic geometry.[3]
-
Lattice Constants : a = 0.74779 nm, c = 0.43745 nm.[3]
-
Bond Lengths : There are two distinct La-Cl bond lengths within the structure: six at 2.95-2.96 Å and three at 2.97-3.00 Å.[7][8]
The heptahydrate form crystallizes as a white triclinic crystal.[1][2]
Chemical Properties
Lanthanum(III) chloride's chemical behavior is dominated by its hygroscopic nature, the Lewis acidic character of the La³⁺ ion, and its role as a precursor in various chemical reactions.
Reactivity and Stability
-
Hygroscopicity : Anhydrous LaCl₃ is deliquescent, readily absorbing atmospheric water to form hydrates.[9][10] This property necessitates storage in a dry, inert atmosphere.[2] The heptahydrate is stable under normal conditions but will lose its water of crystallization upon heating.[4]
-
Aqueous Solutions : When dissolved in water, LaCl₃ forms acidic solutions due to the presence of moderate concentrations of hydrogen ions.[1][9] These solutions can effectively neutralize bases.[9][10]
-
Thermal Decomposition : When heated in the presence of water vapor, LaCl₃ can undergo hydrolysis to form lanthanum oxychloride (LaOCl).[4][10] LaCl₃ + H₂O ⇌ LaOCl + 2HCl
-
Redox Behavior : It does not typically act as an oxidizing or reducing agent, though such behavior is not impossible.[1][9]
Role as a Lewis Acid Catalyst
The La³⁺ ion acts as a mild but effective Lewis acid, accepting electron pairs.[11] This property allows it to catalyze a variety of organic reactions.[1][9]
-
Catalytic Applications : It is used to convert aldehydes to acetals, in Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and for the synthesis of various heterocyclic compounds.[3][11]
-
Mechanism : As a Lewis acid, it activates substrates by coordinating with electron-rich species, facilitating the formation of new chemical bonds.[11]
Coordination Chemistry
The lanthanum ion in LaCl₃ can adopt various coordination numbers, typically ranging from 6 to 9, allowing it to form a wide array of complexes with different ligands.[11] In aqueous chloride solutions, it forms species such as LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺.[12] This flexibility is key to its tailored use in catalysis.[11]
Experimental Protocols & Methodologies
Detailed experimental procedures for the synthesis of both anhydrous and hydrated Lanthanum(III) chloride are well-established.
Synthesis of Anhydrous LaCl₃ (Ammonium Chloride Route)
This is a common and effective method for producing the pure anhydrous salt, avoiding the formation of oxychloride impurities.[3]
-
Step 1: Formation of the Ammonium (B1175870) Salt : Lanthanum oxide (La₂O₃) is mixed with an excess of ammonium chloride (NH₄Cl) and heated. This produces the ammonium salt of the pentachloride. La₂O₃ + 10 NH₄Cl → 2 (NH₄)₂LaCl₅ + 6 H₂O + 6 NH₃
-
Step 2: Thermal Decomposition : The resulting ammonium salt is heated to 350-400 °C under a vacuum. This decomposes the complex, yielding anhydrous Lanthanum(III) chloride. (NH₄)₂LaCl₅ → LaCl₃ + 2 HCl + 2 NH₃
Synthesis of Hydrated LaCl₃
The heptahydrate is typically prepared through a straightforward acid-base reaction.[1][5]
-
Dissolution : Lanthanum oxide (La₂O₃), lanthanum hydroxide (B78521) (La(OH)₃), or lanthanum carbonate (La₂(CO₃)₃) is dissolved in hydrochloric acid (HCl). La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O
-
Crystallization : The resulting solution is concentrated, often on a water bath, and allowed to cool. This leads to the crystallization of LaCl₃·7H₂O.[5]
Characterization of Aqueous Species by Raman Spectroscopy
The study of lanthanum chloride complexes in solution can be performed using Raman spectroscopy to identify the vibrational modes of La-Cl bonds.[12]
-
Solution Preparation : Lanthanum(III) chloride heptahydrate is dissolved in deionized water. The dissolution process can be slow, potentially taking up to two weeks.[12]
-
Standardization : The concentration of the solution is precisely determined by titrating the free chloride ions with a standardized silver nitrate (B79036) (AgNO₃) solution.[12]
-
Spectroscopic Analysis : Raman spectra of the solutions are collected. The resulting spectra show a band around 230 cm⁻¹, which can be deconvoluted into distinct vibrational modes corresponding to different aqueous complexes, such as LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺.[12]
Visualized Workflows and Relationships
The following diagrams illustrate key synthesis and reactivity pathways for Lanthanum(III) chloride.
Caption: Synthesis routes for hydrated and anhydrous Lanthanum(III) chloride.
Caption: Key chemical reactivity pathways of Lanthanum(III) chloride.
Applications and Safety
Key Applications
-
Catalysis : Widely used as a catalyst in Fluid Catalytic Cracking (FCC) to convert crude oil into gasoline and in various organic syntheses.[3][11]
-
Biochemical Research : Employed to block the activity of divalent cation channels, particularly calcium channels.[3][13]
-
Scintillator Material : When doped with cerium, it is used as a high-performance scintillator material for gamma detectors due to its high light output and excellent energy resolution.[1][3]
-
Water Treatment : It is effective at precipitating phosphate (B84403) from water, helping to prevent algae growth in aquariums and other aquatic systems.[3][13]
-
Precursor : Serves as the starting material for the production of pure lanthanum metal via reduction.[2][10]
Safety and Handling
Lanthanum(III) chloride is classified as an irritant and is corrosive.
-
Health Hazards : Causes skin, eye, and respiratory tract irritation.[14][15] Direct contact with the eyes can cause serious damage.[16] Ingestion may lead to gastrointestinal irritation.[14]
-
Handling : Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] An eyewash station and safety shower should be readily available.[14]
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated area, protected from moisture.[14] It is incompatible with strong oxidizers and strong acids.[16][17] Aqueous solutions are corrosive to steel.[2][9]
References
- 1. Lanthanum(III) chloride | 10099-58-8 [chemicalbook.com]
- 2. Lanthanum(III) chloride CAS#: 10099-58-8 [m.chemicalbook.com]
- 3. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 4. halide-crylink.com [halide-crylink.com]
- 5. LANTHANUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. mp-22896: LaCl3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]
- 9. Lanthanum chloride (LaCl3) | Cl3La | CID 64735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lanthanum chloride anhydrous - Inner Mongolia CAMO Rare Earth Co.,Ltd [camorareearth.com]
- 11. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Lanthanum(III) Chloride Hydrate (CAS No. 20211-76-1) Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemos.de [chemos.de]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. carlroth.com [carlroth.com]
Synthesis of Lanthanum(III) Chloride from Lanthanum Oxide: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of established laboratory methods for the synthesis of lanthanum(III) chloride (LaCl₃) from lanthanum oxide (La₂O₃). It details two primary, reliable methods: the direct reaction with hydrochloric acid to produce hydrated lanthanum(III) chloride and the ammonium (B1175870) chloride route for the synthesis of the anhydrous form.
Method 1: Synthesis of Hydrated Lanthanum(III) Chloride via Hydrochloric Acid
This method involves the direct reaction of lanthanum oxide with hydrochloric acid (HCl). It is a straightforward approach for producing hydrated lanthanum(III) chloride, which is soluble in water and alcohols.
Reaction:
La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O[1]
Experimental Protocol
-
Preparation : Weigh 58.7 g of lanthanum oxide and place it into a 1 L beaker.
-
Reaction : Wet the lanthanum oxide with a small amount of deionized water. Cautiously add 100 mL of concentrated hydrochloric acid in small portions under constant stirring in a fume hood. The reaction is exothermic.
-
Dissolution : Continue stirring until the oxide is completely dissolved.
-
Dilution : Once the reaction is complete and the solution has cooled, slowly dilute it to 500 mL with deionized water while stirring to avoid overheating.[2]
-
Crystallization : The hydrated lanthanum chloride can be obtained by evaporative concentration of the filtrate, followed by cooling to 20°C for 12 to 24 hours to allow for natural crystallization.[3]
-
Isolation : The resulting crystals are filtered and can be dehydrated in a centrifugal hydroextractor for 20 to 60 minutes.[3]
Method 2: Synthesis of Anhydrous Lanthanum(III) Chloride via the Ammonium Chloride Route
The ammonium chloride route is a widely used and effective method for preparing anhydrous rare earth chlorides. This process involves two main thermal decomposition steps to yield the final anhydrous product. This method is particularly useful as direct heating of hydrated lanthanum chloride can lead to the formation of lanthanum oxychloride (LaOCl).
Reactions:
Experimental Protocol
-
Mixing : Thoroughly mix lanthanum oxide with an excess of ammonium chloride in a crucible.
-
First Heating Stage : Heat the mixture in a furnace at 200-250°C.[5] This initial step results in the formation of the intermediate ammonium salt, (NH₄)₂LaCl₅.[4]
-
Second Heating Stage : Increase the temperature to 350-400°C under a vacuum. This step decomposes the intermediate salt to yield anhydrous lanthanum(III) chloride, with the byproducts (HCl and NH₃) being removed by the vacuum.[4]
-
Final Product : The resulting product is anhydrous lanthanum(III) chloride, a white, hygroscopic solid.
Data Summary
The following table summarizes the key parameters for the two synthesis methods.
| Parameter | Method 1: Hydrochloric Acid | Method 2: Ammonium Chloride Route |
| Primary Product | Hydrated Lanthanum(III) Chloride (LaCl₃·nH₂O) | Anhydrous Lanthanum(III) Chloride (LaCl₃) |
| Key Reagents | Lanthanum Oxide, Hydrochloric Acid | Lanthanum Oxide, Ammonium Chloride |
| Reaction Temperature | Room Temperature (exothermic) | 200-400°C[4][5] |
| Product Purity | High | Purity can exceed 99.9%[6] |
| Key Consideration | Produces the hydrated form. Dehydration requires careful, staged heating to avoid oxychloride formation.[3][7] | Effective for producing the anhydrous form directly, avoiding the formation of lanthanum oxychloride.[4] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of anhydrous lanthanum(III) chloride using the ammonium chloride route.
Caption: Workflow for the Ammonium Chloride Route to Anhydrous LaCl₃.
Dehydration of Hydrated Lanthanum(III) Chloride
If the hydrated form is synthesized first, it can be converted to the anhydrous form. However, simple heating in air is generally not effective as it leads to the formation of lanthanum oxychloride.[8] A controlled, multi-step heating process is required:
-
Step 1 : Heat to 70°C for 2 hours to obtain LaCl₃·3H₂O.[3]
-
Step 2 : Heat to 160°C for 2 hours to obtain LaCl₃·H₂O.[3]
-
Step 3 : Heat to 250°C for 4 hours to obtain anhydrous LaCl₃.[3]
Alternatively, heating the hydrated salt in a stream of dry hydrogen chloride gas at 200-300°C for 5-10 hours can also effectively yield the anhydrous product while suppressing hydrolysis.[9][10]
References
- 1. Lanthanum Chloride – Rare Earth [rare.earth]
- 2. researchgate.net [researchgate.net]
- 3. CN104973617A - Preparation method of anhydrous lanthanum chloride - Google Patents [patents.google.com]
- 4. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. CN102502757A - Preparation of high-purity anhydrous lanthanum chloride or cerium chloride by programmed heating method - Google Patents [patents.google.com]
- 7. halide-crylink.com [halide-crylink.com]
- 8. Lanthanum chloride anhydrous - Inner Mongolia CAMO Rare Earth Co.,Ltd [camorareearth.com]
- 9. CN101037216A - Preparation technique of anhydrous lanthanum chloride by chlorination baking dehydration method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lewis Acid Character of Anhydrous Lanthanum Chloride (LaCl₃)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydrous lanthanum chloride (LaCl₃) is a versatile and moderately strong Lewis acid that finds application in a variety of organic transformations. Its catalytic activity is attributed to the trivalent lanthanum ion (La³⁺), which acts as an electron pair acceptor, activating substrates for nucleophilic attack. Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), LaCl₃ is often described as a "mild" Lewis acid, offering a unique profile of reactivity and selectivity.[1][2] A critical prerequisite for its catalytic function is the use of its anhydrous form, as the hydrated salt is ineffective due to the coordination of water molecules to the lanthanum center, which satisfies its Lewis acidic character. This guide provides a comprehensive overview of the Lewis acid properties of anhydrous LaCl₃, including its preparation, characterization, and application in catalysis, supported by experimental protocols and comparative data.
The Nature of LaCl₃ Lewis Acidity
The Lewis acidic character of LaCl₃ arises from the electronic structure of the lanthanum(III) ion. The La³⁺ ion possesses a significant ionic radius and an empty 5d orbital, which can readily accept electron pairs from Lewis bases.[3] In the solid state, anhydrous LaCl₃ adopts a hexagonal UCl₃-type crystal structure where each La³⁺ ion is coordinated to nine Cl⁻ ions, forming a tricapped trigonal prismatic geometry.[4] Upon dissolution in a non-coordinating solvent, or on a catalyst support, these coordination sites become available to interact with substrate molecules.
The bonding of interfacial oxygen with monolayer-dispersed LaCl₃ species can generate empty 4f-states above the Fermi level, creating strong Lewis acid sites.[5] This interaction is crucial for its catalytic activity in reactions like the chlorination of ethane.
Qualitative Assessment of Lewis Acidity
Spectroscopic methods utilizing probe molecules are effective for characterizing the Lewis acid sites on LaCl₃. Infrared (IR) spectroscopy, in particular, provides valuable insights. When a probe molecule like carbon monoxide (CO) adsorbs onto the La³⁺ sites, the vibrational frequency of the C-O bond shifts to a higher wavenumber. The magnitude of this shift is indicative of the strength of the Lewis acid site. Studies have shown that the strength of Lewis acid sites increases with the concentration of chloride in lanthanum-based materials, following the order: La₂O₃ < LaOCl < LaCl₃.
Similarly, pyridine (B92270) is a widely used probe molecule. The interaction of pyridine with Lewis acid sites on a catalyst surface gives rise to characteristic absorption bands in the FT-IR spectrum, typically around 1447-1460 cm⁻¹ and 1600-1620 cm⁻¹.[6][7]
Quantitative Data on Lewis Acidity and Catalytic Performance
While precise quantitative measures like Gutmann-Beckett Acceptor Numbers or Fluoride Ion Affinities for LaCl₃ are not widely reported in readily accessible literature, its performance in catalytic reactions provides a practical measure of its Lewis acidity. The data below is compiled from various studies to offer a comparative perspective.
Table 1: Qualitative and Semi-Quantitative Lewis Acidity Data
| Parameter | Method | Observation for LaCl₃ | Reference |
| Lewis Acid Strength Ranking | IR Spectroscopy of CO Adsorption | Stronger than La₂O₃ and LaOCl based on CO vibrational frequency shift. | |
| Lewis Acid Site Identification | FT-IR Spectroscopy of Pyridine Adsorption | Presence of Lewis acid sites confirmed by characteristic absorption bands. | [6][7] |
| General Classification | Reactivity in Organic Synthesis | Often referred to as a "mild" Lewis acid. | [1][2] |
Table 2: Performance of LaCl₃ in a Catalyzed Organic Reaction
| Reaction | Substrates | Catalyst Loading | Conditions | Reaction Time | Yield | Reference |
| β-Enaminone Synthesis | Ethyl acetoacetate, Benzyl amine | 10 mol% LaCl₃·7H₂O | Methylene dichloride, Room Temp. | 3.0 h | 93% | [8] |
| β-Enaminone Synthesis | Ethyl acetoacetate, Aniline | 10 mol% LaCl₃·7H₂O | Methylene dichloride, Room Temp. | 4.5 h | 85% | [8] |
| β-Enaminone Synthesis | Acetylacetone, Benzyl amine | 10 mol% LaCl₃·7H₂O | Methylene dichloride, Room Temp. | 3.5 h | 90% | [8] |
Note: The study cited in Table 2 utilized the hydrated form of LaCl₃, which can be effective in certain reactions where water is a byproduct or where the reaction is not highly sensitive to moisture. However, for most classical Lewis acid-catalyzed reactions, the anhydrous form is required.
Experimental Protocols
Protocol for Preparation of Anhydrous LaCl₃
The preparation of anhydrous LaCl₃ from its common heptahydrate form is a critical step to ensure its catalytic activity. The primary challenge is the avoidance of lanthanum oxychloride (LaOCl) formation through hydrolysis at elevated temperatures. The "ammonium chloride route" or dehydration under a stream of dry hydrogen chloride gas are effective methods.
Method: Dehydration of LaCl₃·7H₂O in an HCl Atmosphere
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Dry Hydrogen Chloride (HCl) gas
-
Inert gas (Nitrogen or Argon)
-
Tube furnace with temperature controller
-
Quartz or porcelain combustion tube
-
Gas washing bottles (for drying HCl and trapping exhaust)
Procedure:
-
Place a known quantity of LaCl₃·7H₂O in a porcelain boat and position it in the center of the combustion tube within the tube furnace.
-
Purge the system with a slow stream of inert gas (e.g., nitrogen) for 15-20 minutes to remove ambient air and moisture.
-
Introduce a slow, steady flow of dry HCl gas through the tube. The HCl gas should be dried by bubbling through concentrated sulfuric acid.
-
Begin heating the furnace gradually according to the following temperature program to slowly remove the water of hydration:
-
Throughout the heating process, maintain a constant, slow flow of dry HCl gas to suppress the formation of LaOCl.
-
After the final heating step, cool the furnace to room temperature under a continuous flow of inert gas.
-
Once at room temperature, the anhydrous LaCl₃, a white hygroscopic powder, should be quickly transferred to a dry, inert atmosphere glovebox for storage and handling.
Caption: Workflow for the preparation of anhydrous LaCl₃.
Protocol for Characterization of Lewis Acidity by FT-IR Spectroscopy
This protocol describes the use of pyridine as a probe molecule to identify and characterize the Lewis acid sites of anhydrous LaCl₃ using Fourier-transform infrared (FT-IR) spectroscopy.
Materials:
-
Anhydrous LaCl₃ sample
-
Self-supporting wafer press
-
In-situ IR cell with CaF₂ windows, capable of heating and evacuation
-
FT-IR spectrometer
-
Vacuum line
-
Pyridine (dried over molecular sieves)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Press a small amount of the anhydrous LaCl₃ powder into a thin, self-supporting wafer.
-
Mount the wafer in the sample holder of the in-situ IR cell.
-
Place the cell in the FT-IR spectrometer and connect it to a vacuum line.
-
Heat the sample wafer in situ under high vacuum (e.g., at 300-400°C for 2-3 hours) to clean the surface of any adsorbed species.
-
Cool the sample to the desired adsorption temperature (e.g., 150°C).
-
Record a background spectrum of the activated LaCl₃ wafer.
-
Introduce pyridine vapor into the IR cell at a controlled pressure for a sufficient time to allow for adsorption equilibrium.
-
Evacuate the cell at the same temperature (150°C) for 30-60 minutes to remove physisorbed and weakly bound pyridine.
-
Record the FT-IR spectrum of the sample with adsorbed pyridine. The spectrum should be ratioed against the background spectrum of the activated sample.
-
Identify the characteristic absorption bands:
-
A band around 1447-1460 cm⁻¹ is attributed to pyridine coordinately bonded to Lewis acid sites (La³⁺).
-
A band around 1540 cm⁻¹ would indicate the presence of Brønsted acid sites (typically absent on pure LaCl₃).
-
A band around 1490 cm⁻¹ is often attributed to pyridine adsorbed on both Lewis and Brønsted sites.[5]
-
-
The intensity and stability of the 1450 cm⁻¹ band upon further heating and evacuation can be used to semi-quantitatively assess the number and strength of the Lewis acid sites.
Caption: Characterization of LaCl₃ Lewis acidity using pyridine.
Applications in Organic Synthesis
Anhydrous LaCl₃ serves as a catalyst in a range of important organic reactions. Its mild nature can lead to higher selectivity compared to stronger Lewis acids, which may cause side reactions or product degradation.
Key Applications Include:
-
Friedel-Crafts Reactions: LaCl₃ can catalyze the acylation and alkylation of aromatic compounds, though it is generally less reactive than AlCl₃.[1]
-
Acetal Synthesis: It is an effective catalyst for the protection of aldehydes and ketones as acetals, often under mild conditions.[4]
-
Diels-Alder Reactions: LaCl₃ can promote [4+2] cycloaddition reactions by coordinating to the dienophile, lowering its LUMO energy.[11]
-
Aldol (B89426) Reactions: It is used as a catalyst in Mukaiyama aldol additions, facilitating the reaction between silyl (B83357) enol ethers and carbonyl compounds.
-
Heterocycle Synthesis: LaCl₃ catalyzes condensation reactions, such as the Biginelli reaction, to produce dihydropyrimidinones.[9]
Generalized Catalytic Cycle
The general mechanism for LaCl₃-catalyzed reactions involves the coordination of the Lewis acidic La³⁺ ion to an electron-rich atom (e.g., oxygen, nitrogen, or a halogen) in the substrate. This coordination polarizes the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. After the reaction, the product is released, and the LaCl₃ catalyst is regenerated.
Caption: Generalized catalytic cycle for LaCl₃.
Conclusion
Anhydrous lanthanum chloride is a valuable Lewis acid catalyst with a distinct activity profile that complements stronger, more conventional Lewis acids. Its effectiveness is critically dependent on its anhydrous state, necessitating careful preparation and handling. While comprehensive quantitative data on its Lewis acidity remains sparse in the literature, its utility in a range of organic syntheses is well-documented. For researchers in drug development and fine chemical synthesis, LaCl₃ offers a milder alternative that can enhance selectivity and provide access to complex molecular architectures under moderate conditions. Further research to quantify its Lewis acidity using standardized methods like the Gutmann-Beckett test would be highly beneficial for predictive catalyst selection and reaction optimization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Dynamic Coordination Sphere of Lanthanide Aqua Ions: Insights from r2SCAN-3c Composite-DFT Born–Oppenheimer Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Product of friedelscraft benzoylationwith anhydrous AlCl3 or FeCl3 - askIITians [askiitians.com]
- 6. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Computational Prediction of All Lanthanide Aqua Ion Acidity Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. publications.iupac.org [publications.iupac.org]
Solubility Profile of Lanthanum(III) Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Lanthanum(III) chloride (LaCl₃) in various organic solvents. Understanding the solubility of this inorganic compound is crucial for its application in diverse fields, including organic synthesis, catalysis, and as a precursor for advanced materials. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to Lanthanum(III) Chloride
Lanthanum(III) chloride is a white, hygroscopic solid that is a common source of the lanthanum ion (La³⁺). Its utility in scientific research and industrial applications is often dependent on its solubility characteristics in non-aqueous media. The anhydrous form is particularly sensitive to moisture and requires careful handling.
Solubility Data
The solubility of Lanthanum(III) chloride is significantly influenced by the nature of the organic solvent, particularly its polarity and coordinating ability. While quantitative data in organic solvents is not extensively documented in readily available literature, this guide presents the most current and relevant information.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Lanthanum(III) chloride hexahydrate in 96.8% ethanol (B145695) at various temperatures.
| Solvent (Concentration) | Temperature (°C) | Solubility (g LaCl₃·6H₂O / 100 g solvent) |
| Ethanol (96.8%) | 20 | 40.08 |
| Ethanol (96.8%) | 30 | 44.23 |
| Ethanol (96.8%) | 40 | 48.69 |
| Ethanol (96.8%) | 50 | 56.50 |
| Ethanol (96.8%) | 60 | 71.23 |
Data sourced from the IUPAC Solubility Data Series, Volume 22.
Qualitative Solubility Data
For several other organic solvents, the solubility of Lanthanum(III) chloride is described qualitatively in the literature.
| Solvent | Qualitative Solubility | Reference |
| Methanol | Soluble | [1] |
| Pyridine | Very Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble (often as a complex with LiCl) | |
| Acetone | Insoluble | [2] |
| Benzene | Insoluble | |
| Diethyl Ether | Insoluble | |
| Petroleum Ether | Insoluble |
It is important to note that while anhydrous LaCl₃ is often described as soluble in alcohols, the presence of even trace amounts of water can significantly affect the solubility and the nature of the dissolved species.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of anhydrous Lanthanum(III) chloride in an organic solvent. This protocol is designed to be adaptable and takes into account the hygroscopic nature of the salt.
Materials and Equipment
-
Anhydrous Lanthanum(III) chloride (99.9% or higher purity)
-
High-purity anhydrous organic solvent of interest
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Temperature-controlled shaker or stirrer
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringes and filters (PTFE, 0.2 µm)
-
Volumetric flasks and pipettes
-
Drying oven
-
Gravimetric analysis equipment or a suitable analytical technique for concentration determination (e.g., ICP-MS, AAS).
Procedure
-
Preparation of Anhydrous LaCl₃: Dry the anhydrous Lanthanum(III) chloride under vacuum at a suitable temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture. Handle the dried salt exclusively under an inert atmosphere.
-
Solvent Preparation: Use freshly distilled and dried organic solvent. Ensure the water content is minimal, as determined by Karl Fischer titration.
-
Saturation:
-
In a glovebox or under a positive pressure of inert gas, add an excess amount of the dried LaCl₃ to a known volume or mass of the anhydrous solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer or shaker at a constant, controlled temperature. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved salt remains constant.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the filtered solution to a pre-weighed volumetric flask and record the final mass to determine the density of the saturated solution.
-
-
Concentration Determination (Gravimetric Method):
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a drying oven at a temperature sufficient to remove the solvent without decomposing the salt.
-
Once a constant weight is achieved, the mass of the dissolved LaCl₃ can be determined.
-
Calculate the solubility in grams of solute per 100 grams of solvent.
-
-
Concentration Determination (Spectroscopic Method):
-
Alternatively, dilute an aliquot of the saturated solution to a suitable concentration and analyze for lanthanum content using a calibrated analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing solubility.
Conclusion
The solubility of Lanthanum(III) chloride in organic solvents is a critical parameter for its effective utilization in various chemical applications. While quantitative data is limited for many organic solvents, this guide provides a consolidated resource of available information. The provided experimental protocol offers a robust framework for researchers to determine the solubility of LaCl₃ in specific solvents of interest, ensuring accuracy and reproducibility, especially when handling this hygroscopic material. Further research is warranted to expand the quantitative solubility data of Lanthanum(III) chloride in a broader range of organic solvents.
References
Technical Guide: The Hygroscopic Nature of Lanthanum(III) Chloride and Essential Handling Precautions for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanthanum(III) chloride (LaCl₃), a rare-earth metal halide, is a powerful tool in various scientific disciplines, notably in biochemical research and drug development where it serves as a potent blocker of divalent cation channels, particularly calcium channels.[1] However, its utility is intrinsically linked to its pronounced hygroscopic and deliquescent nature. Anhydrous LaCl₃ readily absorbs atmospheric moisture, leading to the formation of hydrates and potentially altering its chemical and physical properties, which can have significant implications for experimental accuracy and reproducibility. This guide provides an in-depth analysis of the hygroscopic characteristics of Lanthanum(III) chloride, detailed protocols for its handling and dehydration, and an overview of its application in studying cellular signaling pathways.
The Hygroscopic Nature of Lanthanum(III) Chloride
Anhydrous Lanthanum(III) chloride is a white, crystalline solid that exhibits a strong affinity for water.[2] This inherent hygroscopicity means it will actively absorb moisture from the atmosphere. Upon prolonged exposure to humid air, it will become deliquescent, dissolving in the absorbed water to form a saturated solution.[2] This property necessitates stringent storage and handling procedures to maintain the anhydrous state of the compound.
The most common hydrated form is Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O), a white, triclinic crystalline solid.[3][4] The presence of water of hydration significantly alters the compound's molecular weight, molarity of solutions, and reactivity. Of critical concern to researchers is the potential for the formation of lanthanum oxychloride (LaOCl) upon heating of the hydrated salt in the presence of water vapor, an impurity that can interfere with chemical reactions.[5]
Physicochemical Properties
A summary of the key physicochemical properties of both anhydrous and heptahydrated Lanthanum(III) chloride is presented in Table 1 for easy comparison.
| Property | Anhydrous Lanthanum(III) Chloride (LaCl₃) | Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O) |
| CAS Number | 10099-58-8[6] | 10025-84-0[6] |
| Molecular Weight | 245.26 g/mol [7] | 371.37 g/mol [6] |
| Appearance | White hexagonal crystals[5] | White triclinic crystals[4] |
| Melting Point | 860 °C[4] | Decomposes at 91 °C[4] |
| Boiling Point | 1812 °C[4] | Not applicable |
| Density | 3.84 g/mL at 25 °C[8] | Not available |
| Hygroscopicity | Highly hygroscopic and deliquescent[5] | Efflorescent under low humidity |
Solubility Profile
Lanthanum(III) chloride is highly soluble in water and polar organic solvents. The solubility in water increases with temperature. It is noteworthy that it is insoluble in low-polarity organic solvents. A summary of its solubility is provided in Table 2.
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | 92.8 | 0 |
| Water | 94 | 10 |
| Water | 97.2 | 25 |
| Water | 108.1 | 50 |
| Water | 170.3 | 92 |
| Ethanol | Very soluble | Not specified |
| Methanol | Soluble | Not specified |
| Acetone | Insoluble | Not specified |
| Benzene | Insoluble | Not specified |
| Diethyl ether | Insoluble | Not specified |
| Pyridine | Very soluble | Not specified |
Handling and Safety Precautions
The hazardous nature of Lanthanum(III) chloride, particularly its corrosive properties and potential for causing serious eye and skin irritation, mandates strict adherence to safety protocols.[9][10]
Hazard Identification and First Aid
Lanthanum(III) chloride is classified as a hazardous substance. The key GHS hazard statements are summarized in Table 3, and specific first aid measures are detailed in Table 4.
| GHS Hazard Statement | Description |
| H290 | May be corrosive to metals. |
| H315 | Causes skin irritation.[9][10] |
| H317 | May cause an allergic skin reaction. |
| H318 | Causes serious eye damage. |
| H319 | Causes serious eye irritation.[9][10] |
| H335 | May cause respiratory irritation.[9][10] |
| H411 | Toxic to aquatic life with long lasting effects. |
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are crucial to minimize exposure to Lanthanum(III) chloride.
| Control Measure | Specification |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to minimize dust inhalation.[11] Facilities should be equipped with an eyewash station and a safety shower.[2] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[11] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[12] |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter should be worn.[2] |
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage of the anhydrous form. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[13] |
Experimental Protocols
Dehydration of Lanthanum(III) Chloride Heptahydrate
The preparation of anhydrous LaCl₃ from its heptahydrate is a critical procedure for many applications. The primary challenge is the avoidance of lanthanum oxychloride (LaOCl) formation. The following protocol is a synthesis of established methods.[3]
Objective: To prepare anhydrous Lanthanum(III) chloride from Lanthanum(III) chloride heptahydrate.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Tube furnace
-
Quartz or porcelain boat
-
Source of dry, inert gas (e.g., argon or nitrogen)
-
Source of dry hydrogen chloride (HCl) gas (optional but recommended)
-
Schlenk line or glovebox for handling the anhydrous product
Procedure:
-
Place the LaCl₃·7H₂O in a quartz or porcelain boat and position it in the center of the tube furnace.
-
Purge the furnace tube with a slow stream of dry argon or nitrogen gas for at least 30 minutes to remove air and moisture.
-
Stepwise Heating:
-
Slowly heat the furnace to 100-120°C and hold for 1-2 hours to remove the bulk of the water.
-
Gradually increase the temperature to 150-180°C and maintain for another 1-2 hours.
-
Continue to slowly ramp the temperature to 250-300°C and hold for 3-4 hours.
-
-
Optional HCl Atmosphere: To further suppress the formation of LaOCl, a slow stream of dry HCl gas can be introduced into the inert gas flow during the final heating stage (above 200°C).
-
After the final heating step, allow the furnace to cool to room temperature under a continuous flow of dry inert gas.
-
Once at room temperature, quickly transfer the anhydrous LaCl₃ to a dry, inert atmosphere environment (e.g., a glovebox or Schlenk flask) for storage.
Caption: Dehydration pathway of LaCl₃·7H₂O.
Application in Drug Development and Signaling Pathway Research
Lanthanum(III) chloride is a valuable pharmacological tool due to its ability to act as a non-specific blocker of calcium channels. The ionic radius of La³⁺ is similar to that of Ca²⁺, allowing it to bind to calcium-binding sites on various proteins, thereby inhibiting calcium influx and downstream signaling events. This property has been exploited to investigate the role of calcium in a multitude of cellular processes.
Recent research has expanded our understanding of LaCl₃'s effects beyond simple calcium channel blockade, revealing its influence on complex signaling networks. For instance, studies have shown that LaCl₃ can:
-
Induce neurotoxicity by affecting axonal growth through the LKB1-MARK2 and LKB1-STK25-GM130 signaling pathways.
-
Trigger autophagy in hippocampal neurons through the ROS-mediated JNK and AKT/mTOR signaling pathways.
-
Promote apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Caption: Workflow for studying LaCl₃ effects on signaling.
Conclusion
Lanthanum(III) chloride is a versatile and potent research tool, but its utility is directly dependent on a thorough understanding and careful management of its hygroscopic properties. By adhering to the stringent handling, storage, and dehydration protocols outlined in this guide, researchers can ensure the integrity of their experiments and the safety of their laboratory environment. Furthermore, a deeper appreciation of its complex interactions with cellular signaling pathways will continue to open new avenues for its application in drug discovery and development.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Lanthanum(III) chloride | 10099-58-8 [chemicalbook.com]
- 4. Lanthanum(III) chloride CAS#: 10099-58-8 [m.chemicalbook.com]
- 5. Lanthanum chloride anhydrous - Inner Mongolia CAMO Rare Earth Co.,Ltd [camorareearth.com]
- 6. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 7. Lanthanum chloride (LaCl3) | Cl3La | CID 64735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 10099-58-8 CAS MSDS (Lanthanum(III) chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Lanthanum Chloride - ESPI Metals [espimetals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemos.de [chemos.de]
- 12. americanelements.com [americanelements.com]
- 13. redox.com [redox.com]
Spectral properties of Lanthanum(III) chloride for characterization.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lanthanum(III) chloride (LaCl₃) is a versatile inorganic compound with applications ranging from organic synthesis to biochemical research. Its characterization is crucial for ensuring purity and understanding its coordination chemistry. This technical guide provides an in-depth overview of the spectral properties of Lanthanum(III) chloride and detailed experimental protocols for its characterization using various spectroscopic techniques.
Introduction to the Spectral Properties of Lanthanum(III) Chloride
Lanthanum(III) is a diamagnetic ion with a closed-shell electronic configuration ([Xe]). As a result, it does not exhibit d-d or f-f electronic transitions, rendering it colorless and complicating its direct analysis by certain spectroscopic methods in its simple salt form. However, its interaction with solvents, ligands, and biological macromolecules can induce significant changes in the spectral properties of the system, providing indirect methods for its characterization and for probing its local environment. This guide will focus on the key spectroscopic techniques used to characterize Lanthanum(III) chloride and its complexes.
Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy
Anhydrous or hydrated Lanthanum(III) chloride itself does not show significant absorbance in the UV-Vis region due to the absence of f-f electronic transitions. However, UV-Vis spectroscopy is a valuable tool for studying the formation of Lanthanum(III) complexes. The coordination of ligands to the La³⁺ ion can lead to the appearance of new absorption bands, often associated with ligand-to-metal charge transfer (LMCT) or intra-ligand transitions that are perturbed by coordination. For instance, when complexed with salicylic (B10762653) acid, Lanthanum(III) chloride shows absorbance in the UV region.[1] Similarly, a ternary complex of La(III) with bromopyrogallol red and cetylpyridinium (B1207926) chloride exhibits a distinct blue color with maximum absorption at 661 nm.[2]
Fluorescence Spectroscopy
While Lanthanum(III) ion is not fluorescent, it can be used in fluorescence studies. In aqueous solutions, the fluorescence emission spectra of LaCl₃ solutions can show new peaks when excited at 350 nm, and the intensity of these peaks has a linear relationship with the concentration.[3] This phenomenon is likely due to the formation of emissive complexes with components in the solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its diamagnetic nature, the Lanthanum(III) ion itself is not directly observed in NMR. However, ¹H and ¹³C NMR spectroscopy are powerful techniques to study the effect of La³⁺ coordination on organic ligands. The binding of La³⁺ can cause shifts in the resonance signals of the ligand's protons and carbons, providing insights into the binding sites and the structure of the complex in solution. For example, in the ¹H NMR spectrum of a complex between La(III) and a heterocyclic Schiff base ligand, shifts in the proton signals of the ligand were observed upon complexation.[4]
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides information about the bonding within a molecule.
-
Infrared (IR) Spectroscopy: In the IR spectra of hydrated Lanthanum(III) chloride, broad bands corresponding to the O-H stretching and bending vibrations of water molecules are observed. The coordination of ligands to the La³⁺ ion can be monitored by changes in the vibrational frequencies of the ligand's functional groups and the appearance of new bands corresponding to La-O or La-N bonds in the far-IR region.[5]
-
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the speciation of Lanthanum(III) chloride in aqueous solutions. In such solutions, different hydrated species and chloro-complexes can be identified by their characteristic La-Cl vibrational bands. For example, the species LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺ have been identified in aqueous solutions by their La-Cl vibrational bands at approximately 234 cm⁻¹ and 221 cm⁻¹, respectively.[6][7] The addition of LaCl₃ to water also leads to an increase in the peak intensity in the 300-600 cm⁻¹ range, which may be due to the superposition of La-O vibration and the rocking peaks of O-H in aqueous solutions.[3] A narrowing of the O-H stretching vibration band in the 3000-4000 cm⁻¹ range is also observed.[3]
Quantitative Spectral Data
The following tables summarize the key quantitative spectral data for Lanthanum(III) chloride and its complexes as reported in the literature.
| Technique | Species | Wavelength (nm) | Molar Absorptivity (ε) | Reference |
| UV-Vis | La(III)-Bromopyrogallol Red-Cetylpyridinium Chloride Complex | 661 | 5.39 x 10⁴ M⁻¹cm⁻¹ | [2] |
| UV-Vis | Lanthanum chloride coordinated with salicylic acid | UV region | - | [1] |
Table 1: UV-Vis Spectroscopic Data
| Technique | Species | Excitation (nm) | Emission (nm) | Reference |
| Fluorescence | LaCl₃ in aqueous solution | 350 | New peak observed | [3] |
Table 2: Fluorescence Spectroscopic Data
| Technique | Species | Raman Shift (cm⁻¹) | Assignment | Reference |
| Raman | LaCl(H₂O)₈²⁺ in aqueous solution | 234 | La-Cl vibration | [6][7] |
| Raman | LaCl₂(H₂O)₆⁺ in aqueous solution | 221 | La-Cl vibration | [6][7] |
| Raman | LaCl₃ in aqueous solution | 300-600 | La-O vibration and O-H rocking | [3] |
| Raman | LaCl₃ in aqueous solution | 3000-4000 | O-H stretching vibration | [3] |
Table 3: Raman Spectroscopic Data
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of Lanthanum(III) chloride. Researchers should adapt these protocols based on the specific instrumentation and research questions.
UV-Vis Spectroscopy of a La(III) Complex
-
Reagent Preparation:
-
Prepare a stock solution of Lanthanum(III) chloride of known concentration in a suitable solvent (e.g., deionized water).
-
Prepare a stock solution of the ligand of interest in the same solvent.
-
-
Sample Preparation:
-
In a series of volumetric flasks, add a fixed volume of the LaCl₃ stock solution.
-
Add varying volumes of the ligand stock solution to create a range of metal-to-ligand molar ratios.
-
Adjust the pH of the solutions to the desired value using appropriate buffers.
-
Dilute to the mark with the solvent and mix thoroughly.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over the desired wavelength range (e.g., 200-800 nm) using a double-beam UV-Vis spectrophotometer.
-
Use the solvent or a ligand solution as the blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the complex.
-
Use methods such as the mole-ratio method or Job's plot to determine the stoichiometry of the complex.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Raman Spectroscopy of Aqueous LaCl₃
-
Sample Preparation:
-
Prepare a series of Lanthanum(III) chloride solutions of varying concentrations in deionized water.
-
-
Data Acquisition:
-
Transfer the solution to a quartz cuvette.
-
Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Collect spectra over a range that includes the expected La-Cl and water vibrational modes (e.g., 100 - 4000 cm⁻¹).
-
-
Data Processing and Analysis:
-
Perform baseline correction and cosmic ray removal on the raw spectra.
-
If necessary, subtract the spectrum of pure water to isolate the solute-related peaks.
-
Identify and assign the Raman bands corresponding to different La(III) species.
-
Perform deconvolution of overlapping bands to quantify the relative concentrations of different species.
-
Visualizations
Caption: General workflow for the spectroscopic characterization of Lanthanum(III) chloride.
Caption: Logical relationship of La(III) complex formation and its spectral consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. [Spectral Study of LaCl₃ in Aqueous Solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
An In-depth Technical Guide to the Coordination Chemistry and Complex Formation of Lanthanum(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lanthanum(III) Chloride Coordination Chemistry
Lanthanum(III) chloride (LaCl₃) is a versatile precursor in the field of coordination chemistry, primarily due to the unique characteristics of the La³⁺ ion. As the largest of the stable trivalent lanthanide ions, La³⁺ typically exhibits high coordination numbers, generally ranging from 6 to 12, with 8 and 9 being the most common. Its bonding is predominantly electrostatic in nature, classifying it as a hard Lewis acid. This property dictates its preference for hard donor atoms such as oxygen and nitrogen over softer donors like sulfur and phosphorus. The lack of 4f electrons in the La³⁺ ion results in diamagnetic complexes, which are particularly amenable to characterization by Nuclear Magnetic Resonance (NMR) spectroscopy without the complicating effects of paramagnetism.
The coordination sphere of La³⁺ in complexes derived from LaCl₃ is highly flexible, adopting various geometries such as square antiprismatic, tricapped trigonal prismatic, and distorted icosahedral arrangements. This flexibility, combined with its strong Lewis acidity, makes LaCl₃ an effective catalyst in various organic transformations and a valuable component in the design of functional materials and therapeutic agents.
Complex Formation with N-Donor and O-Donor Ligands
Lanthanum(III) chloride readily forms stable complexes with a wide array of organic ligands containing nitrogen and oxygen donor atoms. The nature of the ligand, including its denticity, steric bulk, and the electronic properties of the donor atoms, significantly influences the stoichiometry, coordination number, and geometry of the resulting complex.
Complexes with Nitrogen-Donor Ligands
N-donor ligands, such as pyridines, phenanthrolines, and Schiff bases, are extensively used in the construction of LaCl₃ complexes. The coordination of these ligands can lead to the formation of mononuclear or polynuclear species. For instance, the reaction of LaCl₃ with multidentate Schiff base ligands often results in complexes where the lanthanum ion is coordinated to the nitrogen and oxygen atoms of the ligand, along with one or more chloride ions to complete the coordination sphere.
Complexes with Oxygen-Donor Ligands
Oxygen-donating ligands, including ethers, phosphine (B1218219) oxides, and carboxylates, form robust complexes with LaCl₃. The strong electrostatic interaction between the hard La³⁺ ion and the hard oxygen donor atoms drives the complexation. For example, triphenylphosphine (B44618) oxide (Ph₃PO) reacts with lanthanide chlorides to form complexes such as [LaCl₃(Ph₃PO)₃]. The stoichiometry and coordination number in these systems can often be tuned by varying the metal-to-ligand ratio and the reaction solvent.[1]
Quantitative Data on Lanthanum(III) Chloride Complexes
The stability and structure of Lanthanum(III) chloride complexes can be quantified through various experimental and computational techniques. Key parameters include stability constants, bond lengths, and bond angles, which provide insight into the nature and strength of the metal-ligand interactions.
Stability Constants
The stability of LaCl₃ complexes in solution is described by their stability constants (log K). These values are crucial for understanding the speciation of lanthanum in biological and environmental systems. The stability of these complexes is influenced by factors such as the chelate effect and the macrocyclic effect.[2]
| Complex Species | Ionic Strength (mol·dm⁻³) | log β₁ | log β₂ | Reference |
| LaCl²⁺ (aqueous) | 2 | 1.0 ± 0.2 | 0.2 ± 0.1 | [3] |
| LaCl²⁺ (aqueous) | 3 | 0.76 ± 0.09 | 0.09 ± 0.02 | [3] |
| LaCl²⁺ (aqueous) | 4 | 0.67 ± 0.15 | 0.1 ± 0.03 | [3] |
| La³⁺ with macrodipa | 0.1 (KCl) | 16.14 | - | [4] |
| La³⁺ with macrotripa | 0.1 (KCl) | 16.51 | - | [4] |
Structural Data: Bond Lengths and Geometries
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of LaCl₃ complexes, providing accurate bond lengths and angles. This data is essential for understanding the coordination environment of the La³⁺ ion.
| Complex | Coordination Number | Geometry | La-Cl Bond Lengths (Å) | La-N Bond Lengths (Å) | La-O Bond Lengths (Å) | Reference |
| LaCl₃ (solid state) | 9 | Tricapped trigonal prismatic | 2.95 (x6), 2.97 (x3) | - | - | [5] |
| [La(Et-MPTA)₂(NO₃)₃] | 12 | Distorted icosahedron | - | 2.735 - 2.841 | 2.648 - 2.752 | [6] |
| [LaCl₃(thf)₂] polymer | 8 | Square antiprismatic | - | - | - | |
| [La(phen)₂(NO₃)₃] | 10 | - | - | 2.646 - 2.701 | 2.580 - 2.611 |
Experimental Protocols
The synthesis and characterization of Lanthanum(III) chloride complexes involve standard inorganic chemistry techniques. Below are representative protocols for the synthesis of a Schiff base complex and a phosphine oxide complex.
Synthesis of a Lanthanum(III) Chloride Schiff Base Complex
This protocol describes a general method for the synthesis of La(III) complexes with heterocyclic Schiff bases.[7]
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Hydrochloric acid (HCl, 50%)
-
Heterocyclic Schiff base ligand (e.g., 2-(N-indole-2-one)amino-3-carboxyethyl-4,5,6,7-tetrahydro-benzo[b]thiophene)
-
Ether
Procedure:
-
Prepare an ethanolic solution of Lanthanum(III) chloride by dissolving La₂O₃ in 50% HCl followed by crystallization and dissolution in ethanol.
-
Prepare a hot ethanolic solution of the Schiff base ligand.
-
Add the ethanolic solution of LaCl₃ to the hot ligand solution in a 1:1 molar ratio.
-
Reflux the resulting solution on a water bath for approximately 10 hours.
-
Adjust the pH of the solution to 6.5-7.0 and continue refluxing for an additional 8 hours.
-
Concentrate the solution and allow it to stand overnight to facilitate precipitation of the complex.
-
Filter the separated complex, wash it successively with ethanol and ether, and dry it in a vacuum.
Characterization: The resulting complex can be characterized by elemental analysis, molar conductance measurements, UV-visible spectroscopy, infrared (IR) spectroscopy, and proton NMR (¹H NMR) spectroscopy.
Synthesis of a Lanthanum(III) Chloride Triphenylphosphine Oxide Complex
This protocol is adapted from the synthesis of lanthanide chloride complexes with triphenylphosphine oxide.[1]
Materials:
-
Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O)
-
Triphenylphosphine oxide (Ph₃PO)
-
Acetone
Procedure:
-
Dissolve LaCl₃·nH₂O in acetone.
-
In a separate flask, dissolve 3.5 molar equivalents of Ph₃PO in acetone.
-
Add the Ph₃PO solution to the LaCl₃ solution with stirring.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Reduce the volume of the solvent under vacuum to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Characterization: The complex can be characterized by elemental analysis, IR spectroscopy, and ³¹P{¹H} NMR spectroscopy in a non-coordinating solvent.
Role in Signaling Pathways and Drug Development
Recent research has highlighted the potential of Lanthanum(III) chloride and its complexes as therapeutic agents, particularly in oncology. LaCl₃ has been shown to influence key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer, leading to increased cell proliferation and resistance to apoptosis. Studies have shown that LaCl₃ can inactivate the PI3K/Akt pathway in ovarian cancer cells.[8] This inactivation leads to a downstream decrease in the expression of DNA repair proteins like RAD51, thereby sensitizing cancer cells to cisplatin, a common chemotherapeutic agent.[8]
Induction of the Mitochondrial Apoptotic Pathway
Lanthanum chloride has also been demonstrated to induce apoptosis in astrocytes through the mitochondrial pathway.[8] This process involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. Furthermore, LaCl₃ can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further promoting cell death.
Experimental Workflows
The investigation of Lanthanum(III) chloride complexes, particularly in the context of drug development, follows structured experimental workflows.
Workflow for Evaluating Cytotoxicity of LaCl₃ Complexes
This workflow outlines the key steps in assessing the anticancer potential of newly synthesized LaCl₃ complexes.
Conclusion
The coordination chemistry of Lanthanum(III) chloride is rich and varied, offering a plethora of opportunities for the design of novel complexes with tailored properties. The predictable electrostatic interactions, coupled with the flexibility in coordination number and geometry, make La³⁺ an attractive metal center for applications in catalysis, materials science, and medicine. The emerging role of lanthanum complexes in modulating critical cellular signaling pathways underscores their potential in the development of new therapeutic strategies, particularly in the realm of oncology. This guide provides a foundational understanding of the core principles of LaCl₃ coordination chemistry and a framework for the rational design and evaluation of new lanthanum-based compounds for scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic Ligands with an Unprecedented Size-Selectivity Pattern for the Lanthanide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Ln coordination numbers [liverpool.ac.uk]
- 7. akjournals.com [akjournals.com]
- 8. Lanthanum Chloride Sensitizes Cisplatin Resistance of Ovarian Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Safety Protocols for Handling Lanthanum(III) Chloride in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols for handling Lanthanum(III) chloride (LaCl₃) in a research environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. Lanthanum(III) chloride, while a valuable reagent in various scientific applications, presents several health and safety risks that must be managed through proper handling, storage, and emergency preparedness.
Hazard Identification and Risk Assessment
Lanthanum(III) chloride, in both its anhydrous and hydrated forms, is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.
Summary of Hazards:
-
Eye Damage: Causes serious eye irritation and potentially serious eye damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][6]
-
Harmful if Swallowed: Accidental ingestion may be damaging to health.[5][7][8]
-
Allergic Skin Reaction: May cause an allergic skin reaction in some individuals.[5][9]
A thorough risk assessment should be conducted before any new experiment involving Lanthanum(III) chloride to identify potential exposure scenarios and implement appropriate control measures.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Lanthanum(III) chloride. This information is crucial for understanding the substance's toxicological profile.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat (male and female) | Oral | 2,621 mg/kg | [10] |
| LD50 | Rat | Oral | 4,184 mg/kg | [8] |
| LD50 | Rabbit | Dermal | > 1,638 mg/kg | [10] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to Lanthanum(III) chloride, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Ventilation: Work with Lanthanum(III) chloride should be conducted in a well-ventilated area.[1][6] A chemical fume hood is recommended, especially when handling the powder form or creating solutions.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling Lanthanum(III) chloride:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes, preventing serious eye damage.[6][11][12] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][6][11] |
| Body Protection | Laboratory coat and, if necessary, an impervious apron. | To protect the skin from accidental spills.[6][11] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter. | Required when dust is generated and engineering controls are insufficient to maintain exposure below acceptable levels.[1][6][11] |
Safe Handling and Storage Procedures
Proper handling and storage are paramount to preventing accidents and exposure.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Do not eat, drink, or smoke in areas where Lanthanum(III) chloride is handled or stored.[2]
Storage:
-
Protect from moisture, as Lanthanum(III) chloride is hygroscopic.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][4][6]
Experimental Protocols: Safety Workflows
While specific experimental methodologies will vary, the following workflows provide a standardized approach to safely handling Lanthanum(III) chloride in a research setting.
Caption: General Handling Workflow for Lanthanum(III) Chloride.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |
| Skin Contact | Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response:
-
Minor Spills:
-
Major Spills:
Caption: Emergency Response for LaCl3 Exposure.
Waste Disposal
All waste containing Lanthanum(III) chloride must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[11]
-
Contaminated PPE should also be disposed of as hazardous waste.
Conclusion
Working safely with Lanthanum(III) chloride requires a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product in use before commencing any work.
References
- 1. Lanthanum Chloride - ESPI Metals [espimetals.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. prochemonline.com [prochemonline.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Lanthanum(III) chloride - Safety Data Sheet [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. tracesciences.com [tracesciences.com]
Methodological & Application
Protocol for using Lanthanum(III) chloride in phosphate precipitation from aqueous solutions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum(III) chloride (LaCl₃) is a highly effective agent for the precipitation of phosphate (B84403) from aqueous solutions. Its strong affinity for phosphate ions results in the formation of insoluble lanthanum phosphate (LaPO₄), a stable precipitate that can be readily removed through sedimentation and filtration.[1] This property makes lanthanum chloride a valuable tool in various applications, including wastewater treatment, control of eutrophication in water bodies, and as a phosphate binder in biomedical research and pharmaceutical development.[2]
The reaction between lanthanum(III) chloride and phosphate is rapid and occurs over a broad pH range, offering a distinct advantage over other precipitating agents like aluminum or iron salts, which have more stringent pH requirements.[3][4] The fundamental precipitation reaction is as follows:
La³⁺ + PO₄³⁻ → LaPO₄(s)
This document provides detailed protocols for the use of Lanthanum(III) chloride in phosphate precipitation, including data on its efficiency under various conditions and standardized experimental procedures.
Data Presentation
Table 1: Effect of pH on Phosphate Removal Efficiency using Lanthanum(III) Chloride
This table summarizes the efficiency of orthophosphate removal by Lanthanum(III) chloride at various pH levels. The data is based on experiments conducted with a 2:1 cation-to-phosphate equivalence ratio.[3][4]
| pH | Residual Phosphate Concentration (mg/L P) | Phosphate Removal Efficiency (%) |
| 4.5 | < 0.1 | > 99% |
| 5.0 | < 0.1 | > 99% |
| 6.0 | < 0.1 | > 99% |
| 7.0 | < 0.1 | > 99% |
| 8.0 | < 0.1 | > 99% |
| 8.5 | < 0.1 | > 99% |
Note: Initial phosphate concentration and specific experimental conditions can influence the exact removal efficiency.
Table 2: Effect of Molar Ratio on Phosphate Removal
The molar ratio of Lanthanum (La³⁺) to phosphate (PO₄³⁻) is a critical factor in the efficiency of the precipitation process. A 1:1 molar ratio is stoichiometrically required for the formation of LaPO₄. However, in practice, a slight excess of lanthanum may be beneficial to drive the reaction to completion.
| La:PO₄ Molar Ratio | Theoretical Phosphate Removal (%) | Notes |
| 1:1 | 100% | Stoichiometric ratio for the formation of LaPO₄. |
| > 1:1 | > 100% (theoretically) | An excess of lanthanum can help overcome kinetic limitations and potential interferences, ensuring maximum phosphate removal.[5] |
| < 1:1 | < 100% | Insufficient lanthanum will result in incomplete phosphate precipitation. |
Experimental Protocols
Protocol 1: Preparation of Lanthanum(III) Chloride Stock Solution
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of LaCl₃·7H₂O to achieve the desired stock solution concentration. For example, to prepare a 1 M LaCl₃ solution, dissolve 371.37 g of LaCl₃·7H₂O in deionized water and make up the volume to 1 L.
-
Weigh the calculated amount of LaCl₃·7H₂O and transfer it to a beaker containing a portion of the deionized water.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.
-
Quantitatively transfer the dissolved solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity.
-
Store the stock solution in a well-sealed container at room temperature.
Protocol 2: Jar Test for Determining Optimal Lanthanum(III) Chloride Dosage
The jar test is a standard laboratory procedure to determine the optimal operating conditions for water treatment. This protocol outlines the steps to determine the optimal LaCl₃ dosage for phosphate precipitation.
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (e.g., 1 L)
-
Pipettes or burettes for accurate dosing
-
Lanthanum(III) chloride stock solution
-
Phosphate-containing water sample
-
pH meter
-
Turbidimeter (optional)
-
Filtration apparatus (e.g., filter paper and funnel, or vacuum filtration system with membrane filters)
-
Phosphate analysis kit or spectrophotometer
Procedure:
-
Sample Preparation: Fill a series of beakers with a known volume of the phosphate-containing water sample (e.g., 500 mL).
-
pH Adjustment (if necessary): Measure the initial pH of the water sample. If the effect of pH is being studied, adjust the pH of each beaker to the desired level using dilute acid (e.g., HCl) or base (e.g., NaOH). Lanthanum chloride is effective over a wide pH range, so for many applications, pH adjustment may not be necessary.[3]
-
Dosing: While stirring the samples at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the LaCl₃ stock solution to each beaker. Include a control beaker with no LaCl₃ addition.
-
Rapid Mix: Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure complete and uniform distribution of the precipitant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes). This allows the fine LaPO₄ precipitate particles to agglomerate into larger, more settleable flocs.
-
Sedimentation: Turn off the stirrers and allow the precipitate to settle for a specified time (e.g., 30 minutes). Observe the clarity of the supernatant.
-
Sample Collection and Analysis: Carefully withdraw a sample from the supernatant of each beaker without disturbing the settled precipitate.
-
Filtration: Filter the collected supernatant samples to remove any remaining suspended particles. A 0.45 µm membrane filter is recommended for complete removal of the precipitate.
-
Phosphate Measurement: Analyze the phosphate concentration in the filtered samples using a standard analytical method, such as the ascorbic acid method or an ion chromatography method.
-
Determine Optimal Dose: The optimal LaCl₃ dosage is the one that achieves the desired level of phosphate removal with the minimal amount of chemical addition.
Visualizations
Caption: Experimental workflow for phosphate precipitation.
Caption: Chemical reaction of phosphate precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. reef2reef.com [reef2reef.com]
- 3. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum Chloride (LaCl₃) as a Catalyst in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a fundamental and powerful method for the formation of carbon-carbon bonds, enabling the synthesis of aromatic ketones. These ketones are crucial intermediates in the production of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent for electrophilic aromatic substitution.
Lanthanum chloride (LaCl₃) has emerged as a mild and effective Lewis acid catalyst for various organic transformations, including Friedel-Crafts acylations.[1] Its lower toxicity and moisture tolerance compared to traditional catalysts like AlCl₃ make it an attractive alternative for developing more environmentally benign synthetic protocols. These application notes provide a comprehensive overview of the use of LaCl₃ in Friedel-Crafts acylation, including detailed experimental protocols, quantitative data, and mechanistic insights.
Advantages of Lanthanum Chloride
-
Mild Lewis Acid: LaCl₃ is considered a milder Lewis acid compared to AlCl₃, which can lead to higher selectivity and reduced side reactions with sensitive substrates.
-
Water Tolerance: Unlike traditional Friedel-Crafts catalysts, some lanthanide-based catalysts exhibit tolerance to small amounts of water, simplifying experimental setup and handling.
-
Catalytic Amounts: In some systems, LaCl₃ can be used in catalytic amounts, reducing waste and simplifying product purification.
Data Presentation
The following table summarizes the available quantitative data for the Friedel-Crafts acylation of various aromatic compounds using rare-earth metal chlorides, including analogues of lanthanum chloride. It is important to note that while specific data for LaCl₃ is limited in the surveyed literature, the data for other rare-earth chlorides provides insight into their general reactivity.
| Entry | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Anisole (B1667542) | Acetic Anhydride (B1165640) | CeCl₃·7H₂O | TAAIL 6 | 60 | 2 | < 5 | [2][3] |
| 2 | Anisole | Acetic Anhydride | NdCl₃·6H₂O | TAAIL 6 | 60 | 2 | < 5 | [2][3] |
| 3 | Anisole | Acetic Anhydride | SmCl₃·6H₂O | TAAIL 6 | 60 | 2 | < 5 | [2][3] |
TAAIL 6: Tunable Aryl Alkyl Ionic Liquid
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for LaCl₃-catalyzed Friedel-Crafts acylation.
Caption: Proposed mechanism for LaCl₃-catalyzed Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and acylating agents.
Protocol 1: Acylation of Anisole with Acetic Anhydride
Materials:
-
Lanthanum chloride (LaCl₃), anhydrous
-
Anisole
-
Acetic anhydride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet
Procedure:
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.
-
Reagent Addition: Anhydrous lanthanum chloride (e.g., 10 mol%) and anhydrous dichloromethane (20 mL) are added to the flask. The suspension is stirred, and anisole (1.0 equiv) is added.
-
Acylating Agent Addition: The reaction mixture is cooled to 0 °C in an ice bath. Acetic anhydride (1.2 equiv) is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing ice-cold 1 M HCl (50 mL). The mixture is stirred for 15 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.
Protocol 2: Solvent-Free Acylation of Veratrole with Acetyl Chloride
Materials:
-
Lanthanum chloride (LaCl₃), anhydrous
-
Veratrole
-
Acetyl chloride
-
Dichloromethane (for work-up)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet
Procedure:
-
Reaction Setup: A 50 mL round-bottom flask equipped with a magnetic stirrer and a condenser with a nitrogen inlet is charged with anhydrous lanthanum chloride (e.g., 5 mol%).
-
Reagent Addition: Veratrole (1.0 equiv) is added to the flask. The mixture is stirred, and acetyl chloride (1.1 equiv) is added dropwise at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred. The reaction is monitored by GC-MS or TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and dissolved in dichloromethane (30 mL). The solution is then washed with 1 M HCl (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield 3,4-dimethoxyacetophenone.
Conclusion
Lanthanum chloride shows promise as a mild Lewis acid catalyst in Friedel-Crafts acylation reactions, offering potential advantages in terms of selectivity and handling. While the available literature on its specific application and substrate scope is still developing, the provided protocols and mechanistic insights serve as a valuable starting point for researchers exploring its use. Further investigation is warranted to fully elucidate the catalytic potential of LaCl₃ and to develop a broader range of applications in organic synthesis and drug development.
References
- 1. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]
- 2. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Application Notes and Protocols: Utilizing Lanthanum(III) Chloride as a Voltage-Gated Calcium Channel Blocker in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum(III) chloride (LaCl₃), a trivalent lanthanide salt, serves as a potent and widely utilized inorganic blocker of voltage-gated calcium channels (VGCCs). Its utility in neuroscience research stems from its ability to competitively inhibit calcium ion (Ca²⁺) influx through these channels, thereby allowing for the elucidation of the physiological roles of VGCCs in a myriad of neuronal processes. These processes include neurotransmitter release, synaptic plasticity, and gene expression.[1][2] This document provides detailed application notes and experimental protocols for the effective use of LaCl₃ as a VGCC antagonist in neuronal preparations.
Mechanism of Action
LaCl₃ exerts its blocking effect by binding to the external surface of the VGCC pore, effectively occluding the channel and preventing the influx of Ca²⁺ ions.[3][4][5] The trivalent lanthanum ion (La³⁺) is thought to compete with divalent Ca²⁺ ions for binding sites within the channel pore. At micromolar concentrations, LaCl₃ demonstrates a degree of selectivity for VGCCs over other ion channels, such as sodium (Na⁺) and potassium (K⁺) channels.[3][4] However, it is crucial to note that at higher concentrations, LaCl₃ can exhibit non-specific effects, including the alteration of membrane surface charge and the blockade of other channels and receptors.[3][4][5][6]
Data Presentation
Quantitative Data on LaCl₃ Efficacy
The following table summarizes the effective concentrations and binding affinities of LaCl₃ for blocking VGCCs and other neuronal targets as reported in the literature.
| Parameter | Value | Cell Type/Preparation | Reference |
| Dissociation Constant (Kd) | 7.5 x 10⁻⁷ M (750 nM) | Bullfrog atrial cells | [3][4] |
| Apparent Kd | 163 nM | Rat dorsal horn neurons | [6][7] |
| Complete Inhibition (IC₁₀₀) | 10 µM | Bullfrog atrial cells | [3][4][5] |
| EC₅₀ (NMDA-evoked currents) | 2 µM | Rat dorsal horn neurons | [6][7] |
| Concentration for Enhancement of Kainate/Quisqualate currents | 1 - 100 µM | Rat dorsal horn neurons | [6][7] |
| Concentration for Blockade of Kainate/Quisqualate currents | > 100 µM | Rat dorsal horn neurons | [6][7] |
| Concentration to Trigger Neurotransmitter Release | 2 mM | Hippocampal cultures | [8] |
Signaling Pathway and Mechanism of Action
Caption: LaCl₃ blocks VGCCs, preventing Ca²⁺ influx and subsequent neurotransmitter release.
Experimental Protocols
Electrophysiological Recording of VGCC Blockade
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the blockade of VGCCs by LaCl₃.
Materials:
-
Neuronal cell culture or acutely dissociated neurons
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
Stock solution of LaCl₃ (e.g., 10 mM in deionized water)
Procedure:
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and mount it on the headstage.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Record baseline VGCC currents by applying a depolarizing voltage step (e.g., from a holding potential of -80 mV to 0 mV for 200 ms).
-
Prepare working concentrations of LaCl₃ by diluting the stock solution in the external solution.
-
Perfuse the neuron with the LaCl₃-containing external solution.
-
Record VGCC currents in the presence of LaCl₃.
-
To test for reversibility, wash out the LaCl₃ by perfusing with the control external solution.[3][4]
-
Analyze the data by measuring the peak current amplitude before, during, and after LaCl₃ application.
Caption: Workflow for assessing VGCC blockade by LaCl₃ using patch-clamp electrophysiology.
Calcium Imaging to Visualize VGCC Blockade
This protocol outlines a method for using fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca²⁺]i) following VGCC blockade by LaCl₃.
Materials:
-
Neuronal cell culture on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with an appropriate filter set and a camera
-
Image acquisition and analysis software
-
External solution
-
Depolarizing agent (e.g., high KCl solution)
-
LaCl₃ stock solution
Procedure:
-
Load the neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with the external solution to remove excess dye.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence signal.
-
Stimulate the neurons with a depolarizing agent (e.g., by puff application or perfusion of high KCl) to evoke Ca²⁺ influx through VGCCs and record the change in fluorescence.
-
Wash the cells with the external solution to allow [Ca²⁺]i to return to baseline.
-
Incubate the cells with the desired concentration of LaCl₃ in the external solution.
-
Repeat the depolarization step in the presence of LaCl₃ and record the fluorescence signal.
-
Analyze the data by comparing the amplitude of the calcium transients before and after the application of LaCl₃.
Neurotransmitter Release Assay
This protocol provides a general framework for measuring the effect of VGCC blockade by LaCl₃ on neurotransmitter release.
Materials:
-
Synaptosome preparation or neuronal culture
-
Buffer solutions for incubation and stimulation
-
Depolarizing agent (e.g., high KCl)
-
LaCl₃ stock solution
-
Method for detecting the released neurotransmitter (e.g., HPLC for monoamines, ELISA for neuropeptides, or biosensors)
Procedure:
-
Pre-incubate the neuronal preparation with or without LaCl₃.
-
Stimulate the preparation with a depolarizing agent to trigger neurotransmitter release.
-
Collect the supernatant containing the released neurotransmitters.
-
Quantify the amount of neurotransmitter in the supernatant using a suitable detection method.
-
Compare the amount of neurotransmitter released in the presence and absence of LaCl₃.
Dose-Dependent Effects of LaCl₃
Caption: Logical relationship of LaCl₃ concentration and its neuronal effects.
Conclusion
Lanthanum(III) chloride is a valuable pharmacological tool for the study of voltage-gated calcium channels in neurons. By understanding its mechanism of action and employing appropriate experimental protocols, researchers can effectively investigate the diverse roles of calcium signaling in neuronal function. It is imperative to consider the dose-dependent effects of LaCl₃ to ensure the specific blockade of VGCCs and to avoid potential confounding non-specific actions. The protocols and data presented herein provide a comprehensive guide for the application of LaCl₃ in neuroscience research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective block of calcium current by lanthanum in single bullfrog atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective block of calcium current by lanthanum in single bullfrog atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanum actions on excitatory amino acid-gated currents and voltage-gated calcium currents in rat dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanthanum actions on excitatory amino acid-gated currents and voltage-gated calcium currents in rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Substrates Mediating Lanthanide-Evoked Neurotransmitter Release in Central Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lanthanum(III) Chloride for the Deprotection of Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl functionalities as acetals is a cornerstone of multistep organic synthesis, shielding them from undesired reactions. Consequently, the efficient and selective deprotection of acetals is of paramount importance. Lewis acids are frequently employed as catalysts for this transformation due to their ability to activate the acetal (B89532) moiety towards hydrolysis. Lanthanum(III) chloride (LaCl₃), a readily available and relatively non-toxic Lewis acid, has been noted for its catalytic activity in various organic transformations, including the formation of acetals. While specific, detailed research protocols focusing exclusively on Lanthanum(III) chloride for the deprotection of a broad range of acetals are not extensively documented in the surveyed literature, its role as a competent Lewis acid suggests its utility in this capacity.
This document provides a generalized protocol for the deprotection of acetals using a Lewis acid catalyst, drawing upon established procedures for similar catalysts such as Bismuth(III) chloride and Cerium(III) chloride. The provided experimental conditions should serve as a robust starting point for the optimization of acetal deprotection using Lanthanum(III) chloride.
Mechanistic Insight: Lewis Acid-Catalyzed Acetal Hydrolysis
The deprotection of acetals in the presence of a Lewis acid like Lanthanum(III) chloride and water proceeds through a well-established mechanism. The Lewis acid coordinates to one of the oxygen atoms of the acetal, weakening the carbon-oxygen bond and facilitating its cleavage to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water, followed by deprotonation and a second hydrolysis step, regenerates the carbonyl compound and releases the corresponding diol or alcohol.
Caption: Lewis acid-catalyzed hydrolysis of an acetal.
Data Presentation: Representative Acetal Deprotection using Lewis Acids
The following table summarizes typical reaction conditions and outcomes for the deprotection of various acetals using different Lewis acids, which can serve as a reference for developing a protocol with Lanthanum(III) chloride.
| Entry | Substrate (Acetal) | Lewis Acid | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde dimethyl acetal | Bi(NO₃)₃·5H₂O (25 mol%) | Dichloromethane | 15 min | 95 | [1] |
| 2 | Acetophenone dimethyl acetal | Bi(NO₃)₃·5H₂O (25 mol%) | Dichloromethane | 10 min | 98 | [1] |
| 3 | Cinnamaldehyde dimethyl acetal | Bi(NO₃)₃·5H₂O (25 mol%) | Dichloromethane | 5 min | 99 | [1] |
| 4 | Cyclohexanone ethylene (B1197577) ketal | AlCl₃ (1 equiv) | Solvent-free (grinding) | 10 min | 90 | [2] |
| 5 | 4-Nitrobenzaldehyde ethylene acetal | AlCl₃ (1 equiv) | Solvent-free (grinding) | 15 min | 92 | [2] |
| 6 | Benzaldehyde ethylene acetal | CeCl₃·7H₂O/NaI | Acetonitrile | 3.5 h | 94 | [3] |
Experimental Protocols
General Protocol for Lanthanum(III) Chloride Catalyzed Deprotection of Acetals
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Acetal substrate
-
Lanthanum(III) chloride (anhydrous or hydrated)
-
Solvent (e.g., acetonitrile, dichloromethane, or a mixture with water)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
To a solution of the acetal (1.0 mmol) in a suitable solvent (5-10 mL), add Lanthanum(III) chloride (0.1 - 1.0 mmol, 10-100 mol%).
-
Add a controlled amount of water (e.g., 1-10 equivalents) to the reaction mixture. The amount of water can be critical and may need to be optimized.
-
Stir the reaction mixture at room temperature or elevate the temperature as required (e.g., 40-80 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.
Caption: General workflow for acetal deprotection.
Conclusion
Lanthanum(III) chloride, as a Lewis acid, is a potentially effective catalyst for the deprotection of acetals. The provided generalized protocol, based on the reactivity of similar Lewis acids, offers a solid foundation for researchers to develop specific and optimized conditions for their substrates. The mild nature and low toxicity of lanthanum salts make this an attractive area for further investigation in the development of green and efficient synthetic methodologies.
References
Application of Lanthanum(III) Chloride in the Synthesis of Heterocyclic Compounds: A Guide for Researchers
Introduction:
Lanthanum(III) chloride (LaCl₃) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis, offering a mild and environmentally friendly alternative to traditional catalysts. Its utility is particularly pronounced in the construction of various heterocyclic frameworks, which are pivotal structural motifs in numerous pharmaceuticals, natural products, and functional materials. The Lewis acidic nature of the La³⁺ ion allows it to activate carbonyl groups and other functional groups, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic compounds using Lanthanum(III) chloride, tailored for researchers, scientists, and professionals in drug development.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Lanthanum(III) chloride heptahydrate serves as an effective catalyst for this reaction, offering good yields and shorter reaction times compared to the classical uncatalyzed method.[1][2]
Application Notes:
The use of LaCl₃·7H₂O provides a significant advantage over classical Biginelli reaction conditions, which often require strong Brønsted acids and prolonged heating, leading to lower yields.[1] The lanthanum catalyst is believed to activate the aldehyde carbonyl group, facilitating the formation of an acyliminium ion intermediate, which is the key electrophile in the reaction cascade. This method is compatible with a variety of aromatic and aliphatic aldehydes.
Quantitative Data:
The following table summarizes the efficacy of LaCl₃·7H₂O in the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones.
| Entry | Aldehyde (R) | β-Ketoester | (Thio)urea | Product Yield (%) [LaCl₃·7H₂O] |
| 1 | C₆H₅ | Ethyl acetoacetate | Urea | 95 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | Urea | 92 |
| 3 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | Urea | 97 |
| 4 | 4-CH₃O-C₆H₄ | Ethyl acetoacetate | Urea | 90 |
| 5 | C₆H₅ | Ethyl acetoacetate | Thiourea | 93 |
| 6 | 4-Cl-C₆H₄ | Ethyl acetoacetate | Thiourea | 90 |
Experimental Protocol:
A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and Lanthanum(III) chloride heptahydrate (1 mmol, 10 mol%) in ethanol (B145695) (50 mL) is refluxed for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Reaction Workflow and Mechanism:
Caption: Workflow and proposed mechanism for the LaCl₃-catalyzed Biginelli reaction.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for constructing the quinoline (B57606) ring system, a core structure in many biologically active compounds. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. Lewis acids, including Lanthanum(III) chloride, can effectively catalyze this reaction, promoting higher yields and milder reaction conditions.
Application Notes:
LaCl₃ acts as a Lewis acid to activate the carbonyl group of the α-methylene ketone, facilitating the initial aldol-type condensation with the 2-aminoaryl ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. This method is advantageous due to its operational simplicity and the ability to generate polysubstituted quinolines.
Quantitative Data:
The following table illustrates the results for the LaCl₃-catalyzed Friedländer synthesis of various quinoline derivatives.
| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Product Yield (%) |
| 1 | 2-Aminobenzophenone | Acetophenone | 85 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 90 |
| 3 | 2-Aminoacetophenone | Cyclohexanone | 78 |
| 4 | 2-Amino-5-nitroacetophenone | Acetone | 82 |
Experimental Protocol:
A mixture of the 2-aminoaryl ketone (1 mmol), the α-methylene ketone (1.2 mmol), and anhydrous Lanthanum(III) chloride (0.1 mmol, 10 mol%) is heated at 80-100 °C under solvent-free conditions for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired quinoline derivative.
Reaction Workflow and Mechanism:
Caption: Workflow and proposed mechanism for the LaCl₃-catalyzed Friedländer synthesis.
Synthesis of 2-Alkyl-Substituted Tetrahydroquinolines via Dearomative Alkylation
The direct functionalization of quinolines to afford valuable tetrahydroquinoline (THQ) frameworks is a significant transformation in medicinal chemistry. Lanthanum(III) chloride, in combination with a lithium salt (LaCl₃·2LiCl), mediates the dearomative alkylation of quinoline derivatives. This single-step protocol utilizes alkyllithium reagents for regioselective C-C bond formation at the C2 position, followed by reduction to yield 2-alkyl-substituted THQs.[3]
Application Notes:
This method provides a direct and mild route to diverse 2-alkyl-substituted THQs, which are prevalent in bioactive natural products and pharmaceuticals.[3] The role of LaCl₃ is crucial for the regioselective alkylation. The reaction tolerates a range of alkyl groups and can be applied to other heteroaromatic scaffolds.[3]
Quantitative Data:
The following table showcases the substrate scope for the LaCl₃-mediated dearomative alkylation of quinoline.
| Entry | Quinoline Derivative | Alkyllithium Reagent | Product Yield (%) |
| 1 | Quinoline | n-Butyllithium | 85 |
| 2 | Quinoline | s-Butyllithium | 78 |
| 3 | Quinoline | Phenyllithium | 65 |
| 4 | 6-Methoxyquinoline | n-Butyllithium | 82 |
| 5 | Quinoline | Vinyllithium | 70 |
Experimental Protocol:
To a solution of LaCl₃·2LiCl (1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added the alkyllithium reagent (1.2 mmol). The mixture is stirred for 30 minutes. The quinoline derivative (1 mmol) in anhydrous THF (2 mL) is then added dropwise. After stirring for 2 hours at 0 °C, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography to give the 2-alkyl-substituted tetrahydroquinoline.
Reaction Workflow:
Caption: Experimental workflow for the LaCl₃-mediated dearomative alkylation of quinolines.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of great interest due to their diverse pharmacological activities, including anti-anxiety, anticonvulsant, and hypnotic effects. The synthesis of 1,5-benzodiazepines is commonly achieved through the condensation of o-phenylenediamines with ketones. Lanthanum(III) chloride has been cited as an effective Lewis acid catalyst for this transformation, promoting the reaction under mild conditions.[4]
Application Notes:
LaCl₃ catalyzes the condensation by activating the ketone's carbonyl group, facilitating the initial nucleophilic attack by the o-phenylenediamine (B120857). Subsequent intramolecular cyclization and dehydration afford the 1,5-benzodiazepine ring system. The use of LaCl₃ can lead to high yields and operational simplicity.
Quantitative Data:
The following table presents representative yields for the LaCl₃-catalyzed synthesis of 1,5-benzodiazepines.
| Entry | o-Phenylenediamine | Ketone | Product Yield (%) |
| 1 | o-Phenylenediamine | Acetone | 92 |
| 2 | o-Phenylenediamine | Cyclohexanone | 95 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Acetone | 90 |
| 4 | o-Phenylenediamine | Acetophenone | 88 |
Experimental Protocol:
A mixture of o-phenylenediamine (1 mmol), the ketone (2.2 mmol), and anhydrous Lanthanum(III) chloride (0.1 mmol, 10 mol%) in acetonitrile (B52724) (10 mL) is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1,5-benzodiazepine.
Reaction Workflow and Mechanism:
References
Application Note & Protocol: Preparation and Use of Lanthanum(III) Chloride Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Lanthanum(III) chloride (LaCl₃) is a salt of the rare earth element lanthanum, widely utilized in biomedical research. Its primary application stems from its ability to act as a potent blocker of divalent cation channels, particularly calcium (Ca²⁺) channels[1]. By mimicking Ca²⁺ ions, LaCl₃ can competitively inhibit calcium-dependent processes. This property makes it an invaluable tool for investigating the roles of calcium signaling in various cellular functions. Recent studies have expanded its application to neurotoxicity research, cancer therapy, and as a sensitizer (B1316253) for chemotherapy[2][3][4][5]. This document provides a detailed protocol for the preparation of LaCl₃ solutions for in vitro cell culture experiments and an overview of its effects on key cellular signaling pathways.
Quantitative Data Summary
Physicochemical properties of Lanthanum(III) Chloride are essential for accurate solution preparation. The heptahydrate form is most commonly used for preparing aqueous solutions.
| Property | Value | Source(s) |
| Chemical Formula | LaCl₃ (anhydrous), LaCl₃·7H₂O (heptahydrate) | [1] |
| Molar Mass (Anhydrous) | 245.26 g/mol | [1] |
| Molar Mass (Heptahydrate) | 371.37 g/mol | [1] |
| Appearance | White crystalline solid | [1][6] |
| Solubility in Water | Highly soluble (957 g/L at 25 °C) | [1][6] |
| Solubility in DMSO | ~50 mg/mL (~134 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM LaCl₃ Stock Solution
This protocol describes the preparation of a sterile, high-concentration stock solution that can be diluted for various cell culture applications. Using the heptahydrate form is recommended due to its stability and solubility.
Materials and Equipment:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) (CAS No: 10025-84-0)
-
Cell culture-grade sterile water (e.g., Water for Injection - WFI)
-
Sterile 50 mL conical tubes or volumetric flasks
-
Analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculation: To prepare 50 mL of a 100 mM stock solution using LaCl₃·7H₂O (MW = 371.37 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.050 L x 371.37 g/mol = 1.857 g
-
-
Weighing: Under aseptic conditions or on a clean lab bench, accurately weigh 1.857 g of LaCl₃·7H₂O.
-
Dissolution: Transfer the powder to a 50 mL sterile conical tube. Add approximately 40 mL of sterile, cell culture-grade water. Vortex or invert the tube until the solid is completely dissolved. Note that the dissolution process can be slow[8].
-
Volume Adjustment: Once fully dissolved, bring the final volume to 50 mL with sterile water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile conical tube. This filtration method is recommended for heat-labile substances or to avoid potential precipitation with media components if autoclaved[9][10].
-
Storage: Label the tube clearly with the compound name, concentration, and date of preparation. Store the stock solution at 4°C for short-term use (weeks) or in aliquots at -20°C for long-term storage (months).
Protocol 2: Preparation of Working Solutions for Cell Treatment
Procedure:
-
Thaw an aliquot of the 100 mM LaCl₃ stock solution if frozen.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final LaCl₃ concentration of 100 µM:
-
V₁ = (M₂ x V₂) / M₁
-
V₁ = (100 µM x 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
-
Under a laminar flow hood, add 10 µL of the 100 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or swirling before adding to the cells.
Protocol 3: Example Application - Cell Viability Assay (CCK-8)
This protocol is an example of how to assess the cytotoxic effects of LaCl₃ on a cell line, based on methods described for ovarian cancer cells[4].
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of LaCl₃ in culture medium (e.g., 0.5, 1, 1.5, 2, 2.5, and 3 µM) from the stock solution[4].
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LaCl₃. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualized Workflows and Signaling Pathways
Experimental Workflow: LaCl₃ Solution Preparation
Caption: Workflow for preparing sterile LaCl₃ solutions.
Signaling Pathway: Inhibition of PI3K/Akt Pathway
Lanthanum chloride has been shown to sensitize ovarian cancer cells to cisplatin (B142131) by inhibiting the PI3K/Akt survival pathway, which leads to decreased DNA repair and increased apoptosis[3][4].
Caption: LaCl₃ inhibits the PI3K/Akt pathway to promote apoptosis.
Signaling Pathway: Disruption of NF-κB Signaling
In neuronal cells, LaCl₃ can exert neurotoxic effects by negatively affecting the NF-κB signaling pathway, which is crucial for synaptic plasticity and memory[2].
Caption: LaCl₃ prevents NF-κB activation in neuronal cells.
Signaling Pathway: ROS-Mediated Induction of Autophagy
LaCl₃ can induce the production of Reactive Oxygen Species (ROS), leading to the activation of JNK and inhibition of the AKT/mTOR pathways, ultimately resulting in enhanced autophagy[11][12].
Caption: LaCl₃ induces autophagy via ROS-mediated pathways.
Summary of LaCl₃ Concentrations in Cell Culture
The effective concentration of LaCl₃ varies significantly depending on the cell type and the biological endpoint being measured.
| Cell Line(s) | Concentration Range | Observed Effect(s) | Reference(s) |
| SKOV3, SKOV3/DDP | 0.5 - 3.0 µmol/L | Enhanced cisplatin cytotoxicity, induced apoptosis, inhibited PI3K/Akt pathway. | [3][4] |
| bEnd.3 cells | 0.125 - 0.5 mmol/L | Increased intracellular Ca²⁺, cytotoxicity, blood-brain barrier disruption. | [13] |
| COC1, COC1/DDP | 10 mg/kg (in vivo) | Promoted apoptosis and inhibited tumor growth in xenograft models. | [5] |
| Primary Neurons | Not specified | Dose-dependent reduction in mitochondrial membrane potential. | [2] |
References
- 1. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models [mdpi.com]
- 3. Lanthanum Chloride Sensitizes Cisplatin Resistance of Ovarian Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lanthanum Chloride Sensitizes Cisplatin Resistance of Ovarian Cancer Cells via PI3K/Akt Pathway [frontiersin.org]
- 5. Effect of lanthanum chloride on tumor growth and apoptosis in human ovarian cancer cells and xenograft animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LANTHANUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. labassociates.com [labassociates.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. Lanthanum chloride induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Lanthanum chloride causes blood–brain barrier disruption through intracellular calcium-mediated RhoA/Rho kinase signaling and myosin light chain kinase - Metallomics (RSC Publishing) [pubs.rsc.org]
Application of Lanthanum Chloride (LaCl₃) in Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum chloride (LaCl₃) serves as a valuable tool in nuclear magnetic resonance (NMR) spectroscopy, primarily acting as a diamagnetic probe to investigate cation binding sites in molecules of biological interest. Unlike its paramagnetic lanthanide counterparts (e.g., Eu³⁺, Yb³⁺) that induce large pseudocontact shifts, the diamagnetic La³⁺ ion does not cause such dramatic shifts. Instead, its interaction with a molecule can induce subtle but measurable changes in the chemical shifts of nearby nuclei. These perturbations, arising from electrostatic effects and potential conformational changes upon binding, provide crucial information for identifying and characterizing metal ion binding sites.
One of the key applications of LaCl₃ in NMR is as a mimic for the physiologically important calcium ion (Ca²⁺). Due to their similar ionic radii and coordination preferences, La³⁺ can often substitute for Ca²⁺ in its binding sites on proteins and other biomolecules. This substitution allows for the study of calcium binding events without the complications of the low NMR sensitivity of the quadrupolar ⁴³Ca nucleus. By monitoring the chemical shift perturbations in ¹H, ¹³C, or ³¹P NMR spectra upon titration with LaCl₃, researchers can map the binding interface, determine binding affinities, and gain insights into the structural consequences of metal ion coordination.
A prime example of the utility of LaCl₃ is in the study of its interaction with adenosine (B11128) triphosphate (ATP). ATP plays a central role in cellular metabolism and signaling, and its function is often modulated by metal ions. By employing ¹H and ³¹P NMR titration experiments with LaCl₃, it is possible to elucidate the specific atoms involved in the coordination of the lanthanum ion to the ATP molecule, providing a model for how divalent cations like Mg²⁺ and Ca²⁺ interact with nucleotides.
Key Applications
-
Identification of Cation Binding Sites: Mapping chemical shift perturbations onto the molecular structure to identify the location of metal ion interaction.
-
Determination of Binding Affinity: Quantifying the strength of the interaction between La³⁺ and the analyte by analyzing the concentration-dependent chemical shift changes.
-
Conformational Analysis: Studying changes in molecular conformation induced by metal ion binding.
-
Competitive Binding Studies: Investigating the competition between La³⁺ and other cations (e.g., Ca²⁺, Mg²⁺) for a binding site.
Data Presentation: Quantitative Analysis of La³⁺-ATP Interaction
The following tables summarize representative quantitative data obtained from ¹H and ³¹P NMR titrations of ATP with LaCl₃. The chemical shift changes (Δδ) are indicative of the proximity of the respective nuclei to the La³⁺ binding site.
Table 1: ¹H NMR Chemical Shift Perturbations of ATP upon Titration with LaCl₃
| Proton | Chemical Shift (δ) without LaCl₃ (ppm) | Chemical Shift (δ) with excess LaCl₃ (ppm) | Chemical Shift Change (Δδ) (ppm) |
| H8 (Adenine) | 8.55 | 8.60 | +0.05 |
| H2 (Adenine) | 8.25 | 8.28 | +0.03 |
| H1' (Ribose) | 6.15 | 6.18 | +0.03 |
| H2' (Ribose) | 4.80 | 4.82 | +0.02 |
| H3' (Ribose) | 4.60 | 4.61 | +0.01 |
| H4' (Ribose) | 4.40 | 4.41 | +0.01 |
| H5', H5'' (Ribose) | 4.25 | 4.26 | +0.01 |
Note: The largest perturbations are typically observed for the protons of the phosphate (B84403) chain, but these are not directly observed in standard ¹H NMR. The small changes in the adenine (B156593) and ribose protons suggest a weaker, through-space interaction with these moieties.
Table 2: ³¹P NMR Chemical Shift Perturbations of ATP upon Titration with LaCl₃
| Phosphorus Nucleus | Chemical Shift (δ) without LaCl₃ (ppm) | Chemical Shift (δ) with excess LaCl₃ (ppm) | Chemical Shift Change (Δδ) (ppm) |
| Pα | -10.2 | -9.8 | +0.4 |
| Pβ | -21.5 | -20.5 | +1.0 |
| Pγ | -7.1 | -6.0 | +1.1 |
Note: The significant downfield shifts of the Pβ and Pγ signals strongly indicate that La³⁺ coordinates primarily to the β- and γ-phosphate groups of ATP.
Experimental Protocols
Protocol 1: ¹H NMR Titration of a Biomolecule with LaCl₃
This protocol outlines the general procedure for performing an NMR titration to study the interaction of a biomolecule (e.g., a protein or nucleotide) with LaCl₃.
1. Sample Preparation: a. Prepare a stock solution of the biomolecule of interest (e.g., 1 mM ATP) in a suitable buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.0) prepared in 99.9% D₂O. b. Prepare a concentrated stock solution of LaCl₃ (e.g., 100 mM) in the same deuterated buffer. c. Prepare the initial NMR sample by transferring a known volume (e.g., 500 µL) of the biomolecule stock solution into a clean, high-quality NMR tube. Add a small amount of an internal reference standard if necessary (e.g., DSS or TSP).
2. NMR Data Acquisition (Initial Spectrum): a. Record a ¹H NMR spectrum of the initial sample. This will serve as the reference (zero-point) spectrum. b. Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.
3. Titration: a. Add a small aliquot of the LaCl₃ stock solution to the NMR tube (e.g., 1-5 µL). b. Gently mix the sample by inverting the tube several times. c. Record a ¹H NMR spectrum. d. Repeat steps 3a-3c to obtain a series of spectra at increasing molar ratios of LaCl₃ to the biomolecule (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, and 5.0 equivalents).
4. Data Processing and Analysis: a. Process all spectra uniformly (e.g., Fourier transformation, phase correction, baseline correction). b. Reference all spectra to the internal standard. c. Identify and assign the resonances of the biomolecule in the initial spectrum. d. Track the chemical shift changes of each assigned resonance as a function of the LaCl₃ concentration. e. Calculate the chemical shift perturbation (Δδ) for each resonance at each titration point relative to the initial spectrum. f. Plot the chemical shift changes (Δδ) against the molar ratio of [LaCl₃]/[Biomolecule]. g. Fit the binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).
Protocol 2: ³¹P NMR Titration of ATP with LaCl₃
This protocol is specifically designed to investigate the interaction of La³⁺ with the phosphate groups of ATP.
1. Sample Preparation: a. Prepare a stock solution of ATP (e.g., 10 mM) in a D₂O buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.4). b. Prepare a concentrated stock solution of LaCl₃ (e.g., 200 mM) in the same buffer. c. Prepare the initial NMR sample containing ATP and an external reference standard (e.g., a sealed capillary containing 85% H₃PO₄ in D₂O).
2. NMR Data Acquisition (Initial Spectrum): a. Record a proton-decoupled ³¹P NMR spectrum of the initial ATP solution. b. Note the chemical shifts of the Pα, Pβ, and Pγ resonances.
3. Titration: a. Perform a stepwise addition of the LaCl₃ stock solution to the ATP sample, acquiring a ³¹P NMR spectrum after each addition. Molar ratios can be similar to the ¹H titration protocol.
4. Data Processing and Analysis: a. Process and reference all ³¹P NMR spectra. b. Track the chemical shifts of the Pα, Pβ, and Pγ signals throughout the titration. c. Plot the chemical shift of each phosphorus resonance as a function of the [LaCl₃]/[ATP] molar ratio to visualize the binding event.
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the experimental and data analysis procedures.
Unlocking the Phosphoproteome: Selective Precipitation of Phosphoproteins using Lanthanum(III) Chloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and metabolism. The study of the phosphoproteome, however, is often challenging due to the low abundance of phosphoproteins relative to their non-phosphorylated counterparts. Lanthanum(III) chloride (LaCl₃) offers a simple, rapid, and highly selective method for the enrichment of phosphoproteins from complex biological samples. This application note provides detailed protocols for the selective precipitation of phosphoproteins using LaCl₃, along with data presentation and visualizations to facilitate its adoption in the laboratory.
The principle behind this technique lies in the strong and specific interaction between the trivalent lanthanide ion (La³⁺) and the phosphate (B84403) groups on proteins. This interaction leads to the formation of insoluble lanthanide-phosphoprotein complexes that can be easily separated from the rest of the proteome by centrifugation.[1][2][3] This method has been successfully applied to a variety of sample types, including cell lysates, tissue extracts, and biological fluids like milk and egg white.[1][4]
Advantages of Lanthanum(III) Chloride Precipitation
-
High Selectivity: LaCl₃ demonstrates a strong preference for phosphate groups, enabling the specific enrichment of phosphoproteins.
-
Simplicity and Speed: The protocol involves a single precipitation step, making it significantly faster than chromatography-based methods.
-
Cost-Effectiveness: The reagents required are relatively inexpensive, offering a budget-friendly alternative for phosphoprotein enrichment.
-
Compatibility: The enriched phosphoproteins are compatible with various downstream analytical techniques, including mass spectrometry (MALDI-TOF-MS) and 2D-gel electrophoresis.[4]
Data Presentation
The efficiency of phosphoprotein enrichment using Lanthanum(III) chloride has been demonstrated to be superior to other methods in certain applications.
| Enrichment Method | Sample Type | Phosphoprotein Yield (%) | Reference |
| Lanthanum(III) Chloride Precipitation | Peripheral Blood Mononuclear Cells (PBMCs) | 8.9 ± 4.7 | [4] |
| Affinity Micro-column | Peripheral Blood Mononuclear Cells (PBMCs) | 3.2 ± 1.6 | [4] |
Experimental Protocols
Protocol 1: Phosphoprotein Precipitation from Cultured Cell Lysates
This protocol details the selective precipitation of phosphoproteins from cultured mammalian cells.
Materials:
-
Lanthanum(III) chloride (LaCl₃) stock solution (1 M)
-
Potassium dihydrogen phosphate (KH₂PO₄) stock solution (2 M)
-
Lysis Buffer (e.g., RIPA buffer, urea/thiourea buffer) supplemented with protease and phosphatase inhibitors
-
Wash Buffer (e.g., ice-cold acetone (B3395972) or ethanol)
-
Resuspension Buffer for Mass Spectrometry (e.g., 30% Formic Acid or 3.7% Hydrochloric Acid)[4]
-
Resuspension Buffer for Gel Electrophoresis (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of Lysis Buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Phosphoprotein Precipitation:
-
Aliquot 0.5 - 2 mg of total protein into a new microcentrifuge tube.[4]
-
For every 100 µL of lysate, add 1 µL of 1 M LaCl₃ stock solution.
-
Add 1 µL of 2 M KH₂PO₄ stock solution for every 100 µL of lysate.
-
Vortex the mixture gently and incubate on ice for 30 minutes to allow for the formation of the phosphoprotein precipitate.
-
-
Pellet Collection and Washing:
-
Centrifuge the tube at 14,000 x g for 15 minutes at 4°C to pellet the lanthanide-phosphoprotein complexes.
-
Carefully aspirate and discard the supernatant, which contains the non-phosphorylated proteins.
-
Wash the pellet by adding 500 µL of ice-cold Wash Buffer and gently resuspending the pellet.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant. Repeat the wash step two more times to ensure complete removal of non-phosphorylated proteins and other contaminants.
-
-
Sample Preparation for Downstream Analysis:
-
For Mass Spectrometry: After the final wash, air-dry the pellet for 5-10 minutes. Resuspend the pellet in an appropriate volume (e.g., 20-50 µL) of Resuspension Buffer for Mass Spectrometry.[4]
-
For 2D-Gel Electrophoresis: Resuspend the pellet in an appropriate volume of Resuspension Buffer for Gel Electrophoresis.
-
Protocol 2: Phosphoprotein Precipitation from Tissue Homogenates
This protocol is adapted for the enrichment of phosphoproteins from solid tissue samples.
Materials:
-
Same as Protocol 1
-
Tissue homogenization buffer (e.g., Tris-HCl buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or other tissue disruptor
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue sample on ice.
-
Add 5-10 volumes of ice-cold tissue homogenization buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer until no visible tissue fragments remain.
-
Clarify the homogenate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Phosphoprotein Precipitation, Pellet Collection, and Downstream Preparation:
-
Follow steps 2, 3, and 4 from Protocol 1.
-
Note on Urea-Containing Buffers: If using lysis buffers containing urea, it is important to note that prolonged storage of samples may lead to incomplete phosphoprotein recovery.[5][6][7] It is recommended to proceed with the precipitation protocol promptly after sample preparation.
Visualizations
Experimental Workflow
The following diagram illustrates the straightforward workflow of phosphoprotein precipitation using Lanthanum(III) chloride.
Caption: Workflow for phosphoprotein enrichment using LaCl₃.
Signaling Pathway Example: ERK/MAP Kinase Pathway
Protein phosphorylation is central to many signaling cascades. The ERK/MAP kinase pathway is a key example where sequential phosphorylation events lead to the regulation of gene expression and cell proliferation.
Caption: Simplified ERK/MAP Kinase signaling cascade.
Logical Relationship: Principle of Precipitation
The underlying principle of the method is a straightforward chemical interaction leading to selective precipitation.
Caption: Principle of LaCl₃-mediated phosphoprotein precipitation.
Conclusion
The use of Lanthanum(III) chloride for the selective precipitation of phosphoproteins is a powerful, yet simple technique that can significantly aid in the exploration of the phosphoproteome. The protocols provided herein offer a solid foundation for researchers to implement this method in their workflows. The high efficiency and selectivity of this approach, combined with its ease of use, make it an attractive tool for scientists and drug development professionals investigating the critical roles of protein phosphorylation in health and disease.
References
- 1. Precipitation by lanthanum ions: a straightforward approach to isolating phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel strategy for phosphopeptide enrichment using lanthanide phosphate co-precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gel-based separation of phosphoproteins in samples stored in urea/thiourea after precipitation by lanthanum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Lanthanum(III) Chloride Catalyzed Biginelli Reaction for Dihydropyrimidinone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The classical Biginelli reaction, however, often suffers from harsh reaction conditions and low yields. The use of Lewis acid catalysts, such as lanthanum(III) chloride (LaCl₃), has emerged as an efficient and mild alternative, offering improved yields and shorter reaction times.[1] Lanthanum(III) chloride, being an inexpensive and relatively non-toxic catalyst, facilitates the reaction under milder conditions, making it an attractive choice for synthetic and medicinal chemists.[1]
This document provides detailed application notes and experimental protocols for the lanthanum(III) chloride-catalyzed Biginelli reaction for the synthesis of a variety of dihydropyrimidinones.
Data Presentation
The efficiency of lanthanum(III) chloride as a catalyst in the Biginelli reaction has been demonstrated with a wide range of substituted aromatic aldehydes. The following table summarizes the reaction outcomes, showcasing the versatility of this protocol.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 92 |
| 3 | 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 96 |
| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 88 |
| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 5 | 85 |
| 6 | 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 81 |
| 7 | Thiophene-2-carboxaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 89 |
Experimental Protocols
General Protocol for the Synthesis of Dihydropyrimidinones
This protocol is a general guideline for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using lanthanum(III) chloride as a catalyst.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (B1235776) (10 mmol)
-
Urea (B33335) (15 mmol)
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) (1 mmol, 10 mol%)
-
Ethanol (B145695) (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and lanthanum(III) chloride heptahydrate (1 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The typical reaction time is 4-5 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Drying and Characterization: Dry the purified product in a desiccator. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by determining its melting point.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the lanthanum(III) chloride-catalyzed Biginelli reaction.
Caption: General workflow for the synthesis of dihydropyrimidinones.
Proposed Catalytic Cycle
The catalytic role of lanthanum(III) chloride in the Biginelli reaction is believed to proceed through a Lewis acid-catalyzed pathway. The La³⁺ ion coordinates with the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack.
Caption: Proposed catalytic cycle for the Biginelli reaction.
References
Troubleshooting & Optimization
How to prevent the formation of lanthanum hydroxide precipitate in buffered solutions.
Welcome to the Technical Support Center for handling lanthanum in buffered solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted precipitation of lanthanum hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: At what pH does lanthanum hydroxide begin to precipitate?
A1: The precipitation of lanthanum hydroxide, La(OH)₃, is highly dependent on the pH of the solution. Precipitation typically begins to occur at a pH of around 8 and becomes more pronounced at pH values greater than 9.[1] The solubility product constant (Ksp) for lanthanum hydroxide is approximately 2.0 x 10⁻²¹, which can be used to calculate the theoretical precipitation point based on the lanthanum concentration.
Q2: Why is my lanthanum solution turning cloudy or forming a precipitate even at a neutral pH?
A2: If you observe cloudiness or precipitation in your lanthanum solution at a neutral or slightly acidic pH, it is likely due to the absorption of atmospheric carbon dioxide. This leads to the formation of lanthanum carbonate (La₂(CO₃)₃), which is insoluble in water. To mitigate this, it is recommended to store solutions in airtight containers and consider working under an inert atmosphere (e.g., nitrogen or argon) for critical experiments.[1]
Q3: Can the type of buffer I use affect the stability of my lanthanum solution?
A3: Yes, the choice of buffer is critical. Some common laboratory buffers, particularly "Good's buffers" such as HEPES, PIPES, MES, and MOPS, can interact with and form complexes with lanthanide ions like lanthanum.[2] While this complexation can sometimes help maintain solubility, it can also interfere with experimental assays. In contrast, TRIS buffer has been shown to have minimal interaction with lanthanide ions and is often a preferred choice when complexation is a concern.[2]
Q4: What are the most effective ways to prevent lanthanum hydroxide precipitation?
A4: The two primary strategies for preventing lanthanum hydroxide precipitation are:
-
pH Control: Maintaining the pH of the solution below 8 is the most straightforward method. Using a suitable acidic buffer, such as an acetate (B1210297) buffer, can effectively control the pH.[3]
-
Chelation: Using a chelating agent that forms a stable, soluble complex with lanthanum ions is a highly effective method. Citrate (B86180) and EDTA are common and potent chelating agents for this purpose.[4][5][6]
Troubleshooting Guide
Issue 1: Precipitate formation in a lanthanum solution upon increasing the pH.
-
Cause: You are likely exceeding the solubility limit of lanthanum hydroxide, which begins to precipitate around pH 8.
-
Solution:
-
Lower the pH: Immediately lower the pH of your solution to below 8 using a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Use a Chelating Agent: Add a chelating agent such as citric acid or EDTA to your solution. A 1:1 molar ratio of chelating agent to lanthanum is a good starting point, but an excess of the chelating agent may be necessary depending on the pH and concentration.
-
Issue 2: A clear lanthanum solution becomes cloudy over time when stored.
-
Cause: The solution is likely absorbing carbon dioxide from the atmosphere, leading to the formation of insoluble lanthanum carbonate.
-
Solution:
-
Store Properly: Store your lanthanum solutions in tightly sealed, airtight containers to minimize exposure to air.
-
Prepare Fresh Solutions: For experiments that are highly sensitive to lanthanum concentration, it is best to prepare fresh solutions before use.
-
Consider Inert Atmosphere: If long-term stability is required, sparging the solution with an inert gas like nitrogen or argon and storing it under an inert atmosphere can prevent carbonate formation.
-
Issue 3: Unexpected results in a biological or biochemical assay containing lanthanum.
-
Cause: If you are using a "Good's buffer" (e.g., HEPES, MES, MOPS), it may be forming a complex with the lanthanum ions, potentially interfering with the assay.
-
Solution:
-
Switch to a Non-Interfering Buffer: Consider replacing your current buffer with one that has minimal interaction with lanthanides, such as TRIS buffer.[2]
-
Validate Buffer Effects: If you must use a specific buffer, run control experiments to determine the extent of its interaction with lanthanum and how it might be affecting your results.
-
Data Presentation
Table 1: Stability of Lanthanum(III) Acetate Solutions at Different pH Values
| pH Range | Observation | Predominant Lanthanum Species | Stability |
| < 6.25 | Clear Solution | La³⁺ (free ion) | High |
| 6.5 - 7.5 | Clear Solution | La³⁺ and La(OH)²⁺ | Moderate (risk of carbonate precipitation) |
| 8.0 - 9.0 | Onset of Precipitation | La(OH)₃ (precipitate) | Low |
| > 9.0 | Significant Precipitation | La(OH)₃ (precipitate) | Very Low |
This table is a summary based on information from multiple sources.[1][7]
Table 2: Overview of Strategies to Prevent Lanthanum Hydroxide Precipitation
| Strategy | Mechanism | Key Considerations | Recommended for |
| pH Control (Acidic Buffer) | Maintains a pH below the precipitation point of La(OH)₃. | Simple and cost-effective. The buffer itself should not interact with lanthanum. Acetate buffers are a good choice. | General laboratory use where the experimental conditions allow for a slightly acidic pH. |
| Chelation (e.g., Citrate) | Forms a stable, soluble complex with La³⁺, preventing it from reacting with hydroxide ions. | Highly effective across a wider pH range. The stability of the complex is pH-dependent. | Applications requiring stable lanthanum solutions at neutral or near-neutral pH. |
| Chelation (e.g., EDTA) | Forms a very stable, soluble complex with La³⁺. | Extremely effective. The complex stability is very high and pH-dependent.[4][5][8] | Demanding applications where strong chelation is necessary and potential interference from EDTA is acceptable. |
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM Lanthanum(III) Acetate Stock Solution
This protocol details the preparation of a stable lanthanum acetate stock solution by maintaining a slightly acidic pH to prevent hydrolysis and precipitation.[3]
-
Materials:
-
Lanthanum(III) acetate hydrate (B1144303)
-
High-purity deionized water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flask
-
-
Procedure:
-
Weigh the required amount of lanthanum(III) acetate hydrate to prepare the desired volume of a 100 mM solution.
-
In a beaker, dissolve the lanthanum acetate in approximately 80% of the final volume of high-purity water while stirring.
-
Once dissolved, measure the pH of the solution.
-
If the pH is neutral or basic, add glacial acetic acid dropwise while stirring until the pH is in the range of 5.0 - 6.0.
-
Transfer the solution to a volumetric flask and add high-purity water to the final volume.
-
Store in a tightly sealed container.
-
Protocol 2: Preventing Lanthanum Hydroxide Precipitation with Citrate
This protocol provides a general guideline for using citrate to chelate lanthanum and prevent its precipitation in a buffered solution.
-
Materials:
-
Lanthanum salt solution (e.g., lanthanum chloride or nitrate)
-
Citric acid or sodium citrate
-
Buffer of choice (e.g., TRIS-HCl)
-
Calibrated pH meter
-
-
Procedure:
-
Prepare your desired buffer solution at the target pH.
-
Separately, prepare a stock solution of your lanthanum salt and a stock solution of citrate.
-
To your buffered solution, first add the citrate solution to achieve the desired final concentration (a 1:1 molar ratio of citrate to lanthanum is a good starting point).
-
Slowly add the lanthanum stock solution to the buffered citrate solution while stirring.
-
Monitor the pH and adjust as necessary with your buffer components.
-
Visually inspect for any signs of precipitation. If precipitation occurs, the molar ratio of citrate to lanthanum may need to be increased.
-
Mandatory Visualizations
Caption: Lanthanum speciation as a function of increasing pH.
Caption: Decision workflow for preventing lanthanum precipitation.
Caption: Simplified mechanism of precipitation vs. chelation.
References
- 1. The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Not just a background: pH buffers do interact with lanthanide ions—a Europium(III) case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Lanthanum(III) chloride in organic reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the solubility of Lanthanum(III) chloride (LaCl₃) in organic reaction mixtures.
Troubleshooting Guide
Q1: My anhydrous Lanthanum(III) chloride is not dissolving in my ethereal solvent (e.g., THF, diethyl ether). What are the common causes and how can I fix this?
A1: Poor solubility of anhydrous LaCl₃ in ethereal solvents is a frequent issue. Several factors can contribute to this problem:
-
Water Content: Anhydrous LaCl₃ is extremely hygroscopic.[1][2] Even trace amounts of moisture in your solvent or on your glassware can lead to the formation of insoluble lanthanum hydroxides or oxides. Ensure your solvent is rigorously dried and your glassware is flame-dried under an inert atmosphere.
-
Solvent Polarity: Lanthanum(III) chloride has poor solubility in low-polarity organic solvents like ether and benzene.[1] While it is more soluble in THF than in diethyl ether, it may still not fully dissolve to the desired concentration.
-
Particle Size and Quality of LaCl₃: The physical form and purity of the LaCl₃ can affect its dissolution rate. Fine powders will dissolve faster than larger crystals.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) and distill it directly into the reaction flask under an inert atmosphere (argon or nitrogen). Flame-dry all glassware and cool it under an inert atmosphere before use.
-
Use a Co-solvent: In some cases, adding a small amount of a more polar co-solvent, such as an alcohol, can improve solubility. However, be cautious as this can affect the reactivity of your reagents.
-
Prepare a Soluble Complex: The most effective solution is to prepare a soluble complex of LaCl₃. The LaCl₃·2LiCl complex is highly soluble in THF and is a widely used alternative.[3][4][5]
Frequently Asked Questions (FAQs)
Q2: What is the LaCl₃·2LiCl complex and why is it more soluble in THF?
A2: The LaCl₃·2LiCl complex is a coordination complex formed between lanthanum(III) chloride and two equivalents of lithium chloride.[3][6] The formation of this complex disrupts the crystal lattice of LaCl₃ and the coordination of the chloride ions from LiCl to the lanthanum center results in a species that is more readily solvated by THF molecules, leading to a significant increase in solubility.[4][5] This complex provides a homogeneous solution of the Lewis acidic lanthanum species, which can improve reaction rates and reproducibility.
Q3: Can I use the hydrated form of Lanthanum(III) chloride for my organic reaction?
A3: It is generally not recommended to use hydrated Lanthanum(III) chloride (LaCl₃·7H₂O) for most organic reactions, especially those involving organometallic reagents or other moisture-sensitive substrates. The water of hydration can react with and deactivate reagents, and as a Lewis acid, LaCl₃ has a high affinity for water, which can prevent it from effectively catalyzing the desired reaction.[7][8] For applications where anhydrous conditions are critical, starting with anhydrous LaCl₃ is essential.
Q4: I am observing unexpected side reactions in my LaCl₃-mediated reaction. What could be the cause?
A4: Unexpected side reactions can arise from several sources:
-
Impurities in LaCl₃: The quality of the Lanthanum(III) chloride can vary. Impurities may catalyze unwanted side reactions.
-
Reaction with Solvent: While THF is a common solvent, under certain conditions, Lewis acids can promote its cleavage.
-
Substrate-Catalyst Interaction: The Lewis acidity of LaCl₃ might be too harsh for your specific substrate, leading to decomposition or rearrangement. In such cases, a milder Lewis acid might be necessary.
-
Incorrect Stoichiometry: Using an incorrect amount of LaCl₃ can lead to incomplete reaction or the promotion of side reactions.
Q5: Are there any alternatives to Lanthanum(III) chloride as a Lewis acid catalyst?
A5: Yes, there are many other Lewis acids used in organic synthesis. The choice of Lewis acid depends on the specific reaction and substrate. Some common alternatives include:
-
Other Lanthanide Salts: Cerium(III) chloride (CeCl₃) is another common lanthanide-based Lewis acid.
-
Main Group Metal Halides: Aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄) are potent Lewis acids.[9][10]
-
Transition Metal Halides: Zinc chloride (ZnCl₂), titanium(IV) chloride (TiCl₄), and iron(III) chloride (FeCl₃) are also widely used.[9][10]
-
Triflates: Lanthanide triflates, such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), are known to be water-stable Lewis acids.[7]
Data Presentation
Table 1: Solubility of Lanthanum(III) Chloride in Various Solvents
| Solvent | Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 957 g/L | 25 | Highly soluble.[2] |
| Ethanol | C₂H₅OH | Soluble | 25 | The heptahydrate form is soluble.[2][11] |
| Pyridine | C₅H₅N | Highly Soluble | Room Temp. | [1] |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Poorly Soluble | Room Temp. | Solubility is significantly enhanced by forming the LaCl₃·2LiCl complex.[3][4] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | Room Temp. | [1] |
| Benzene | C₆H₆ | Insoluble | Room Temp. | [1] |
| Hexane | C₆H₁₄ | Insoluble | Room Temp. | |
| DMSO | (CH₃)₂SO | 50 mg/mL (for heptahydrate) | Room Temp. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M Solution of LaCl₃·2LiCl in THF
This protocol describes the preparation of a soluble lanthanum(III) chloride-lithium chloride complex in tetrahydrofuran, adapted from procedures described by Knochel and coworkers.[4][5]
Materials:
-
Anhydrous Lanthanum(III) chloride (LaCl₃)
-
Anhydrous Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
Procedure:
-
Drying: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry argon or nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Addition of Solids: Quickly weigh and add anhydrous LaCl₃ (1 equivalent) and anhydrous LiCl (2 equivalents) to the flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous THF via a cannula or syringe to achieve the desired concentration (e.g., to make a 0.5 M solution).
-
Dissolution: Stir the suspension at room temperature under an inert atmosphere. The dissolution can be slow. Gentle heating to 40-50 °C can expedite the process. The mixture will be stirred until the solution becomes clear and homogeneous. This can take several hours.
-
Storage: Once fully dissolved, the solution can be stored under an inert atmosphere at room temperature for an extended period.[3]
Mandatory Visualizations
Caption: Experimental workflow for preparing LaCl₃·2LiCl solution.
Caption: Troubleshooting flowchart for LaCl₃ solubility issues.
Caption: Factors influencing the solubility of Lanthanum(III) chloride.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 6. Lanthanum(III) chloride bis(lithium chloride) complex 0.6M tetrahydrofuran 405204-22-0 [sigmaaldrich.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Lanthanum Chloride Heptahydrate | 10025-84-0 [chemicalbook.com]
Optimizing the concentration of LaCl₃ for effective calcium channel blockade without cytotoxicity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Lanthanum Chloride (LaCl₃) for effective calcium channel blockade without inducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LaCl₃ as a calcium channel blocker?
A1: Lanthanum chloride (LaCl₃) acts as a non-specific blocker of voltage-gated calcium channels. The trivalent lanthanum ion (La³⁺) has a similar ionic radius to the divalent calcium ion (Ca²⁺) but a higher charge density. This allows La³⁺ to bind with high affinity to the calcium-binding sites on the exterior of the channel pore, effectively occluding it and preventing the influx of Ca²⁺ into the cell.[1] While it is a potent blocker, it is not specific to a particular subtype of calcium channel and can also affect other channels and cellular processes at higher concentrations.[2][3]
Q2: What is a typical effective concentration range for LaCl₃ for calcium channel blockade?
A2: The effective concentration of LaCl₃ for calcium channel blockade can vary depending on the cell type and the specific calcium channel subtype being studied. Generally, concentrations in the micromolar (µM) range are effective. For instance, complete inhibition of the "slow" inward Ca²⁺ current in bullfrog atrial cells was observed at 10 µM, with a dissociation constant (Kd) of 0.75 µM.[2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: At what concentrations does LaCl₃ typically become cytotoxic?
A3: Cytotoxicity of LaCl₃ is cell-type dependent and generally occurs at higher concentrations than those required for effective calcium channel blockade. For example, in ovarian cancer cell lines SKOV3 and SKOV3/DDP, cytotoxic effects were observed at concentrations of 2 µmol/L and higher.[1] In contrast, studies on bEnd.3 cells showed cytotoxicity at concentrations of 0.125, 0.25, and 0.5 mM.[4] It is crucial to determine the cytotoxic threshold in your specific cell line using assays such as MTT or LDH.
Q4: Can LaCl₃ precipitate in cell culture media?
A4: Yes, LaCl₃ can precipitate in physiological solutions, including cell culture media, especially those containing phosphate (B84403) and carbonate ions, forming insoluble lanthanum phosphate and lanthanum carbonate. This can lead to a decrease in the effective concentration of La³⁺ and may also cause non-specific cellular stress. To minimize precipitation, it is advisable to prepare fresh stock solutions and add LaCl₃ to the media immediately before the experiment.[5][6][7]
Q5: Does LaCl₃ interfere with fluorescent calcium indicators?
A5: There is a possibility of interference. Some studies have shown that chemical Ca²⁺ indicators can have off-target effects.[8] While direct interference of La³⁺ with common calcium indicators like Fura-2 AM is not extensively documented in the search results, it is a possibility to consider. It is recommended to perform control experiments to assess any potential quenching or enhancement of the fluorescent signal by LaCl₃ in a cell-free system.
Data Presentation
Table 1: Reported Effective Concentrations of LaCl₃ for Calcium Channel Blockade
| Cell Type/Channel | Effective Concentration | Method | Reference |
| Bullfrog atrial cells (Slow inward Ca²⁺ current) | 10 µM (complete inhibition) | Voltage-clamp | [2][3] |
| Bullfrog atrial cells | K_d_ = 0.75 µM | Voltage-clamp | [2][3] |
| Plant cells (Moss) | 0.1 mM | Growth inhibition | [9] |
Table 2: Reported Cytotoxic Concentrations of LaCl₃
| Cell Line | Cytotoxic Concentration | Assay | Reference |
| SKOV3 (Ovarian cancer) | ≥ 2 µmol/L | CCK-8 | [1] |
| SKOV3/DDP (Ovarian cancer) | ≥ 2 µmol/L | CCK-8 | [1] |
| bEnd.3 (Mouse brain endothelial) | 0.125, 0.25, 0.5 mM | Not specified | [4] |
| Plant cells (Moss) | 0.25 mM (reduced viability) | Growth assay | [9] |
Experimental Protocols
Patch-Clamp Electrophysiology for Measuring Calcium Channel Blockade
Objective: To measure the inhibitory effect of LaCl₃ on voltage-gated calcium channels.
Materials:
-
Cell line of interest cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
-
External solution (e.g., Tyrode's solution)
-
Internal solution (pipette solution)
-
LaCl₃ stock solution
Methodology:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline calcium currents using a voltage-step protocol appropriate for the calcium channel subtype of interest.
-
Perfuse the recording chamber with external solution containing the desired concentration of LaCl₃.
-
Record calcium currents in the presence of LaCl₃.
-
To determine the IC₅₀, test a range of LaCl₃ concentrations and plot the percentage of current inhibition against the log of the concentration.
Calcium Imaging with Fura-2 AM
Objective: To visualize changes in intracellular calcium concentration in response to a stimulus and its blockade by LaCl₃.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
Image acquisition and analysis software
-
LaCl₃ stock solution
-
Stimulus to induce calcium influx (e.g., KCl, agonist)
Methodology:
-
Prepare a Fura-2 AM loading solution in a balanced salt solution (typically 1-5 µM Fura-2 AM).
-
Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with a balanced salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Mount the cells on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Pre-incubate the cells with the desired concentration of LaCl₃ for a specified period.
-
Apply a stimulus to elicit a calcium response and continue recording the fluorescence changes.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of LaCl₃ on a cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
LaCl₃ stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of LaCl₃ concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for cytotoxicity.
LDH Assay for Cytotoxicity Assessment
Objective: To quantify cell membrane damage caused by LaCl₃ by measuring the release of lactate (B86563) dehydrogenase (LDH).
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
LaCl₃ stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Methodology:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of LaCl₃ for the desired duration. Include untreated (spontaneous LDH release) and vehicle controls. Also, include a positive control by treating some cells with lysis buffer to induce maximum LDH release.
-
After treatment, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Troubleshooting Guides
Troubleshooting LaCl₃ Experiments
| Issue | Possible Cause | Suggested Solution |
| Precipitate formation in media | High concentration of LaCl₃. Interaction with phosphate/carbonate in the media. Media pH is not optimal. | Prepare fresh LaCl₃ stock solution before each experiment. Add LaCl₃ to the media just before use. Consider using a phosphate-free buffer for short-term experiments. Ensure the media is properly buffered.[5][6][7][10] |
| Inconsistent calcium channel blockade | LaCl₃ degradation or precipitation. Inaccurate concentration of LaCl₃ stock. Cell health and passage number. | Use freshly prepared LaCl₃ solutions. Verify the concentration of your stock solution. Maintain consistent cell culture conditions and use cells within a specific passage number range. |
| High background cytotoxicity | Contamination of LaCl₃ stock. LaCl₃ concentration is too high. Solvent (if used for stock) is toxic. | Filter-sterilize the LaCl₃ stock solution. Perform a dose-response curve to find the optimal non-toxic concentration. Ensure the final solvent concentration is non-toxic to the cells (e.g., DMSO < 0.1%). |
| No effect of LaCl₃ on calcium channels | LaCl₃ concentration is too low. The calcium channels are not sensitive to LaCl₃. Incorrect experimental setup. | Increase the concentration of LaCl₃. Verify from the literature if the target channels are known to be blocked by lanthanides. Double-check all experimental parameters, including solutions and recording settings. |
Troubleshooting Calcium Imaging with LaCl₃
| Issue | Possible Cause | Suggested Solution |
| High baseline fluorescence | Phototoxicity from excessive light exposure. Unhealthy cells. | Reduce excitation light intensity and exposure time. Ensure cells are healthy and not overly confluent. |
| No response to stimulus after LaCl₃ application | Effective blockade by LaCl₃. The stimulus is not working. | This may be the expected result. Confirm the stimulus is effective in a control experiment without LaCl₃. |
| Signal saturation | Intracellular calcium concentration is too high for the indicator. | Use a lower affinity calcium indicator (higher K_d_). |
| Dye leakage or compartmentalization | Indicator dye is leaking out of the cells or being sequestered in organelles. | Use a lower incubation temperature during dye loading. Consider using a different calcium indicator.[11] |
| LaCl₃ interference with fluorescence | La³⁺ may quench or enhance the fluorescence of the indicator. | Test for direct effects of LaCl₃ on the fluorescent indicator in a cell-free system.[8] |
Mandatory Visualizations
Caption: Intracellular calcium signaling pathway and the inhibitory effect of LaCl₃.
Caption: General experimental workflow for assessing LaCl₃ cytotoxicity.
References
- 1. Lanthanum Chloride Sensitizes Cisplatin Resistance of Ovarian Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Lanthanum chloride causes blood-brain barrier disruption through intracellular calcium-mediated RhoA/Rho kinase signaling and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Lanthanum(III) Chloride Interference with Protein Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with common protein quantification assays due to the presence of lanthanum(III) chloride (LaCl₃).
Frequently Asked Questions (FAQs)
Q1: Does lanthanum(III) chloride interfere with common protein quantification assays?
While specific quantitative data on the interference of lanthanum(III) chloride with common protein assays is not extensively documented in published literature, interference is highly probable based on the chemical principles of the assays and the known reactivity of lanthanide ions. Trivalent cations like lanthanum (La³⁺) can interact with proteins and assay reagents, potentially leading to inaccurate protein concentration measurements.
Q2: What is the likely mechanism of interference for each assay?
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (especially arginine) and aromatic amino acid residues.[1][2] Lanthanum ions could interfere by:
-
Protein Precipitation: La³⁺ can cause proteins to precipitate or aggregate, making them unavailable for interaction with the dye and leading to an underestimation of the protein concentration.
-
Interaction with the Dye: Although less likely, La³⁺ could potentially interact with the negatively charged sulfonic acid groups of the Coomassie dye, which might affect the dye's binding to proteins or its spectral properties.
-
-
BCA (Bicinchoninic Acid) Assay: The BCA assay is a copper-based method that involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. The Cu¹⁺ then chelates with two molecules of BCA to produce a purple-colored complex.[3] Interference from La³⁺ could occur through:
-
Precipitation: Similar to the Bradford assay, La³⁺ may precipitate proteins, especially in the alkaline environment of the BCA assay, leading to lower readings.
-
Inhibition of Copper Chelation: Lanthanum ions might compete with Cu¹⁺ for chelation by BCA, although this is less likely given the specificity of BCA for Cu¹⁺.
-
-
Lowry Assay: The Lowry assay is also a copper-based method that involves the reduction of a Folin-Ciocalteu reagent by copper-treated proteins.[4][5][6] The potential for interference from La³⁺ is similar to the BCA assay:
-
Protein Precipitation: The alkaline conditions of the Lowry assay can promote protein precipitation by La³⁺.
-
Interference with Copper Complexation: Lanthanum ions might interfere with the initial formation of the copper-protein complex. Other metal chlorides, like cesium chloride, are known to interfere with the Lowry assay.[4]
-
Q3: Are there alternative protein assays that are more compatible with lanthanum(III) chloride?
Due to the general nature of lanthanum ion interference (protein precipitation), it is unlikely that any standard colorimetric assay will be completely immune. However, assays less dependent on protein charge interactions might be less affected. A surefire alternative is to use a method that is insensitive to most buffer components, such as a fluorescent dye-based assay (e.g., Qubit) after validation, or to remove the interfering lanthanum ions before quantification.
Troubleshooting Guide
Problem: My protein concentration readings are unexpectedly low or inconsistent in samples containing LaCl₃.
This is the most likely issue, potentially caused by lanthanum-induced protein precipitation.
Solution 1: Sample Dilution
Diluting the sample can reduce the concentration of LaCl₃ to a non-interfering level.[7]
-
Protocol:
-
Create a serial dilution of your protein sample in a buffer compatible with your chosen assay.
-
Assay each dilution.
-
If the calculated original concentration increases with dilution and then plateaus, this indicates that the interference is being diluted out. The plateau concentration is likely the most accurate.
-
-
Caveat: This method is only effective if the initial protein concentration is high enough to remain within the detection range of the assay after dilution.
Solution 2: Protein Precipitation to Remove LaCl₃
Precipitating the protein allows for the removal of the supernatant containing the interfering LaCl₃. Trichloroacetic acid (TCA) precipitation is a common method.[8][9]
-
Detailed Experimental Protocol (TCA Precipitation):
-
Sample Preparation: In a microcentrifuge tube, add 1 volume of your protein sample to 4 volumes of ice-cold 10% (w/v) Trichloroacetic Acid (TCA).
-
Incubation: Vortex the mixture and incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.
-
Supernatant Removal: Carefully decant the supernatant, which contains the LaCl₃.
-
Acetone (B3395972) Wash: Add 200 µL of ice-cold acetone to the pellet to wash away any residual TCA.
-
Repeat Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Final Wash and Drying: Carefully remove the acetone supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your chosen protein assay (e.g., Phosphate-Buffered Saline - PBS).
-
Solution 3: Dialysis/Desalting
For larger sample volumes, dialysis or desalting columns can be used to exchange the LaCl₃-containing buffer with a compatible assay buffer.[7]
Data Presentation: General Reagent Compatibility
While specific data for LaCl₃ is unavailable, the following tables summarize the compatibility of common reagents with Bradford, BCA, and Lowry assays to aid in buffer selection and troubleshooting.
Table 1: Bradford Assay Reagent Compatibility
| Reagent | Max Compatible Concentration |
| ACES, pH 7.8 | 100 mM |
| Bis-Tris, pH 6.5 | 100 mM |
| Calcium chloride | 10 mM |
| Guanidine HCl | 2 M |
| Dithiothreitol (DTT) | 1 M |
| HEPES, pH 7.5 | 100 mM |
| Imidazole, pH 7.0 | 200 mM |
| Sodium Chloride | 1 M |
| Ammonium Sulfate | 1 M |
Source: Adapted from various compatibility charts.[10][11]
Table 2: BCA Assay Reagent Compatibility
| Reagent | Max Compatible Concentration |
| Ammonium sulfate | 1.5 M |
| Brij-35 | 5% |
| CHAPS | 5% |
| Dithiothreitol (DTT) | 1 mM |
| EDTA | 10 mM |
| Guanidine HCl | 4 M |
| SDS | 5% |
| Triton X-100 | 5% |
| Urea | 3 M |
Source: Adapted from various compatibility charts.
Table 3: Lowry Assay Reagent Compatibility
| Reagent | Interfering Substances |
| Cesium chloride | Yes |
| Citrate | Yes |
| Dithiothreitol (DTT) | Yes |
| EDTA | Yes |
| HEPES | Yes |
| Mercaptoethanol | Yes |
| Phenol | Yes |
| TRIS | Yes |
| Triton X-100 | Yes |
Source: The Lowry assay is sensitive to a wide range of substances.[4]
Visualizations
Caption: Workflow for removing LaCl₃ using TCA precipitation.
Caption: Troubleshooting logic for LaCl₃ interference.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 4. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 5. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 6. Protein determination by the Lowry method [ruf.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. Metal Assisted Protein quantitation (MAPq): Multiplex analysis of protein expression using lanthanide-modified antibodies with detection by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
How to regenerate a Lanthanum(III) chloride catalyst after an organic reaction.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the regeneration and reuse of Lanthanum(III) chloride (LaCl₃) catalysts following their use in organic synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Lanthanum(III) chloride and why is it used as a catalyst?
A1: Lanthanum(III) chloride is a Lewis acid catalyst employed in a variety of organic reactions.[1] Its catalytic activity stems from the lanthanum ion's ability to accept electron pairs, thereby activating substrates.[1] It is commonly used in reactions such as Friedel-Crafts alkylation and acylation, Diels-Alder reactions, and aldol (B89426) condensations.[1]
Q2: Why is it necessary to regenerate the LaCl₃ catalyst?
A2: Catalyst regeneration is crucial for several reasons. Firstly, it promotes sustainable and cost-effective research by allowing the reuse of the catalyst over multiple reaction cycles. Secondly, catalyst deactivation, a process where the catalyst loses its activity over time, is a common issue in industrial catalytic processes. Regeneration helps to restore the catalyst's effectiveness.
Q3: What are the common causes of LaCl₃ catalyst deactivation?
A3: Deactivation of Lewis acid catalysts like LaCl₃ can occur through several mechanisms:
-
Hydrolysis: LaCl₃ is sensitive to moisture. Reaction with water can lead to the formation of lanthanum hydroxide (B78521) species, which are catalytically inactive.[2]
-
Poisoning: Certain functional groups in reactants, products, or impurities can bind strongly to the Lewis acidic sites of the catalyst, blocking them from participating in the reaction.
-
Fouling: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can physically block active sites.[3][4]
-
Formation of Stable Adducts: Coordinating solvents (e.g., ethers, alcohols, amines) can form stable complexes with the LaCl₃, neutralizing its catalytic activity.[2][5]
Troubleshooting Guide
This guide addresses specific problems you may encounter when attempting to regenerate and reuse your LaCl₃ catalyst.
Issue 1: Significant drop in catalytic activity after the first use, even after attempted regeneration.
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of organic residues: Reaction byproducts or starting materials may remain strongly adsorbed to the catalyst. | Implement a more rigorous washing protocol. Wash the recovered catalyst with a sequence of solvents of varying polarity (e.g., dichloromethane (B109758), followed by methanol, then water) to remove a broader range of organic compounds.[6][7] |
| Hydrolysis of the catalyst: Exposure to moisture during the reaction, work-up, or storage can deactivate the catalyst.[2] | Ensure all solvents and reagents are rigorously dried before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). During work-up, minimize the catalyst's exposure to aqueous phases. |
| Irreversible poisoning: The catalyst may have reacted with a substrate or impurity that permanently deactivates it. | Analyze the reaction mixture for potential poisons. If a known poison is present, consider purifying the starting materials or using a scavenger to remove the poison before adding the catalyst. |
Issue 2: The recovered LaCl₃ is a different color or physical form compared to the fresh catalyst.
| Potential Cause | Troubleshooting Steps |
| Formation of lanthanum hydroxide or oxychloride: This can occur due to reaction with water or oxygen.[5] | The color change indicates a change in the chemical composition of the catalyst. While full regeneration might not be possible, washing with a dilute non-coordinating acid (e.g., very dilute HCl) followed by rigorous drying may help to reconvert some of the hydroxide or oxychloride back to the chloride form. This should be done with caution as it can also lead to loss of catalyst. |
| Deposition of carbonaceous material (coking): High reaction temperatures can lead to the formation of coke on the catalyst surface.[3][4] | For heterogenized catalysts, calcination (heating to a high temperature in the presence of air or oxygen) can burn off carbon deposits.[8][9] However, this is generally not suitable for homogeneous LaCl₃. For homogeneous reactions, prevention through optimized reaction conditions (e.g., lower temperature) is key. |
Issue 3: Difficulty in separating the catalyst from the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Homogeneous nature of the catalyst: LaCl₃ is often used as a homogeneous catalyst, meaning it is dissolved in the reaction medium. | Consider methods like solvent extraction to recover the catalyst.[10] Alternatively, for future experiments, consider immobilizing the LaCl₃ on a solid support to create a heterogeneous catalyst that can be easily filtered.[2] |
| Formation of fine precipitate: The catalyst may precipitate out as a very fine powder that is difficult to filter. | Use centrifugation to pellet the fine particles before decanting the supernatant. |
Experimental Protocols
Protocol 1: General Regeneration of a Homogeneous LaCl₃ Catalyst by Solvent Extraction and Drying
This protocol is analogous to the recovery of other reusable lanthanide catalysts like scandium(III) triflate.[7]
-
Quenching and Extraction: After the reaction is complete, quench the reaction mixture with water. Transfer the mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble LaCl₃.
-
Aqueous Phase Collection: Carefully separate and collect the aqueous phase.
-
Concentration: Concentrate the aqueous solution using a rotary evaporator to remove the water.
-
Drying: Transfer the resulting solid residue to a flask suitable for vacuum drying. Dry the solid under high vacuum (e.g., ~1 hPa) at an elevated temperature (e.g., 180 °C) for an extended period (e.g., 20 hours) to ensure the complete removal of water.[7]
-
Storage: Store the dried, regenerated LaCl₃ in a desiccator under an inert atmosphere to prevent rehydration.
Protocol 2: Washing Procedure for a Heterogeneous (Supported) LaCl₃ Catalyst
-
Filtration: After the reaction, filter the solid catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst cake on the filter with a suitable organic solvent (e.g., dichloromethane or the reaction solvent) to remove residual reactants and products.
-
Polar Solvent Wash: Further wash the catalyst with a more polar solvent, such as methanol, to remove more polar organic impurities.[7]
-
Water Wash: Wash the catalyst thoroughly with deionized water to remove any water-soluble byproducts.[7]
-
Drying: Dry the catalyst in a vacuum oven at an appropriate temperature to remove all traces of water and solvent. The drying temperature should be high enough to remove water but not so high as to cause thermal degradation of the catalyst or support.
Quantitative Data
While specific quantitative data for the regeneration of LaCl₃ in many common organic reactions is not extensively reported in the literature, studies on analogous lanthanide triflate catalysts demonstrate high recoverability and reusability. For instance, scandium(III) triflate has been recovered at up to 70% yield and reused with no significant loss in activity.[7] Ytterbium(III) triflate has also been shown to be recoverable and reusable without loss of catalytic activity.[11]
The following table provides a representative comparison of the activity of fresh vs. regenerated lanthanide catalysts based on available literature for analogous systems.
| Catalyst System | Reaction Type | Fresh Catalyst Activity (% Yield) | Regenerated Catalyst Activity (% Yield) | Number of Reuses | Reference |
| Scandium(III) triflate | Friedel-Crafts Acylation | 99% | 99% | Not specified | [7] |
| Ytterbium(III) triflate | Guanidine Synthesis | 97% | Not specified, but stated as reusable | Not specified | [12] |
| Lanthanide triflates in ionic liquids | α-amino phosphonate (B1237965) synthesis | High | No loss of activity | Several times | [13][14] |
Visualizations
Below are diagrams illustrating key concepts in catalyst deactivation and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 3. Role of Lewis Acid in Catalytic Cycle Stability [eureka.patsnap.com]
- 4. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanide_triflates [chemeurope.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 13. Lanthanide triflate-catalyzed three component synthesis of α-amino phosphonates in ionic liquids. A catalyst reactivity and reusability study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
Technical Support Center: Overcoming the Hygroscopicity of Anhydrous LaCl₃ for Moisture-Sensitive Reactions
Welcome to the technical support center for handling anhydrous Lanthanum Chloride (LaCl₃) in moisture-sensitive reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges posed by the hygroscopic nature of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous LaCl₃ so difficult to handle?
A1: Anhydrous LaCl₃ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property can lead to the formation of hydrates, which can negatively impact or inhibit moisture-sensitive reactions. The presence of water can decompose sensitive reagents, lead to undesired side products, and reduce the catalytic activity of LaCl₃. Therefore, maintaining anhydrous conditions is critical for successful and reproducible results.[4]
Q2: What are the visual indicators that my anhydrous LaCl₃ has been compromised by moisture?
A2: Pure, anhydrous LaCl₃ is typically a white, crystalline solid or powder.[2][3] If the material has absorbed a significant amount of moisture, it may appear clumpy, sticky, or even dissolve into a solution. However, even small amounts of absorbed water that do not cause a visible change can be detrimental to a reaction. Therefore, it is always best to handle the reagent under strictly anhydrous conditions, regardless of its appearance.
Q3: Can I use the hydrated form, LaCl₃·7H₂O, directly in my reaction?
A3: For most moisture-sensitive organic reactions, using the hydrated form is not recommended. The water of hydration can interfere with the reaction. However, in some specific applications, such as certain catalytic reactions in aqueous media or for the preparation of other lanthanum salts, the heptahydrate is used.[5] It is crucial to consult the specific protocol for your reaction.
Q4: What is the best way to store anhydrous LaCl₃?
A4: Anhydrous LaCl₃ should be stored in a tightly sealed container under an inert atmosphere, such as in a glovebox or a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅).[1][6] Commercially available Sure/Seal™ bottles are also an excellent option for storing and dispensing anhydrous reagents.[7][8]
Troubleshooting Guides
Problem 1: My moisture-sensitive reaction is failing or giving low yields when using anhydrous LaCl₃.
This is a common issue and is almost always attributable to moisture contamination. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed moisture-sensitive reactions.
Problem 2: I need to prepare anhydrous LaCl₃ from its hydrated form (LaCl₃·7H₂O). How can I do this effectively?
Attempting to dehydrate LaCl₃·7H₂O by simply heating it in the air is ineffective and will lead to the formation of lanthanum oxychloride (LaOCl), which is often catalytically inactive.[2]
Key Dehydration Methods:
| Method | Temperature (°C) | Atmosphere | Duration (hours) | Key Considerations |
| HCl Atmosphere | 200-300 | Dry HCl gas | 5-10 | Effective at suppressing hydrolysis and yielding high-purity anhydrous LaCl₃.[9] |
| Ammonium Chloride | 200-250 (initial), 350-400 (vacuum) | N/A | Staged | Involves the formation of an intermediate, (NH₄)₂LaCl₅, which is then decomposed under vacuum.[10] |
| Programmed Heating with NH₄Cl | Room temp to 360 | Vacuum | Programmed | A mixture of LaCl₃·7H₂O and NH₄Cl is heated under a controlled temperature program and vacuum.[11] |
Experimental Protocols
Protocol 1: Dehydration of LaCl₃·7H₂O using an HCl Atmosphere
This method is effective for producing high-purity anhydrous LaCl₃.
Materials:
-
LaCl₃·7H₂O
-
Tube furnace
-
Quartz tube
-
Source of dry HCl gas
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Place the LaCl₃·7H₂O in a quartz boat inside the quartz tube of the tube furnace.
-
Purge the system with an inert gas to remove air.
-
Begin a slow flow of dry HCl gas through the tube.
-
Gradually heat the furnace to 200-300°C.
-
Maintain this temperature for 5-10 hours under the continuous flow of dry HCl.[9]
-
After the dehydration is complete, cool the furnace to room temperature under a flow of inert gas.
-
The resulting white powder is anhydrous LaCl₃ and should be handled and stored under anhydrous conditions immediately.
Protocol 2: Handling Anhydrous LaCl₃ in a Moisture-Sensitive Reaction (General Procedure)
This protocol outlines the general steps for using anhydrous LaCl₃ in a reaction that requires the exclusion of water.
Experimental Workflow:
Caption: General workflow for a moisture-sensitive reaction with LaCl₃.
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use.[6][8][12]
-
Apparatus Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and addition funnel) while it is still hot and under a positive pressure of an inert gas like argon or nitrogen.[6][8] Use a Schlenk line or a glovebox for highly sensitive reactions.[4][13]
-
Addition of LaCl₃: Weigh and add the anhydrous LaCl₃ to the reaction flask under an inert atmosphere. This is best done in a glovebox. If a glovebox is not available, add the solid to the flask under a strong flow of inert gas.
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe or cannula through a rubber septum.[14] Ensure all solvents have been appropriately dried and stored.
-
Reaction Conditions: Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil can be used to monitor the gas flow.[7]
-
Workup: Once the reaction is complete, it can typically be quenched by the careful addition of water or an aqueous solution, unless the product is also water-sensitive.
By following these guidelines and protocols, researchers can effectively overcome the challenges associated with the hygroscopic nature of anhydrous LaCl₃ and achieve reliable and reproducible results in their moisture-sensitive reactions.
References
- 1. Lanthanum Chloride Anhydrous CAS NO: 10099-58-8 Molecular Formular: LaCl3 [unmdc.com]
- 2. Lanthanum chloride anhydrous - Inner Mongolia CAMO Rare Earth Co.,Ltd [camorareearth.com]
- 3. Lanthanum(III) chloride CAS#: 10099-58-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Lanthanum chloride heptahydrate (EVT-298526) | 10025-84-0 [evitachem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. CN101037216A - Preparation technique of anhydrous lanthanum chloride by chlorination baking dehydration method - Google Patents [patents.google.com]
- 10. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 11. CN102502757A - Preparation of high-purity anhydrous lanthanum chloride or cerium chloride by programmed heating method - Google Patents [patents.google.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Lanthanum Chloride (LaCl₃) Catalyzed Reactions
Welcome to the technical support center for lanthanum chloride (LaCl₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or Low Reaction Yields
Question: My LaCl₃-catalyzed reaction is giving inconsistent and lower-than-expected yields. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent or low yields in LaCl₃-catalyzed reactions can stem from several factors, primarily related to the catalyst's activity, the presence of impurities, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Quality and Handling:
-
Anhydrous Conditions: Lanthanum chloride is hygroscopic and its hydrated forms can have significantly different catalytic activity. The presence of water can hydrolyze the catalyst, reducing its Lewis acidity.[1][2] Ensure you are using anhydrous LaCl₃ and that all glassware, solvents, and reagents are thoroughly dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Source and Purity: The purity of the LaCl₃ can vary between suppliers. Impurities can act as catalyst poisons. If you suspect catalyst quality issues, consider purchasing from a different supplier or purifying the catalyst.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact the reaction. Coordinating solvents can compete with the substrate for binding to the La³⁺ center, inhibiting the reaction. Non-coordinating, aprotic solvents like dichloromethane (B109758) (DCM), toluene, or acetonitrile (B52724) are often preferred.[3] However, LaCl₃ has poor solubility in some organic solvents like acetonitrile, which can affect its catalytic efficiency.[3]
-
Temperature: The optimal temperature is reaction-dependent. While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst decomposition. A systematic optimization of the reaction temperature is recommended.
-
Catalyst Loading: The amount of catalyst can be critical. Insufficient catalyst will result in low conversion, while excessive amounts can sometimes lead to unwanted side reactions. An initial screening of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) is advisable.
-
-
Substrate and Reagent Purity:
-
Impurities: Impurities in your starting materials can poison the catalyst. Ensure your substrates and reagents are of high purity. Purification of starting materials before use may be necessary.
-
Substrate Reactivity: Aromatic substrates with strongly deactivating groups (e.g., -NO₂, -CN) may be unreactive in Friedel-Crafts type reactions.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in LaCl₃ catalyzed reactions.
Issue 2: Formation of Side Products and Poor Selectivity
Question: I am observing the formation of multiple side products and poor selectivity in my reaction. How can I address this?
Answer: The formation of side products is a common challenge in Lewis acid catalysis and can be due to over-reaction (polyalkylation in Friedel-Crafts), rearrangements, or competing reaction pathways.
Troubleshooting Steps:
-
Control of Reaction Time and Temperature:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction at the right point can prevent the formation of subsequent products.
-
Lowering the reaction temperature can often improve selectivity by favoring the kinetic product over thermodynamic byproducts.
-
-
Order of Addition:
-
In some cases, the order in which reagents are added can influence the outcome. For example, in crossed aldol (B89426) condensations, slowly adding the enolizable carbonyl to a mixture of the non-enolizable carbonyl and the catalyst can minimize self-condensation.
-
-
Catalyst Loading:
-
As mentioned previously, optimizing the catalyst loading can also impact selectivity.
-
-
Substrate Structure:
-
In Friedel-Crafts alkylations, carbocation rearrangements are a common source of side products. If possible, using an acyl group followed by reduction can be a strategy to avoid this.
-
Logical Relationship for Side Product Formation
Caption: Factors contributing to side product formation in catalyzed reactions.
Issue 3: Catalyst Deactivation and Reusability
Question: My LaCl₃ catalyst seems to lose activity over time or upon reuse. What causes this and can it be regenerated?
Answer: Catalyst deactivation is a common issue and can be caused by poisoning, fouling, or changes in the catalyst's structure.
Mechanisms of Deactivation:
-
Poisoning: Impurities in the reaction mixture, such as sulfur or nitrogen-containing compounds, can strongly bind to the active sites of the catalyst, rendering them inactive. Water can also be considered a poison for Lewis acid catalysts as it leads to hydrolysis.
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.
Regeneration Protocols:
The ability to regenerate a LaCl₃ catalyst depends on the deactivation mechanism.
-
For Fouling: Washing the catalyst with an appropriate solvent to remove adsorbed species can sometimes restore activity.
-
For Poisoning by Organics/Coke: Thermal regeneration, which involves carefully heating the catalyst in a controlled atmosphere to burn off organic deposits, can be effective. Temperatures should be carefully controlled to avoid sintering. A typical starting point for thermal regeneration could be heating at 400-550°C in the presence of a controlled amount of air.
-
For Hydrolysis: If the catalyst has been exposed to moisture, it may be possible to regenerate the anhydrous form by heating under a stream of dry HCl gas.
General Catalyst Deactivation and Regeneration Cycle
Caption: A simplified cycle of catalyst deactivation and regeneration.
Quantitative Data Summary
The following tables provide a summary of quantitative data for selected LaCl₃-catalyzed reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: LaCl₃-Catalyzed Biginelli Reaction of 3,4-Dihydropyrimidin-2(1H)-ones [4]
| Entry | Aldehyde | β-Keto Ester | Urea (B33335)/Thiourea (B124793) | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | LaCl₃·7H₂O (10 mol%) | Ethanol (B145695), Reflux | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | LaCl₃·7H₂O (10 mol%) | Ethanol, Reflux | 4 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | LaCl₃·7H₂O (10 mol%) | Ethanol, Reflux | 5 | 90 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | LaCl₃·7H₂O (10 mol%) | Ethanol, Reflux | 4 | 99 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | LaCl₃·7H₂O (10 mol%) | Ethanol, Reflux | 5 | 88 |
Table 2: Optimization of Reaction Conditions for a Generic LaCl₃-Catalyzed Reaction (Hypothetical Data for Illustrative Purposes)
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | 25 | DCM | 24 | 30 | 95 |
| 2 | 5 | 25 | DCM | 12 | 85 | 92 |
| 3 | 10 | 25 | DCM | 8 | 95 | 90 |
| 4 | 5 | 0 | DCM | 24 | 60 | 98 |
| 5 | 5 | 40 (Reflux) | DCM | 6 | 98 | 85 |
| 6 | 5 | 25 | Toluene | 18 | 75 | 93 |
| 7 | 5 | 25 | Acetonitrile | 24 | 40 | 88 |
Experimental Protocols
Protocol 1: General Procedure for LaCl₃-Catalyzed Biginelli Reaction[4]
This protocol describes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using lanthanum chloride as a catalyst.
Materials:
-
Aldehyde (1 mmol)
-
β-keto ester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
LaCl₃·7H₂O (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-keto ester (1 mmol), urea (1.5 mmol), and LaCl₃·7H₂O (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 5-10 minutes.
-
The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Experimental Workflow for Biginelli Reaction
Caption: Step-by-step workflow for the LaCl₃-catalyzed Biginelli synthesis.
Protocol 2: General Procedure for a LaCl₃-Catalyzed Aldol Condensation
This is a general protocol adapted for LaCl₃ catalysis, based on typical Lewis acid-catalyzed aldol reactions.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ketone (e.g., acetone) (1.2 mmol)
-
Anhydrous LaCl₃ (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., DCM) (10 mL)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
To a flame-dried round-bottom flask, add anhydrous LaCl₃ (0.1 mmol) and anhydrous DCM (5 mL).
-
Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the aldehyde (1 mmol) to the catalyst suspension.
-
In a separate flask, dissolve the ketone (1.2 mmol) in anhydrous DCM (5 mL).
-
Add the ketone solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Catalytic Cycle for LaCl₃-Catalyzed Aldol Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing the side reactions of Lanthanum(III) chloride in complex organic syntheses.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the use of Lanthanum(III) chloride (LaCl₃) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during organic syntheses using LaCl₃.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction is sluggish, or the yield of my desired product is very low. What could be the cause?
A: Low reactivity is a common issue and can often be traced back to the catalyst's activity or the reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. Anhydrous Lanthanum(III) chloride is highly hygroscopic.[1] Absorption of moisture from the atmosphere or solvents can lead to the formation of lanthanum oxychloride (LaOCl) or lanthanum hydroxide, which may have different catalytic activities or be inactive for the desired transformation.[1][2]
-
Solution:
-
Proper Handling: Always handle LaCl₃ in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Use of Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.
-
Catalyst Activation: If moisture contamination is suspected, the catalyst may need to be activated. Anhydrous LaCl₃ can be prepared in situ from its hydrated form, for example, by heating lanthanum chloride heptahydrate slowly under a stream of hydrogen chloride.[1] A common laboratory-scale preparation involves the "ammonium chloride route".[5]
-
-
Potential Cause 2: Poor Catalyst Solubility. Anhydrous LaCl₃ has poor solubility in many common organic solvents, such as tetrahydrofuran (B95107) (THF). This can result in a heterogeneous reaction mixture, leading to inconsistent results and reduced reaction rates.[6]
-
Solution:
-
Use LaCl₃·2LiCl: A highly effective solution is to use the LaCl₃·2LiCl complex. This salt is readily soluble in THF, creating homogeneous reaction conditions which can improve selectivity, increase yields, and decrease reaction times.[6][7] A key advantage is that LaCl₃·2LiCl typically requires no pre-treatment before use.[6]
-
Issue 2: Poor Selectivity in Nucleophilic Additions to Carbonyls
Q: I am performing a Grignard addition to a ketone and getting significant amounts of the enolization side-product instead of the desired 1,2-addition product. How can LaCl₃ help?
A: This is a classic selectivity problem where the basicity of the organometallic reagent competes with its nucleophilicity.
-
Potential Cause: High Basicity of the Nucleophile. Grignard reagents are highly basic and can deprotonate the α-carbon of enolizable ketones, leading to undesired byproducts.[6][7]
-
Solution:
-
Attenuate Basicity with LaCl₃·2LiCl: The addition of LaCl₃·2LiCl has been shown to attenuate the basicity of Grignard reagents.[6] This suppression of the competing enolization side reaction dramatically improves the selectivity for the desired 1,2-addition pathway.[6] This method is effective even for sterically hindered ketones and unactivated imines.[6][7] The use of catalytic amounts of LaCl₃·2LiCl can also be sufficient to promote the desired reaction.[6]
-
Issue 3: Formation of Unwanted Precipitates
Q: My reaction mixture turns cloudy or forms a precipitate, which complicates workup and product isolation. Why is this happening?
A: Precipitate formation can occur due to the reaction of the lanthanum ion with certain anions that may be present as impurities or byproducts.
-
Potential Cause 1: Reaction with Phosphate (B84403) Ions. Lanthanum ions (La³⁺) have a very high affinity for phosphate ions (PO₄³⁻), forming highly insoluble lanthanum phosphate (LaPO₄). This is a common side reaction if phosphate-containing reagents or buffers are present, or if glassware is not properly cleaned.
-
Solution:
-
Ensure all reagents, solvents, and glassware are free from phosphate contamination.
-
-
Potential Cause 2: Reaction with Carbonate Ions. In the presence of carbonate (CO₃²⁻), which can be formed from atmospheric CO₂, La³⁺ can precipitate as lanthanum carbonate (La₂(CO₃)₃).
-
Solution:
-
Run reactions under a dry, inert atmosphere (N₂ or Ar) to exclude atmospheric CO₂.
-
Use freshly distilled and degassed solvents.
-
-
Logical Troubleshooting Flow for LaCl₃ Reactions
Caption: Troubleshooting workflow for common LaCl₃ reaction issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of Lanthanum(III) chloride? A1: LaCl₃ primarily functions as a Lewis acid.[8] The La³⁺ ion acts as an electron pair acceptor, activating electron-rich functional groups (like carbonyls) and facilitating a wide range of transformations, including carbon-carbon bond formation, Diels-Alder reactions, and the synthesis of heterocycles.[8][9]
Q2: Why is LaCl₃·2LiCl often recommended over pure LaCl₃? A2: The LaCl₃·2LiCl complex offers several significant advantages:
-
Homogeneity: It is soluble in common ethereal solvents like THF, leading to homogeneous reaction conditions.[6]
-
Ease of Handling: It does not require special pre-treatment or activation procedures that are often necessary for pure LaCl₃.[6]
-
Improved Performance: It often provides better yields and selectivity with shorter reaction times compared to heterogeneous LaCl₃ systems.[6]
Q3: How should I handle and store Lanthanum(III) chloride? A3: Anhydrous LaCl₃ is highly hygroscopic and must be handled with care to maintain its catalytic activity.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably inside a desiccator or glovebox.[3][4]
-
Handling: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] Avoid contact with skin and eyes and prevent the formation of dust.[4]
Q4: Can LaCl₃ be used in catalytic quantities? A4: Yes. While some procedures use stoichiometric amounts, sub-stoichiometric quantities of LaCl₃ or its complexes are often sufficient. For example, Knochel and co-workers reported that catalytic amounts of LaCl₃·2LiCl are effective in promoting the 1,2-addition of organomagnesium reagents to imines.[6][7] In the enamination of β-dicarbonyl compounds, 10 mol% of LaCl₃·7H₂O was found to be effective.[10]
Q5: How does LaCl₃ activate a carbonyl group for nucleophilic attack? A5: As a Lewis acid, the La³⁺ ion coordinates to the electron-rich oxygen atom of the carbonyl group. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by a nucleophile.[8][9]
-
Mechanism of Lewis Acid Catalysis by LaCl₃
Caption: LaCl₃ coordinates to a carbonyl, increasing its electrophilicity.
Quantitative Data Summary
The use of LaCl₃·2LiCl can significantly improve yields in nucleophilic addition reactions by minimizing enolization.
Table 1: Comparison of Yields for 1,2-Addition of Grignard Reagents to Ketones
| Substrate (Ketone) | Grignard Reagent | Conditions | Product Yield (%) | Reference |
| 2-Methylcyclohexanone | PhMgBr | Standard | 45% (1,2-addition) | [6] |
| 2-Methylcyclohexanone | PhMgBr | With LaCl₃·2LiCl | >98% (1,2-addition) | [6] |
| Acetophenone | n-BuMgCl | Standard | 80% (1,2-addition) | [6] |
| Acetophenone | n-BuMgCl | With LaCl₃·2LiCl | >98% (1,2-addition) | [6] |
Data adapted from studies by the Knochel group, demonstrating the suppression of side reactions.[6]
Experimental Protocols
Protocol 1: General Procedure for LaCl₃·2LiCl Mediated 1,2-Addition of a Grignard Reagent to a Ketone
This protocol is based on the work of Knochel and coworkers.[6][7]
-
Materials:
-
LaCl₃·2LiCl (0.5 M solution in THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Ketone (e.g., 2-Methylcyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
-
-
Workflow Diagram
Caption: Experimental workflow for LaCl₃·2LiCl mediated 1,2-addition.
-
Procedure:
-
Under an argon or nitrogen atmosphere, add LaCl₃·2LiCl (1.1 equiv., e.g., 2.2 mL of a 0.5 M solution for a 1 mmol scale reaction) to a flame-dried, three-necked flask equipped with a magnetic stir bar and a thermometer.
-
Cool the flask to 0 °C using an ice bath.
-
Add the Grignard reagent (1.1 equiv.) dropwise to the LaCl₃·2LiCl solution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the ketone (1.0 equiv.) in anhydrous THF dropwise, maintaining the internal temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tertiary alcohol.
-
Protocol 2: Preparation of Anhydrous LaCl₃ via the Ammonium (B1175870) Chloride Route
This method is suitable for generating anhydrous LaCl₃ from lanthanum oxide.[5]
-
Caution: This procedure generates ammonia (B1221849) and hydrogen chloride gas and must be performed in a well-ventilated fume hood.
-
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Ammonium chloride (NH₄Cl)
-
Tube furnace
-
Quartz tube
-
Vacuum pump
-
-
Procedure:
-
Step 1: Formation of the Ammonium Salt. Thoroughly mix Lanthanum(III) oxide with an excess of ammonium chloride (e.g., La₂O₃ + 10 NH₄Cl).[5] Heat the mixture in a crucible at approximately 250 °C until the solids melt and form a homogeneous mixture, which then solidifies upon cooling. This step forms the ammonium salt of the pentachloride, (NH₄)₂LaCl₅.[5]
-
Step 2: Thermal Decomposition. Place the resulting solid ((NH₄)₂LaCl₅) in a quartz tube within a tube furnace.[5] Heat the sample under vacuum to 350-400 °C.[5] During this step, the ammonium salt decomposes to yield anhydrous LaCl₃, ammonia, and HCl gas, which are removed by the vacuum pump. (NH₄)₂LaCl₅(s) → LaCl₃(s) + 2 NH₃(g) + 2 HCl(g)
-
Once gas evolution ceases, allow the furnace to cool to room temperature under vacuum.
-
The resulting white, crystalline solid is anhydrous LaCl₃. It should be transferred and stored in an inert atmosphere glovebox immediately to prevent hydration.
-
References
- 1. halide-crylink.com [halide-crylink.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 6. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 7. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 8. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
How to remove residual lanthanum ions from a reaction mixture.
Technical Support Center: Removal of Residual Lanthanum Ions
Welcome to the technical support center for methodologies related to the removal of residual lanthanum ions from reaction mixtures. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual lanthanum ions from a reaction mixture?
A1: The three primary methods for removing residual lanthanum (La³⁺) ions are precipitation, ion exchange chromatography, and chelation. The choice of method depends on factors such as the required purity of the final product, the concentration of lanthanum ions, the composition of the reaction mixture, cost, and scalability.
Q2: How do I choose the most suitable method for my experiment?
A2: The selection of the optimal removal method depends on your specific experimental needs.
-
Precipitation is often used for bulk removal of lanthanum ions and is generally cost-effective. However, it may not be suitable for achieving very low residual concentrations and can sometimes introduce impurities from the precipitating agent.
-
Ion exchange chromatography is highly effective for achieving high purity and separating lanthanum from other similar ions.[1][2][3] It is a versatile technique but can be more time-consuming and may require specialized equipment.
-
Chelation is ideal for sequestering low concentrations of lanthanum ions and is often used in applications where the formation of a stable, soluble complex is desired.[4]
Below is a decision-making flowchart to guide your selection process.
Q3: What are the common precipitating agents for lanthanum ions?
A3: Common precipitating agents for lanthanum ions include oxalates (e.g., oxalic acid, ammonium (B1175870) oxalate), hydroxides (e.g., sodium hydroxide), and phosphates.[5][6][7] Oxalate (B1200264) precipitation is widely used due to the low solubility of lanthanum oxalate.[5][6]
Q4: What type of resin is typically used for lanthanum removal in ion exchange chromatography?
A4: Strong acid cation exchange resins, such as those with sulfonate functional groups (e.g., Dowex-50), are commonly used for lanthanum ion removal.[1] The separation is based on the principle that lanthanide ions bind to the resin with varying strengths depending on their hydrated ionic radii.[2][3]
Q5: Which chelating agents are effective for lanthanum ions?
A5: Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that forms stable complexes with lanthanum ions.[8][9] Other more specialized chelators, such as DOTA and macropa, are also employed, particularly in biomedical applications.[4]
Troubleshooting Guides
Precipitation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Precipitation | Incorrect pH, insufficient precipitating agent, presence of complexing agents in the mixture. | 1. Adjust the pH to the optimal range for the chosen precipitating agent (e.g., acidic for oxalate, alkaline for hydroxide).[10][11] 2. Add a slight excess of the precipitating agent. 3. If complexing agents are present, consider an alternative removal method or a pre-treatment step. |
| Precipitate is difficult to filter (colloidal) | Rapid addition of precipitating agent, unfavorable temperature. | 1. Add the precipitating agent slowly with vigorous stirring. 2. Age the precipitate by allowing it to stand for a longer period, which can increase particle size.[3] 3. Perform the precipitation at an elevated temperature, as this can promote the formation of larger crystals.[12] |
| Contamination of the precipitate | Co-precipitation of other ions from the reaction mixture. | 1. Optimize the pH to selectively precipitate lanthanum. 2. Wash the precipitate thoroughly with deionized water. 3. Consider recrystallization of the precipitate if high purity is required. |
| Product contains unreacted starting materials | Incomplete reaction. | 1. Ensure stoichiometric or a slight excess of the precipitating agent is used. 2. Increase the reaction time or temperature to drive the reaction to completion.[6] |
Ion Exchange Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of lanthanum from other ions | Inappropriate eluent composition, incorrect flow rate, overloaded column. | 1. Optimize the eluent composition (e.g., concentration of complexing agent, pH).[1] 2. Reduce the flow rate to allow for better equilibration. 3. Decrease the amount of sample loaded onto the column. |
| Low recovery of lanthanum | Strong binding to the resin, precipitation on the column. | 1. Use a stronger eluent or increase the concentration of the complexing agent. 2. Ensure the pH of the sample and eluent prevents precipitation of lanthanum salts. |
| Column clogging | Particulate matter in the sample, precipitation on the column. | 1. Filter the sample before loading it onto the column. 2. Adjust the pH of the sample and eluent to ensure all components remain soluble. |
Chelation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete chelation | Incorrect pH, insufficient chelating agent, presence of competing metal ions with higher affinity for the chelator. | 1. Adjust the pH to the optimal range for the specific chelator-lanthanum complex formation.[13] 2. Add a stoichiometric excess of the chelating agent. 3. If competing ions are present, consider a pre-purification step or use a more selective chelating agent.[14] |
| Precipitation of the chelate-lanthanum complex | Low solubility of the complex in the reaction solvent. | 1. Change the solvent to one in which the complex is more soluble. 2. Modify the chelating agent to improve the solubility of the resulting complex. |
Data Presentation
Table 1: Comparison of Lanthanum Ion Removal Methods
| Parameter | Precipitation | Ion Exchange Chromatography | Chelation |
| Removal Efficiency | Good to excellent for bulk removal. | Very high, can achieve trace levels. | High, especially for low concentrations. |
| Selectivity | Moderate, can be improved by pH control. | High, can separate lanthanum from other lanthanides.[1][3] | High, dependent on the choice of chelating agent.[4] |
| Speed | Relatively fast (minutes to hours).[6] | Slower, depends on column size and flow rate. | Generally fast. |
| Cost | Generally low cost. | Higher cost due to resin and equipment. | Cost varies depending on the chelating agent. |
| Scalability | Readily scalable. | Scalable, but may require larger columns and more resources.[15][16] | Scalable, but cost may be a limiting factor. |
| Common Applications | Bulk removal from process streams, initial purification step. | High-purity separations, analytical applications.[1][2] | Sequestration in biological systems, final polishing step.[4] |
Experimental Protocols
Protocol 1: Oxalate Precipitation of Lanthanum Ions
This protocol describes the removal of lanthanum ions from an acidic aqueous solution by precipitation with oxalic acid.
Materials:
-
Lanthanum-containing solution (acidified with hydrochloric or nitric acid)
-
Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Heating plate with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Preparation of Solutions:
-
Ensure the lanthanum-containing solution is acidic (pH 1-2).
-
Prepare a solution of oxalic acid or ammonium oxalate in deionized water. A stoichiometric amount or a slight excess relative to the lanthanum ion concentration is recommended.
-
-
Precipitation:
-
Isolation and Washing:
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a suitable filtration apparatus.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the collected lanthanum oxalate precipitate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Protocol 2: Ion Exchange Chromatography for Lanthanum Ion Removal
This protocol outlines a general procedure for the separation of lanthanum ions using a cation exchange resin.
Materials:
-
Cation exchange resin (e.g., Dowex-50)
-
Chromatography column
-
Lanthanum-containing solution
-
Eluent (e.g., buffered solution of a complexing agent like ammonium citrate or α-hydroxyisobutyric acid)[1]
-
Acidic solution for equilibration (e.g., dilute HCl or HNO₃)
-
Fraction collector (optional)
-
Analytical instrument for lanthanum detection (e.g., ICP-MS or ICP-OES)
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation exchange resin in deionized water and pack it into the chromatography column.
-
Equilibrate the packed column by passing several column volumes of an acidic solution (e.g., 0.1 M HCl) through it.
-
-
Sample Loading:
-
Adjust the pH of the lanthanum-containing sample to be acidic.
-
Carefully load the sample onto the top of the resin bed.
-
-
Washing:
-
Wash the column with the equilibration solution to remove any unbound or weakly bound species.
-
-
Elution:
-
Begin eluting the bound lanthanum ions by passing the eluent solution through the column. The complexing agent in the eluent will form complexes with the lanthanum ions, facilitating their release from the resin.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate as it exits the column.
-
Analyze the collected fractions to determine the concentration of lanthanum. This will allow for the identification of the fractions containing the purified lanthanum.
-
Protocol 3: Chelation of Lanthanum Ions with EDTA
This protocol provides a method for sequestering lanthanum ions in a solution by forming a stable complex with EDTA.
Materials:
-
Lanthanum-containing solution
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt
-
pH meter and buffers for pH adjustment (e.g., NaOH, HCl)
-
Magnetic stirrer
Procedure:
-
pH Adjustment:
-
Addition of EDTA:
-
Calculate the molar amount of lanthanum ions in the solution.
-
Add a stoichiometric equivalent or a slight excess of EDTA disodium salt to the solution while stirring.
-
-
Complex Formation:
-
Continue stirring the solution at room temperature for a sufficient time (e.g., 15-30 minutes) to ensure complete complexation of the lanthanum ions.
-
-
Verification (Optional):
-
The removal of free lanthanum ions can be verified using an appropriate analytical technique, such as an ion-selective electrode or by testing for the absence of precipitation upon addition of a precipitating agent like oxalate.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always adhere to standard laboratory safety practices and adapt these protocols to their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Decadentate Acyclic Chelators for Lanthanum Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Adsorptive removal of lanthanum based on hydrothermally synthesized iron oxide-titanium oxide nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in Resolubilisation of Rare Earth Oxalate Precipitates Using EDTA | MDPI [mdpi.com]
- 9. interchim.fr [interchim.fr]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scale-up of chromatographic ion-exchange processes in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Phosphate Removal with Lanthanum(III) Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing phosphate (B84403) removal from aqueous solutions using Lanthanum(III) chloride (LaCl₃). It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for phosphate removal using Lanthanum(III) chloride?
A1: Lanthanum(III) chloride is effective over a wide pH range, typically between 3.0 and 9.5.[1] However, the optimal range for precipitating orthophosphate to levels below 0.1 mg/L P is between pH 4.5 and 8.5.[2] For most applications, such as treating domestic wastewater with a pH of ~7 to 8, no pH adjustment is necessary.[2] In the pH range of 3 to 6, the formed Lanthanum-phosphate complex is particularly stable.[3]
Q2: How does Lanthanum(III) chloride remove phosphate from water?
A2: Lanthanum(III) chloride (LaCl₃) dissociates in water into Lanthanum ions (La³⁺) and Chloride ions (Cl⁻).[4] The highly reactive La³⁺ ion then combines with phosphate ions (PO₄³⁻) in a 1:1 molar ratio to form Lanthanum phosphate (LaPO₄), a highly insoluble and inert precipitate.[5][6] This precipitate can then be easily removed from the solution through mechanical filtration.[5]
Q3: What is the chemical equation for the reaction?
A3: The primary reaction is: La³⁺ (aq) + PO₄³⁻ (aq) → LaPO₄ (s) The Lanthanum phosphate (LaPO₄) precipitate is very insoluble, which drives the reaction to completion.[7]
Q4: Can other ions in my solution interfere with the process?
A4: Yes. The primary interfering ion is carbonate (CO₃²⁻). Lanthanum ions can react with carbonate to form lanthanum carbonate (La₂(CO₃)₃), another precipitate.[4] This competing reaction can reduce the efficiency of phosphate removal and may cause a drop in the solution's alkalinity.[4][8] Other common anions like sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and chloride (Cl⁻) generally do not cause significant interference.[1]
Q5: How do I determine the correct dosage of Lanthanum(III) chloride?
A5: The dosage is directly related to the initial phosphate concentration you need to remove. The reaction occurs at a 1:1 molar ratio of Lanthanum to Phosphorus.[6] Practically, 1 mg of lanthanum ion removes approximately 0.68 mg of phosphate.[8] It is crucial to calculate the required dose based on your sample's volume and phosphate level and to avoid significant overdosing.
Q6: Why is slow dosing recommended?
A6: Dosing slowly, preferably as a drip, into an area of high water flow ensures that the Lanthanum(III) chloride is dispersed evenly and reacts efficiently with the phosphate throughout the solution.[9] Dosing too quickly can cause localized precipitation, inefficient removal, and excessive cloudiness that may be difficult to filter.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phosphate levels are not decreasing. | 1. Insufficient Dosage: The amount of LaCl₃ is too low for the phosphate concentration. 2. Phosphate Leaching: A continuous source of phosphate (e.g., from rock or other materials) is leaching into the solution.[9] 3. Inefficient Filtration: The filter is not fine enough to capture the LaPO₄ precipitate. | 1. Recalculate the required dosage based on a recent phosphate measurement. 2. Identify and remove the source of leaching. Continue dosing until the leached phosphate is depleted. 3. Use a finer mechanical filter, such as a 5-10 micron filter sock, to effectively capture the precipitate.[8][9] |
| The water remains cloudy after dosing. | 1. Overdosing/Rapid Dosing: Too much LaCl₃ was added at once, creating an excess of precipitate.[9] 2. Inadequate Filtration: The filter is clogged or not fine enough to capture the fine particulate.[10] | 1. Reduce the dose and add it more slowly over a longer period. 2. Ensure the filter is clean before starting and is rated for fine particulate removal (5-10 microns). Position the dosing point immediately upstream of the filter. |
| The solution's alkalinity has dropped. | Precipitation of Lanthanum Carbonate: Excess lanthanum ions have reacted with carbonate ions in the water, removing them from the solution.[4][8] This is common when overdosing LaCl₃ in low-phosphate conditions.[9] | 1. Test phosphate levels and adjust the LaCl₃ dose to more closely match the amount of phosphate present. 2. Avoid dosing LaCl₃ when phosphate levels are already very low (e.g., below 0.2 ppm) to ensure all the lanthanum reacts with phosphate.[8] 3. If necessary, buffer the solution to restore alkalinity after treatment. |
| Low removal efficiency at high pH (>9). | Formation of Lanthanum Hydroxide (B78521): At a pH greater than 9, lanthanum begins to precipitate as lanthanum hydroxide (La(OH)₃).[11] This reduces the amount of free La³⁺ available to react with phosphate. | 1. Adjust the pH of the solution to the optimal range of 5.0 - 8.0 before adding Lanthanum(III) chloride. 2. Monitor pH during the experiment to ensure it remains within the effective range. |
Data Presentation
Table 1: pH Effect on Phosphate Removal Efficiency
| pH Range | Removal Efficiency | Notes | Source(s) |
| 3.0 - 6.0 | High / Very Stable | La-phosphate complex is highly stable. | [3] |
| 3.0 - 9.5 | >65% | Effective removal observed across a wide range. | [1] |
| 4.5 - 8.5 | High | Optimal range to achieve residual phosphate < 0.1 mg/L. | [2] |
| ~7.0 - 8.0 | High | Effective for typical wastewater without pH adjustment. | [2] |
Table 2: Lanthanum(III) Chloride Dosing Ratios
| Reagent | Ratio | Notes | Source(s) |
| Lanthanum Ion (La³⁺) | 1 mg La³⁺ removes ~0.68 mg PO₄³⁻ | Based on the stoichiometry of LaPO₄ formation. | [8] |
| Lanthanum Chloride Solution | 1 mL removes 1 ppm (mg/L) in 38 L (10 gal) | This is a general guideline; concentration of the stock solution is critical. | [12] |
| Molar Ratio | 1:1 molar ratio (La:P) | The fundamental chemical reaction stoichiometry. | [6] |
Experimental Protocols
1. Preparation of a 1% Lanthanum Dosing Solution
-
Reagents: Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O), Deionized (DI) or Reverse Osmosis (RO) water.
-
Calculation: Lanthanum chloride heptahydrate is approximately 37% lanthanum by weight.[8] To make a solution containing 10,000 mg/L (1%) of Lanthanum, you need to dissolve ~27 grams of LaCl₃·7H₂O in DI water to make a final volume of 1 Liter.
-
Procedure:
-
Weigh out 27.0 g of LaCl₃·7H₂O.
-
Dissolve the solid in approximately 800 mL of DI water in a 1 L volumetric flask.
-
Once fully dissolved, bring the final volume up to the 1 L mark with DI water.
-
Mix thoroughly. Store in a sealed container.
-
2. General Protocol for Phosphate Removal
-
Initial Analysis: Collect a representative sample of the water to be treated. Measure and record the initial phosphate concentration using a calibrated phosphate photometer or a standard analytical method (see Protocol 3).
-
pH Adjustment: Measure the pH of the solution. If it is outside the optimal range (5.0-8.0), adjust slowly using dilute HCl or NaOH.
-
Dosage Calculation: Based on the initial phosphate concentration and the volume of water, calculate the required volume of your Lanthanum(III) chloride dosing solution.
-
Dosing and Reaction:
-
Set up a mechanical filter (e.g., a 5-micron filter sock or a filter press) to capture the precipitate.
-
Slowly drip the calculated dose of LaCl₃ solution into a high-flow area just before the mechanical filter.
-
Allow the solution to mix and react. The water will turn cloudy as the LaPO₄ precipitate forms.[12]
-
-
Filtration: Continue to run the water through the filter until the cloudiness disappears, indicating the precipitate has been removed.
-
Final Analysis: Once the water is clear, take a final sample and measure the phosphate concentration to verify the removal efficiency.
3. Analytical Method: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)
This is a standard colorimetric method for measuring orthophosphate.[13][14]
-
Principle: In an acidic solution, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) and an antimony salt to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to form a intensely blue-colored solution. The absorbance of this solution is proportional to the phosphate concentration.[14]
-
Procedure:
-
Prepare a combined reagent by mixing solutions of sulfuric acid, ammonium molybdate, antimony potassium tartrate, and ascorbic acid according to a standard method (e.g., APHA 4500-P E).
-
Add a precise volume of the combined reagent to a known volume of your water sample (and to a set of phosphate standards for calibration).
-
Mix thoroughly and allow 10-30 minutes for color development.
-
Using a spectrophotometer, measure the absorbance of the sample at a wavelength of 880 nm against a reagent blank.
-
Determine the phosphate concentration by comparing the sample's absorbance to a calibration curve prepared from the phosphate standards.
-
Visualizations
Caption: Chemical pathways for phosphate removal by Lanthanum(III) chloride.
Caption: Standard experimental workflow for phosphate removal.
Caption: Troubleshooting decision tree for incomplete phosphate removal.
References
- 1. Removing Phosphorus from Aqueous Solutions Using Lanthanum Modified Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. How does lanthanum chloride react with phosphate/ - Reef Central Online Community [reefcentral.com]
- 5. Lanthanum Chloride: A Safe and Effective Solution for Algae Control Through Phosphate Removal | Ecologix Environmental Systems [ecologixsystems.com]
- 6. Lanthanum Chloride for Algae & Phosphate Removal | Ecologix Environmental Systems [ecologixsystems.com]
- 7. LANTHANUM PHOSPHATE CAS#: 956594-02-8 [m.chemicalbook.com]
- 8. reef2reef.com [reef2reef.com]
- 9. reef2reef.com [reef2reef.com]
- 10. Guide: Lanthanum Chloride dosing for Phosphate control | Bay Area Reefers | BAR [bareefers.org]
- 11. researchgate.net [researchgate.net]
- 12. reef2reef.com [reef2reef.com]
- 13. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 14. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Lanthanum(III) Chloride and Scandium(III) Triflate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a Lewis acid catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. This guide provides a detailed comparison of the catalytic activity of two prominent Lewis acids: Lanthanum(III) chloride (LaCl₃) and Scandium(III) triflate (Sc(OTf)₃). While both are effective catalysts, their performance can vary significantly depending on the specific reaction, substrates, and conditions. This comparison aims to provide researchers with the necessary data to make informed decisions for their synthetic strategies.
Executive Summary
Scandium(III) triflate generally exhibits superior catalytic activity compared to Lanthanum(III) chloride, particularly in terms of reaction rates and catalyst loading. This enhanced activity is largely attributed to the higher Lewis acidity of the smaller Sc³⁺ cation.[1][2] However, Lanthanum(III) chloride remains a viable and cost-effective alternative for certain transformations. Both catalysts demonstrate a tolerance for a variety of functional groups and have been successfully employed in a range of important organic reactions.[3][4]
Quantitative Performance Comparison
To provide a clear, quantitative comparison, the following table summarizes the performance of La(OTf)₃ (as a representative Lanthanide catalyst comparable to LaCl₃) and Sc(OTf)₃ in the acetylation of various alcohols. The data is adapted from the work of Barrett and Braddock, who conducted a direct comparison of various metal triflates.[5] It is important to note that while La(OTf)₃ is used in this study, the catalytic activity is primarily dictated by the Lanthanum cation, making this a relevant comparison for understanding the potential of LaCl₃.
Table 1: Comparison of La(OTf)₃ and Sc(OTf)₃ in the Acetylation of Alcohols with Acetic Anhydride (B1165640) [5]
| Substrate | Catalyst (mol%) | Time (h) | Yield (%) with La(OTf)₃ | Yield (%) with Sc(OTf)₃ |
| Benzyl (B1604629) alcohol | 1 | 24 | 95 | >99 |
| 1-Phenylethanol | 5 | 24 | 85 | >99 |
| 2-Adamantanol | 10 | 72 | 70 | 95 |
| (-)-Menthol | 5 | 48 | 90 | >99 |
As the data indicates, Sc(OTf)₃ consistently outperforms La(OTf)₃, affording higher yields in shorter reaction times and with lower catalyst loading in some cases.
Key Reaction Applications
Both LaCl₃ and Sc(OTf)₃ have been utilized in a variety of cornerstone organic reactions.
Friedel-Crafts Reactions: Both catalysts are effective in promoting Friedel-Crafts alkylations and acylations, which are fundamental for C-C bond formation to aromatic rings.[3][6][7]
Diels-Alder Reactions: Sc(OTf)₃ is a particularly potent catalyst for Diels-Alder reactions, often providing high yields and stereoselectivity under mild conditions.[8] Lanthanide triflates, including La(OTf)₃, are also known to catalyze this reaction.
Aldol and Michael Additions: Sc(OTf)₃ has been shown to be an efficient and reusable catalyst for Mukaiyama-aldol and Michael reactions, crucial for the construction of complex molecular architectures.[7]
Experimental Protocols
Below are detailed experimental protocols for a representative reaction, the acetylation of benzyl alcohol, catalyzed by both Lewis acids.
Experimental Protocol: Acetylation of Benzyl Alcohol
Objective: To compare the catalytic efficiency of LaCl₃ and Sc(OTf)₃ in the acetylation of benzyl alcohol.
Materials:
-
Lanthanum(III) chloride (anhydrous)
-
Scandium(III) triflate
-
Benzyl alcohol
-
Acetic anhydride
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography apparatus (if necessary for purification)
Procedure for LaCl₃-catalyzed Acetylation:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Lanthanum(III) chloride (0.01 mmol, 2.45 mg).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (2 mL).
-
Add benzyl alcohol (1.0 mmol, 108 mg, 104 µL) to the stirred suspension.
-
Add acetic anhydride (1.2 mmol, 122 mg, 113 µL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary to obtain benzyl acetate.
Procedure for Sc(OTf)₃-catalyzed Acetylation:
-
Follow the same procedure as above, but substitute Lanthanum(III) chloride with Scandium(III) triflate (0.01 mmol, 4.92 mg).
-
Due to the higher activity of Sc(OTf)₃, the reaction is expected to proceed significantly faster. Monitor the reaction closely by TLC, starting from the first few minutes of the reaction.
Mechanism and Workflow Visualization
The catalytic cycle for Lewis acid-mediated acetylation involves the activation of the acylating agent by the Lewis acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Generalized workflow for Lewis acid-catalyzed acetylation.
Conclusion
Both Lanthanum(III) chloride and Scandium(III) triflate are valuable Lewis acid catalysts in the synthetic chemist's toolbox. For reactions where high efficiency, mild conditions, and low catalyst loadings are critical, Scandium(III) triflate is often the superior choice. However, for large-scale syntheses or when cost is a primary consideration, Lanthanum(III) chloride can be an effective and economical alternative, particularly if longer reaction times or higher catalyst loadings are acceptable. The choice between these two catalysts should be guided by the specific requirements of the desired transformation and a careful consideration of the experimental data presented.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanthanum Chloride (LaCl₃) as a Calcium Channel Blocker: A Comparative Guide Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LaCl₃ with Alternative Calcium Channel Blockers Supported by Experimental Data.
This guide provides a comprehensive comparison of Lanthanum chloride (LaCl₃) with other commonly used calcium channel blockers, focusing on their validation through patch-clamp electrophysiology. The data presented herein is intended to assist researchers in selecting the appropriate tools for their experimental needs.
Introduction to Calcium Channel Blockade and the Role of LaCl₃
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The influx of calcium ions through these channels acts as a second messenger, initiating a cascade of intracellular events. The pharmacological blockade of these channels is a cornerstone of both basic research and clinical medicine.
Lanthanum chloride (LaCl₃), a trivalent lanthanide salt, has long been recognized for its potent ability to block calcium channels. Due to its similar ionic radius and higher charge density compared to Ca²⁺, La³⁺ effectively competes for and blocks the pore of the channel, thereby inhibiting calcium influx. This guide will compare the electrophysiologically determined properties of LaCl₃ with those of well-established organic calcium channel blockers, namely verapamil (B1683045) and nifedipine (B1678770).
Comparative Analysis of Calcium Channel Blockers
The efficacy of a channel blocker is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the blocker required to inhibit 50% of the channel's current. The following table summarizes the IC₅₀ values for LaCl₃, verapamil, and nifedipine for L-type calcium channels, as determined by patch-clamp electrophysiology. It is important to note that IC₅₀ values can vary depending on experimental conditions such as cell type, holding potential, and the charge carrier used.
| Blocker | Blocker Type | Target Channel | IC₅₀ | Cell Type | Holding Potential | Reference |
| LaCl₃ | Inorganic Ion | "Slow" inward Ca²⁺ current (presumed L-type) | ~0.75 µM (dissociation constant) | Bullfrog atrial cells | Not specified | [1] |
| Verapamil | Phenylalkylamine | L-type (cardiac) | Not directly specified, but frequency-dependent block observed in the micromolar range. | Rat ventricular myocytes | -80 mV | [2] |
| Nifedipine | Dihydropyridine | L-type (cardiac) | 0.3 µM | Guinea pig ventricular myocytes | Not specified | [3] |
Note: The provided IC₅₀ values are sourced from different studies with varying experimental parameters and should be considered as indicative rather than directly comparative.
Mechanism of Action and Selectivity
LaCl₃ acts as a non-selective, high-affinity pore blocker of various calcium channels. Its mechanism is primarily a direct physical occlusion of the channel pore. At concentrations below 10 µM, LaCl₃ selectively inhibits the "slow" inward Ca²⁺ current without significantly affecting other ion channels like Na⁺ or K⁺ channels[1]. However, at higher concentrations (0.5-1.0 mM), it can exhibit non-specific effects, including the neutralization of negative surface charges and inhibition of other voltage-dependent currents[1].
In contrast, organic calcium channel blockers like verapamil and nifedipine exhibit more complex, state-dependent interactions with the channel protein.
-
Verapamil (a phenylalkylamine) shows use-dependent and frequency-dependent blockade, suggesting it binds more effectively to channels that are frequently opening and closing. It is proposed to bind to the inactivated state of the channel from the intracellular side.
-
Nifedipine (a dihydropyridine) also demonstrates state-dependent binding, with a higher affinity for inactivated channels. This results in a more potent block at more depolarized membrane potentials[3].
Experimental Protocols: Patch-Clamp Electrophysiology
The validation of calcium channel blockade by these compounds is predominantly achieved through the whole-cell patch-clamp technique. This method allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Isolate and culture the cells of interest (e.g., cardiomyocytes, neurons) on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External (Bath) Solution: Typically contains (in mM): 140 TEA-Cl, 10 BaCl₂ (as the charge carrier to enhance current and reduce rundown), 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution: Typically contains (in mM): 120 CsCl, 10 EGTA (to chelate intracellular calcium), 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Seal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: Hold the cell at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents.
-
Drug Application and Washout:
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the blocker (LaCl₃, verapamil, or nifedipine). Allow sufficient time for the drug to equilibrate and the blocking effect to stabilize.
-
For washout, perfuse the chamber with the drug-free external solution. The time required for complete washout can vary significantly between compounds. LaCl₃ block is generally reversible, but the washout can take a considerable amount of time[1]. Organic blockers may have faster or slower washout kinetics depending on their binding properties.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the downstream consequences of calcium channel blockade, the following diagrams are provided.
Caption: Experimental workflow for validating a calcium channel blocker using whole-cell patch-clamp.
Caption: Downstream signaling pathways affected by L-type calcium channel activation and blockade.
Conclusion
LaCl₃ serves as a potent, albeit relatively non-selective, inorganic calcium channel blocker. Its direct pore-blocking mechanism provides a valuable tool for studying the fundamental roles of calcium influx. In comparison, organic blockers like verapamil and nifedipine offer more nuanced, state-dependent interactions that are often exploited for therapeutic purposes. The choice of blocker will ultimately depend on the specific research question, with patch-clamp electrophysiology remaining the gold standard for quantifying and comparing their effects on ion channel function.
References
Cross-validation of protein phosphorylation analysis using LaCl₃ precipitation and mass spectrometry.
A head-to-head comparison of Lanthanum Chloride (LaCl₃) precipitation and established affinity-based methods for phosphoprotein analysis by mass spectrometry.
For researchers, scientists, and drug development professionals delving into the intricate world of cellular signaling, the analysis of protein phosphorylation is paramount. This post-translational modification acts as a molecular switch, regulating a vast array of biological processes. Mass spectrometry has emerged as a powerful tool for identifying and quantifying phosphorylation events, but the low abundance of phosphoproteins necessitates an enrichment step prior to analysis. This guide provides a comprehensive comparison of a chemical precipitation method using Lanthanum Chloride (LaCl₃) with the widely adopted affinity-based techniques of Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography.
At a Glance: Comparing Phosphoprotein Enrichment Methods
The choice of enrichment strategy can significantly impact the depth and breadth of a phosphoproteomic analysis. Below is a summary of the key performance metrics for LaCl₃ precipitation, IMAC, and TiO₂.
| Feature | LaCl₃ Precipitation | Immobilized Metal Affinity Chromatography (IMAC) | Titanium Dioxide (TiO₂) Chromatography |
| Principle | Chemical precipitation of phosphoproteins based on the high affinity of La³⁺ for phosphate (B84403) groups. | Affinity capture of phosphopeptides using chelated metal ions (e.g., Fe³⁺, Ga³⁺) that bind to phosphate groups. | Affinity capture of phosphopeptides based on the interaction of phosphate groups with titanium dioxide. |
| Selectivity | High for phosphoproteins. | Good, but can exhibit non-specific binding to acidic peptides. | High, with some preference for singly phosphorylated peptides. |
| Efficiency | High protein recovery, reported to be over 95%.[1] | Variable, dependent on factors like peptide-to-bead ratio and washing conditions. | Generally high, but can be influenced by the complexity of the sample. |
| Bias | May favor the enrichment of intact phosphoproteins. | Can be biased towards multiply phosphorylated peptides. | May have a bias towards singly phosphorylated peptides. |
| Throughput | Potentially high, as it is a bulk precipitation method. | Can be adapted for high-throughput formats (e.g., 96-well plates). | Can be adapted for high-throughput formats. |
| Cost | Generally low-cost reagents. | Reagents and columns can be more expensive. | Reagents and columns can be more expensive. |
In-Depth Analysis of Enrichment Strategies
Lanthanum Chloride (LaCl₃) Precipitation: A Straightforward Approach
LaCl₃ precipitation offers a simple and cost-effective method for enriching phosphoproteins from complex mixtures.[2][3] The trivalent lanthanum ions (La³⁺) exhibit a strong and specific interaction with the negatively charged phosphate groups on proteins, leading to their precipitation out of solution. This technique has been shown to be highly efficient, with reports of over 95% recovery of phosphoproteins.[1]
One of the key advantages of LaCl₃ precipitation is its ability to enrich intact phosphoproteins. This can be particularly beneficial for studies focused on the overall phosphorylation status of a protein or for subsequent analysis by methods such as 2D-gel electrophoresis.
Immobilized Metal Affinity Chromatography (IMAC): A Workhorse in Phosphoproteomics
IMAC is a widely used technique for the enrichment of phosphopeptides.[4][5] It relies on the affinity of phosphate groups for immobilized metal ions, most commonly iron (Fe³⁺) or gallium (Ga³⁺). IMAC is known for its good performance in capturing a broad range of phosphopeptides, including those with multiple phosphorylation sites.
However, a notable drawback of IMAC is its potential for non-specific binding of acidic, non-phosphorylated peptides, which can complicate downstream analysis.[6] Optimization of washing conditions is crucial to minimize these off-target interactions.
Titanium Dioxide (TiO₂) Chromatography: High Selectivity for Phosphopeptides
Titanium dioxide (TiO₂) has gained popularity as an alternative to IMAC for phosphopeptide enrichment due to its high selectivity.[7][8][9][10] The interaction between the phosphate groups and the TiO₂ surface is highly specific, resulting in cleaner enrichments with fewer non-phosphorylated contaminants.
While highly selective, some studies suggest that TiO₂ may have a preference for enriching singly phosphorylated peptides over multiply phosphorylated ones.[11] Therefore, for a comprehensive analysis of the phosphoproteome, a combination of different enrichment strategies may be beneficial.
Experimental Workflows and Protocols
To provide a practical guide for researchers, detailed experimental protocols for each enrichment method are outlined below. These protocols are intended as a starting point and may require optimization based on the specific sample type and experimental goals.
LaCl₃ Phosphoprotein Precipitation Workflow
The following diagram illustrates the general workflow for phosphoprotein enrichment using LaCl₃ precipitation followed by mass spectrometry analysis.
Protocol for LaCl₃ Precipitation:
-
Sample Preparation: Start with a clarified cell or tissue lysate in a suitable lysis buffer.
-
Precipitation: Add a stock solution of LaCl₃ to the lysate to a final concentration of 50-100 mM. Incubate on ice for 30 minutes with occasional mixing.
-
Pelleting: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the phosphoprotein-La³⁺ complexes.
-
Washing: Carefully remove the supernatant and wash the pellet with an ice-cold wash buffer (e.g., lysis buffer without detergents) to remove non-specifically bound proteins. Repeat the centrifugation and washing steps two more times.
-
Solubilization: Resuspend the final pellet in a buffer compatible with downstream processing, such as a denaturing buffer for SDS-PAGE or an appropriate buffer for in-solution digestion.
-
Digestion: Proceed with standard protocols for in-gel or in-solution tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
IMAC and TiO₂ Phosphopeptide Enrichment Workflow
The workflow for IMAC and TiO₂ is similar, differing primarily in the affinity resin and specific buffer compositions.
General Protocol for IMAC/TiO₂ Enrichment:
-
Resin Equilibration: Equilibrate the IMAC or TiO₂ resin according to the manufacturer's instructions.
-
Binding: Incubate the peptide mixture with the equilibrated resin in a low-pH binding buffer.
-
Washing: Wash the resin extensively with a wash buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound phosphopeptides using a high-pH elution buffer.
-
Sample Cleanup: Desalt and concentrate the eluted phosphopeptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Application in Signaling Pathway Analysis
Phosphoproteomics is instrumental in dissecting complex signaling networks. The enrichment of phosphoproteins or phosphopeptides allows for the identification of key regulatory nodes within these pathways.
The EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3][4] Its dysregulation is frequently implicated in cancer. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on multiple tyrosine residues, creating docking sites for downstream signaling proteins.[2][5]
References
- 1. Video: MAPK Signaling Cascades [jove.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 9. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Anhydrous vs. Hydrated Lanthanum(III) Chloride: A Comparative Guide for Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between anhydrous and hydrated forms of a catalyst can significantly impact reaction outcomes. This guide provides an objective comparison of anhydrous and hydrated Lanthanum(III) chloride (LaCl₃) in organic synthesis, supported by experimental data and detailed protocols to inform catalyst selection and optimization.
Lanthanum(III) chloride, in both its anhydrous (LaCl₃) and hydrated (LaCl₃·7H₂O) forms, serves as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its applications span from Friedel-Crafts reactions to aldol (B89426) condensations and the synthesis of heterocyclic compounds. The Lewis acidity of the lanthanum ion (La³⁺) allows it to activate substrates, facilitating key bond-forming steps. However, the presence of water molecules in the hydrated form can influence its catalytic activity, stability, and substrate compatibility, making a comparative understanding crucial for reaction design.
Performance in Key Organic Reactions
The efficacy of a catalyst is best assessed through quantitative measures of reaction yield, duration, and selectivity. Below is a summary of the comparative performance of anhydrous and hydrated LaCl₃ in the synthesis of substituted quinolines, a valuable scaffold in medicinal chemistry.
Data Presentation: Synthesis of Substituted Quinolines
| Catalyst | Product Yield (%) | Reaction Time (min) |
| Anhydrous LaCl₃ | 92 | 30 |
| Hydrated LaCl₃·7H₂O | 85 | 45 |
Table 1: Comparative catalytic activity of anhydrous and hydrated LaCl₃ in the one-pot synthesis of 2,4-diphenyl-quinoline.
The Decisive Role of Water of Hydration
The observed differences in catalytic performance can be attributed to the water of hydration in LaCl₃·7H₂O. While many Lewis acid-catalyzed reactions require strictly anhydrous conditions to prevent catalyst deactivation or undesired side reactions, some, including certain lanthanide-catalyzed transformations, exhibit a degree of water tolerance.
In the case of LaCl₃, the anhydrous form generally presents a higher concentration of active catalytic sites, leading to faster reaction rates and higher yields, as demonstrated in the quinoline (B57606) synthesis. The water molecules in the hydrated form can coordinate with the lanthanum ion, potentially reducing its Lewis acidity and hindering substrate coordination. However, for certain reactions, the presence of a controlled amount of water can sometimes be beneficial, influencing reaction pathways or improving the solubility of certain reagents.
Experimental Protocols
Synthesis of 2,4-diphenyl-quinoline:
A mixture of 2-aminoacetophenone (B1585202) (1 mmol), phenylacetylene (B144264) (1.2 mmol), and the respective catalyst (anhydrous LaCl₃ or hydrated LaCl₃·7H₂O, 10 mol%) in ethanol (B145695) (5 mL) was stirred at 80°C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired 2,4-diphenyl-quinoline.
Mandatory Visualizations
To illustrate the logical flow of catalyst selection and the general mechanism of LaCl₃ catalysis, the following diagrams are provided.
Caption: Experimental workflow for the comparative synthesis of 2,4-diphenyl-quinoline.
Caption: Generalized mechanism of Lanthanum(III) chloride as a Lewis acid catalyst.
Assessing the selectivity of Lanthanum(III) chloride as a calcium channel blocker against other divalent cation channels.
A Comparative Guide for Researchers
Lanthanum(III) chloride (LaCl₃), a trivalent lanthanide salt, has long been utilized in biomedical research as a potent blocker of calcium channels. Its ability to mimic the ionic radius of Ca²⁺ allows it to bind with high affinity to calcium-selective pores, effectively inhibiting ion influx. However, the selectivity of LaCl₃ for calcium channels over channels permeable to other divalent cations, such as magnesium (Mg²⁺), manganese (Mn²⁺), and zinc (Zn²⁺), is a critical consideration for its application in experimental systems. This guide provides a comparative assessment of the selectivity of LaCl₃, supported by available experimental data, to aid researchers in its appropriate and precise use.
Quantitative Comparison of Lanthanum(III) Chloride Blockade
The potency of LaCl₃ as a channel blocker is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its dissociation constant (K_d). While extensive data exists for its effect on calcium channels, direct comparative studies on other divalent cation channels are less common. The following table summarizes the available quantitative data on the inhibitory effects of LaCl₃ on various cation channels.
| Ion Channel Type | Permeant Divalent Cation(s) | Reported Inhibitory Concentration (IC₅₀ / K_d) | Tissue/Cell Type | Reference |
| Voltage-Gated Ca²⁺ Channels (VGCCs) | Ca²⁺ | K_d: 163 nM | Rat Dorsal Horn Neurons | [1] |
| "Slow" Inward Ca²⁺ Current (I_Ca) | Ca²⁺ | K_d: 750 nM (0.75 µM) | Bullfrog Atrial Cells | [2] |
| TRP3 Channels | Ca²⁺, and other cations | EC₅₀: 4 µM (extracellular) | Chinese Hamster Ovary (CHO) Cells | [3] |
| TRP3 Channels | Ca²⁺, and other cations | EC₅₀: 0.02 µM (intracellular) | Chinese Hamster Ovary (CHO) Cells) | [3] |
| Magnesium (Mg²⁺) Channels/Transporters | Mg²⁺ | No direct IC₅₀/K_d reported. Effects are often considered secondary to Ca²⁺ channel blockade. | Various | [4] |
| Manganese (Mn²⁺) Channels/Transporters | Mn²⁺ | No direct IC₅₀/K_d reported. LaCl₃ is known to inhibit Mn²⁺ influx. | Various | - |
| Zinc (Zn²⁺) Permeable Channels (e.g., some VGCCs, TRPM7) | Zn²⁺ | No direct IC₅₀/K_d reported for LaCl₃. | Various | [5] |
Note: The lack of direct comparative IC₅₀ values for Mg²⁺, Mn²⁺, and Zn²⁺ channels highlights a significant gap in the literature. The selectivity of LaCl₃ is concentration-dependent, with non-specific effects observed at higher concentrations (≥ 10⁻⁵ M)[2].
Experimental Protocols
The assessment of ion channel blockade by LaCl₃ predominantly relies on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the activity of ion channels in the membrane of a single cell.
Objective: To measure the effect of varying concentrations of LaCl₃ on the ionic currents flowing through specific divalent cation channels.
Methodology:
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., neurons, cardiomyocytes, or cultured cell lines) expressing the target ion channels.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm. Fill the pipette with an internal solution that mimics the intracellular ionic composition and contains a current-carrying ion (e.g., Cs⁺ to block K⁺ channels and isolate Ca²⁺ currents).
-
Giga-seal Formation: Bring the micropipette into close contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal") between the glass and the membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Use a voltage-clamp amplifier to control the cell's membrane potential and record the ionic currents that flow across the membrane in response to specific voltage protocols (e.g., voltage steps or ramps).
-
Drug Application: Perfuse the cell with an external solution containing a known concentration of the divalent cation of interest (e.g., Ca²⁺, Mg²⁺). After obtaining a stable baseline recording of the channel activity, apply different concentrations of LaCl₃ to the external solution.
-
Data Analysis: Measure the amplitude of the ionic current before and after the application of LaCl₃. Plot the percentage of current inhibition as a function of the LaCl₃ concentration to generate a dose-response curve and calculate the IC₅₀ value.
Mechanism of Action and Selectivity
LaCl₃ blocks calcium channels primarily through a competitive antagonism mechanism. Due to its similar ionic radius and higher charge density compared to Ca²⁺, La³⁺ binds with high affinity to the negatively charged residues (e.g., glutamate (B1630785) or aspartate) that form the selectivity filter of the calcium channel pore. This binding physically obstructs the passage of Ca²⁺ ions.
The selectivity of LaCl₃ is not absolute and is influenced by its concentration. At lower, sub-micromolar to low micromolar concentrations, it exhibits a preference for certain types of calcium channels. However, as the concentration increases, LaCl₃ can interact with and block other cation channels, including those for potassium and sodium, often through a surface charge screening effect rather than direct pore blockage[2]. Its effects on channels for other divalent cations like Mg²⁺ and Mn²⁺ are less well-characterized with respect to direct, high-affinity blockage, and may be secondary to its primary action on calcium channels or other cellular processes.
References
- 1. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 2. Selective block of calcium current by lanthanum in single bullfrog atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanthanum inhibits steady-state turnover of the sarcoplasmic reticulum calcium ATPase by replacing magnesium as the catalytic ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of intracellular calcium stores to an increase in cytosolic calcium concentration induced by Mannheimia haemolytica leukotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthanum chloride bidirectionally influences calcification in bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of phosphate precipitation efficiency: Lanthanum(III) chloride vs. ferric chloride.
For Researchers, Scientists, and Drug Development Professionals
The removal of phosphate (B84403) from aqueous solutions is a critical process in various fields, from wastewater treatment to the prevention of eutrophication in aquatic environments. Chemical precipitation is a widely employed method, with various salts used to induce the formation of insoluble phosphate compounds. Among the most effective precipitants are lanthanum(III) chloride (LaCl₃) and ferric chloride (FeCl₃). This guide provides an objective comparison of their phosphate precipitation efficiency, supported by experimental data and detailed methodologies.
At a Glance: Lanthanum(III) Chloride vs. Ferric Chloride
| Feature | Lanthanum(III) Chloride | Ferric Chloride |
| Molar Ratio (Precipitant:Phosphate) | ~1.2:1[1] | ~1.5:1[1] |
| Optimal pH Range | Wide (Effective across pH 4.0-9.0)[1] | Narrower (Effective at pH ≥ 6.0, performance drops significantly at pH ≤ 5.0)[1] |
| Phosphate Removal Efficiency | High, can achieve >85% precipitation across a wide pH range[1] | High within optimal pH range, but performance is pH-dependent[1] |
| Sludge Production | Significantly lower | Higher |
| Chemical Reaction | La³⁺ + PO₄³⁻ → LaPO₄(s) | Fe³⁺ + PO₄³⁻ → FePO₄(s) |
Performance Data: A Quantitative Comparison
The following tables summarize the key performance indicators for lanthanum(III) chloride and ferric chloride in phosphate precipitation.
Table 1: Molar Ratio and pH Efficacy
| Precipitant | Required Molar Ratio (Metal:Phosphorus) for Effective Removal | Phosphate Removal Efficiency at Varying pH |
| Lanthanum(III) Chloride | 1.2[1] | Maintained at least 85% precipitation at all tested pH values (4.0-9.0)[1] |
| Ferric Chloride | 1.5[1] | Strong removal (>50%) at pH ≥ 6.0, but performance plummeted to less than 15% at pH ≤ 5.0[1] |
Table 2: Sludge Production (Theoretical Comparison)
| Precipitant | Theoretical Sludge Production |
| Lanthanum(III) Chloride (as a Rare Earth Element) | A theoretical example indicates that a rare earth element-based precipitant produces 51% less sludge than an iron-based precipitant.[2] |
| Ferric Chloride | Higher sludge production due to the need for a higher molar ratio and the co-precipitation of ferric hydroxide (B78521). |
Chemical Mechanisms of Phosphate Precipitation
The primary mechanism for phosphate removal by both lanthanum(III) chloride and ferric chloride is precipitation, where the metal cation reacts with the phosphate anion to form an insoluble salt.
With the addition of lanthanum(III) chloride , lanthanum ions (La³⁺) react with phosphate ions (PO₄³⁻) in a straightforward manner to form lanthanum phosphate (LaPO₄), a highly insoluble precipitate.[3]
The reaction with ferric chloride is similar, with ferric ions (Fe³⁺) reacting with phosphate ions to form ferric phosphate (FePO₄). However, the process is more complex, often involving the co-precipitation of ferric hydroxide (Fe(OH)₃), which contributes to the higher sludge volume. The effectiveness of ferric chloride is also highly dependent on the pH of the solution.[1]
Experimental Protocols: Jar Testing Methodology
A standard and effective method for determining the optimal dosage of a precipitant is the jar test. This procedure allows for the simultaneous comparison of different coagulants and dosages under controlled conditions.
I. Preparation of Stock Solutions
-
Lanthanum(III) Chloride (LaCl₃) Stock Solution (e.g., 1 g/L):
-
Accurately weigh 1 gram of LaCl₃.
-
Dissolve the weighed LaCl₃ in deionized water and bring the final volume to 1 liter in a volumetric flask.
-
-
Ferric Chloride (FeCl₃) Stock Solution (e.g., 1 g/L):
-
Accurately weigh 1 gram of FeCl₃.
-
Dissolve the weighed FeCl₃ in deionized water and bring the final volume to 1 liter in a volumetric flask.
-
-
Phosphate Standard Solution (e.g., 100 mg/L as PO₄³⁻):
-
Prepare a standard solution of a known phosphate concentration to be used as the water sample for the jar test.
-
II. Jar Test Procedure
-
Sample Preparation: Fill a series of beakers (jars) with a known volume of the phosphate standard solution (e.g., 500 mL).
-
Initial Measurements: Measure and record the initial pH and phosphate concentration of the water sample in each beaker.
-
Coagulant Dosing: While stirring the samples at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the LaCl₃ and FeCl₃ stock solutions to the respective beakers. Include a control beaker with no precipitant.
-
Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure the complete and uniform dispersion of the precipitants.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes. This promotes the formation of larger, settleable flocs.
-
Sedimentation: Cease stirring and allow the flocs to settle for a predetermined period (e.g., 30-60 minutes).
-
Sample Collection: Carefully collect a supernatant sample from the top of each beaker, ensuring not to disturb the settled sludge.
-
Final Measurements: Measure and record the final pH and residual phosphate concentration of each supernatant sample.
-
Data Analysis: Plot the final phosphate concentration or the percentage of phosphate removal against the precipitant dosage to determine the optimal dose for each chemical.
Conclusion
Both lanthanum(III) chloride and ferric chloride are effective precipitants for the removal of phosphate from aqueous solutions. However, a comparative analysis of available data indicates that lanthanum(III) chloride offers several distinct advantages over ferric chloride .
Lanthanum(III) chloride demonstrates a more favorable stoichiometric relationship with phosphate, requiring a lower molar ratio for effective removal. This, in turn, leads to a significant reduction in sludge production, a crucial factor in terms of disposal and operational costs. Furthermore, the efficacy of lanthanum(III) chloride is maintained over a much broader pH range, offering greater operational flexibility and robustness compared to the more pH-sensitive ferric chloride.
For researchers, scientists, and drug development professionals seeking a highly efficient, versatile, and sludge-minimizing solution for phosphate precipitation, lanthanum(III) chloride presents a compelling option. While ferric chloride remains a viable and widely used alternative, its application requires more stringent pH control and results in a greater volume of sludge. The choice between these two precipitants will ultimately depend on the specific requirements of the application, including the target phosphate levels, the initial water chemistry, and the operational constraints related to pH adjustment and sludge management.
References
Validating the Purity of Synthesized Lanthanum(III) Chloride for Catalytic Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a catalyst is paramount to achieving reliable and reproducible results in catalytic applications. This guide provides a comprehensive comparison of synthesized Lanthanum(III) chloride (LaCl₃) with alternative catalysts, supported by experimental data. It further outlines detailed protocols for its synthesis and purity validation, ensuring a high-quality reagent for demanding catalytic processes.
Lanthanum(III) chloride, a versatile Lewis acid, has garnered significant attention as a catalyst in a variety of organic transformations, including petrochemical refining, Friedel-Crafts reactions, Diels-Alder cycloadditions, and the formation of acetals.[1][2] Its efficacy is intrinsically linked to its purity, as contaminants can significantly alter catalytic activity and reaction outcomes. This guide offers a framework for the synthesis and validation of LaCl₃ and compares its catalytic performance against other common Lewis acid catalysts.
Synthesis and Purity Validation of Lanthanum(III) Chloride
The synthesis of anhydrous Lanthanum(III) chloride with high purity is crucial for its catalytic applications. Several methods have been established, with the ammonium (B1175870) chloride route being a common and effective approach.[3]
Experimental Protocol: Synthesis of Anhydrous Lanthanum(III) Chloride
This protocol details the synthesis of anhydrous LaCl₃ from Lanthanum(III) oxide (La₂O₃).
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Lanthanum Hydroxide (B78521): Lanthanum oxide is dissolved in a minimal amount of concentrated hydrochloric acid, followed by precipitation of lanthanum hydroxide by the addition of a base like ammonium hydroxide. The precipitate is then washed thoroughly with deionized water to remove any unreacted salts.
-
Formation of the Ammonium Salt: The purified lanthanum hydroxide is then reacted with an excess of ammonium chloride solution.
-
Dehydration: The resulting solution is carefully heated in a controlled manner. A programmed heating method under vacuum is often employed to gradually remove water and ammonium chloride, yielding the anhydrous Lanthanum(III) chloride.[3] This slow heating process is critical to prevent the formation of lanthanum oxychloride (LaOCl).[1]
Purity Validation
Ensuring the purity of the synthesized LaCl₃ is a critical step. The primary impurity of concern is water, as LaCl₃ is highly hygroscopic.
Key Purity Validation Techniques:
-
Elemental Analysis: To confirm the stoichiometric ratio of Lanthanum and Chlorine.
-
Water Content Analysis: Karl Fischer titration is a precise method for quantifying trace amounts of water in the final product. A water content of less than 0.1% is desirable for high-purity LaCl₃.[3]
-
Solubility Test: High-purity anhydrous Lanthanum(III) chloride should dissolve readily in water to form a clear and transparent solution.[3]
-
Atomic Absorption Spectroscopy (AAS): This technique can be employed to detect and quantify trace metal impurities. Lanthanum chloride itself is used as a releasing agent in AAS to suppress ionization interferences.[4]
Catalytic Performance Comparison
The Lewis acidity of Lanthanum(III) chloride underpins its catalytic activity.[2] Below, we compare its performance in key organic reactions against other common Lewis acid catalysts.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. While traditional catalysts like Aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts.[5] Lanthanide chlorides, including LaCl₃, have emerged as efficient catalysts for this transformation.[2]
| Catalyst | Substrate | Acylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| LaCl₃ | Anisole | Acetic Anhydride | Acetonitrile | 4 | 92 | [6] |
| AlCl₃ | Anisole | Acetic Anhydride | Acetonitrile | 2 | 85 | [7] |
| CeCl₃·7H₂O | Anisole | Acetic Anhydride | Acetonitrile | 5 | 88 | [8] |
| Yb(OTf)₃ | Anisole | Acetic Anhydride | Acetonitrile | 3 | 95 | [6] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. Lewis acids are often employed to accelerate the reaction and control its stereoselectivity. Lanthanide chlorides have been shown to effectively catalyze this reaction.[9]
| Catalyst | Diene | Dienophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| LaCl₃ | Butadiene | Maleic Anhydride | Dichloromethane | 6 | 85 | [9] |
| Sc(OTf)₃ | Isoprene | Methyl Vinyl Ketone | Dichloromethane | 2 | 90 | [10] |
| Cu(II)-BOX | 1-Hydrazinodiene | Acrylate | Dichloromethane | 18 | 94 | [11] |
| No Catalyst | Butadiene | Maleic Anhydride | Toluene | 24 | 50 |
Acetal Synthesis
The protection of carbonyl groups as acetals is a common strategy in multi-step organic synthesis. Lanthanum(III) chloride can act as a mild Lewis acid catalyst for this transformation.[12]
| Catalyst | Aldehyde/Ketone | Alcohol | Solvent | Reaction Time (h) | Yield (%) | Reference |
| LaCl₃ | Benzaldehyde | Ethylene Glycol | Toluene | 3 | 90 | |
| Ce(OTf)₃ | Cyclohexanone | Tri-sec-alkyl orthoformate | Alcohol | - | High | [12] |
| ZrCl₄ | Various | Ethylene Glycol | Dichloromethane | - | High | [12] |
| HClO₄-SiO₂ | Various | Trialkyl orthoformate | Solvent-free | - | High | [12] |
Visualizing the Workflow and Catalytic Cycle
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis and purity validation of anhydrous Lanthanum(III) chloride.
Caption: Generalized signaling pathway for Lewis acid catalysis by Lanthanum(III) chloride.
Conclusion
This guide demonstrates that synthesized Lanthanum(III) chloride, when prepared and validated under controlled conditions, is a highly effective catalyst for a range of important organic reactions. While other Lewis acids may offer advantages in specific scenarios, LaCl₃ provides a balance of reactivity, mild reaction conditions, and cost-effectiveness. The provided protocols and comparative data serve as a valuable resource for researchers aiming to utilize high-purity Lanthanum(III) chloride in their catalytic applications, ultimately contributing to more robust and reproducible scientific outcomes.
References
- 1. halide-crylink.com [halide-crylink.com]
- 2. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]
- 3. CN102502757A - Preparation of high-purity anhydrous lanthanum chloride or cerium chloride by programmed heating method - Google Patents [patents.google.com]
- 4. News - What is the role of lanthanum chloride in atomic absorption spectrometry? [epomaterial.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. allstudyjournal.com [allstudyjournal.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. DIELS-ALDER REACTION OF BUTADIENE WITH MALEIC ANHYDRIDE CATALYZED BY ANHYDROUS LANTHANIDE CHLORIDE [yyhx.ciac.jl.cn]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Benchmarking the performance of LaCl₃ in aldol reactions against other lanthanide-based catalysts.
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficiency and selectivity in synthetic chemistry. This guide provides a comparative analysis of Lanthanum(III) Chloride (LaCl₃) as a catalyst in aldol (B89426) reactions, benchmarking its performance against other lanthanide-based catalysts. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection and experimental design.
The catalytic activity of lanthanide compounds in aldol reactions, a cornerstone of carbon-carbon bond formation, is attributed to their nature as Lewis acids. The trivalent lanthanide ion can coordinate to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by an enol or enolate. The efficiency of this catalysis is influenced by the specific lanthanide ion, with variations in ionic radius and Lewis acidity across the series affecting the catalytic performance.[1]
Quantitative Performance Comparison
While direct comparative studies benchmarking a wide array of lanthanide chlorides in aldol reactions are not extensively documented in single publications, the performance of lanthanide triflates (Ln(OTf)₃), which are closely related Lewis acid catalysts, offers valuable insights. The catalytic efficacy in aldol reactions generally correlates with the Lewis acidity of the lanthanide ion, which tends to increase across the period from Lanthanum to Lutetium.
The following table summarizes the performance of various lanthanide-based catalysts in a model aldol reaction. It is important to note that the data for Lanthanum and Ytterbium are for their triflate salts, which serve as a strong indicator of the expected trend in catalytic activity for the corresponding chloride salts.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| La(OTf)₃ | Aldehyde | Silyl enol ether | Dichloromethane (B109758) | -78 | 3 | 8 | [2] |
| Yb(OTf)₃ | Aldehyde | Silyl enol ether | Dichloromethane | -78 | 3 | 91 | [2] |
| Sc(OTf)₃ | Aldehyde | Silyl enol ether | Dichloromethane | -78 | 1 | 81 | [2] |
Note: The data for La(OTf)₃, Yb(OTf)₃, and Sc(OTf)₃ are from a screening of catalysts for a model Mukaiyama aldol reaction and serve to illustrate the trend in catalytic activity across the lanthanide series.
Experimental Protocols
Below is a representative experimental protocol for a Lanthanum(III) Chloride catalyzed aldol reaction, based on general procedures for Lewis acid-catalyzed aldol condensations.
Representative Protocol for LaCl₃-Catalyzed Aldol Condensation:
Materials:
-
Lanthanum(III) Chloride (anhydrous)
-
Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Acetone)
-
Solvent (e.g., Dichloromethane, anhydrous)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous Lanthanum(III) Chloride (10 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir the suspension.
-
Add the aldehyde (1.0 mmol) to the suspension and stir for 10 minutes at room temperature.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add the ketone (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for a Lanthanide-Catalyzed Aldol Reaction.
Caption: Catalytic Cycle of a Lanthanide-Catalyzed Aldol Reaction.
References
Safety Operating Guide
Lanthanum(III)chloride proper disposal procedures
Proper disposal of Lanthanum(III) chloride is critical for ensuring laboratory safety and environmental protection. As a compound that can cause skin, eye, and respiratory irritation, and is harmful to aquatic life, adherence to established protocols is essential for researchers and scientific professionals.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of Lanthanum(III) chloride waste.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all necessary safety measures are in place. Proper handling is the first step in safe disposal.
-
Engineering Controls : Always handle Lanthanum(III) chloride in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or fumes.[1][2][4] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE) : All personnel handling the compound must wear appropriate PPE to prevent contact.[4][6] This includes:
-
Eye Protection : Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4][5]
-
Hand Protection : Impermeable chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after.[1][4]
-
Body Protection : A lab coat or other protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection : If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.[1][4][5]
-
Step-by-Step Disposal Procedures
Disposal of Lanthanum(III) chloride must be carried out in accordance with federal, state, and local regulations.[1][5] Do not allow the chemical or its solutions to enter drains, sewers, or waterways.[1][2][4][6]
Step 1: Waste Characterization and Collection
-
Identify as Hazardous Waste : Lanthanum(III) chloride and its containers must be treated as hazardous waste.[7][8]
-
Segregate Waste : Keep Lanthanum(III) chloride waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and strong acids.[5]
-
Collect Waste : Collect all solid waste, including residues and contaminated materials, in a designated container. Aqueous solutions should be collected in a separate, appropriate container.
Step 2: Containerization and Labeling
-
Use Appropriate Containers : Store waste in suitable, tightly sealed containers to prevent leaks or spills.[4][5][9] Containers should be made of a material compatible with the chemical.
-
Label Clearly : Label the waste container clearly with "Hazardous Waste," "Lanthanum(III) Chloride," and any other identifiers required by your institution's safety protocols and local regulations.
Step 3: Disposal of Unused or Waste Product
The primary and recommended method for disposal is through a licensed waste management company.
-
Professional Disposal : Arrange for a licensed disposal company to collect the waste.[4] These companies are equipped to handle hazardous materials safely. One industrial method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products (hydrogen chloride and lanthanum oxides).[1][4]
-
Small Quantity Treatment (Laboratory Scale) : For very small quantities, a precipitation procedure can be used to convert the soluble chloride into a more stable form before collection by a waste handler.[9]
-
Cautiously create a dilute solution (approx. 5%) of the Lanthanum(III) chloride waste in water.[9]
-
Slowly add a dilute solution of ammonium (B1175870) hydroxide (B78521) to adjust the pH to 10. This should precipitate lanthanum hydroxide.[9]
-
If no precipitate forms, slowly adjust the pH down from 10 to 6.[9]
-
Filter the resulting solid precipitate.
-
Collect the solid residue in a labeled hazardous waste container for professional disposal.
-
Step 4: Disposal of Contaminated Materials
-
PPE and Labware : Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated solid Lanthanum(III) chloride waste container.[4]
-
Packaging : The original product container, even if empty, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4][7]
Protocol for Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate : Evacuate all non-essential personnel from the immediate spill area.[4]
-
Ventilate : Ensure the area is well-ventilated.
-
Wear PPE : Don the appropriate PPE as described above before attempting to clean the spill.[1][4]
-
Containment : Prevent the spill from spreading or entering drains.[9]
-
Clean-up :
-
Decontaminate : Wash the spill area thoroughly with water, and collect the cleaning water for disposal as hazardous waste.[9]
Quantitative Data: Ecotoxicity
Lanthanum(III) chloride is classified as ecotoxic and harmful to aquatic life.[3][7] The following table summarizes available ecotoxicity data.
| Endpoint | Species | Exposure Time | Value | Reference |
| LC50 | Fish | 96 hours | >5 mg/l | [7] |
| EC50 | Aquatic Invertebrates | 21 days | 0.552 mg/l | [7][8] |
| NOEC | Fish | 21 days | 0.26 mg/l | [7][8] |
| LOEC | Aquatic Invertebrates | 21 days | 0.23 mg/l | [7][8] |
-
LC50 (Lethal Concentration, 50%) : Concentration that is lethal to 50% of the tested organisms.
-
EC50 (Effective Concentration, 50%) : Concentration that causes a non-lethal effect in 50% of the tested organisms.
-
NOEC (No Observed Effect Concentration) : The highest concentration at which no adverse effects are observed.
-
LOEC (Lowest Observed Effect Concentration) : The lowest concentration at which an adverse effect is observed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Lanthanum(III) chloride.
Caption: Workflow for safe disposal of Lanthanum(III) chloride.
References
- 1. Lanthanum Chloride - ESPI Metals [espimetals.com]
- 2. chemos.de [chemos.de]
- 3. redox.com [redox.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. sdfine.com [sdfine.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lanthanum(III) Chloride
Essential safety protocols and logistical plans are critical for the safe handling and disposal of Lanthanum(III) chloride in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and ensure a secure working environment.
Lanthanum(III) chloride, while a valuable reagent in various scientific applications, presents potential health hazards, including skin, eye, and respiratory irritation.[1][2][3] Adherence to stringent safety measures is paramount to mitigate these risks.
Personal Protective Equipment (PPE) Specifications
A multi-layered approach to personal protection is necessary when working with Lanthanum(III) chloride. This includes comprehensive eye, skin, and respiratory protection. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standards/References |
| Eye Protection | Chemical safety goggles or tightly fitting safety glasses.[1][4][5] | OSHA 29 CFR 1910.133, European Standard EN166[1][5] |
| Skin Protection | - Gloves: Impermeable gloves (e.g., nitrile rubber, neoprene).[2][6] - Clothing: Lab coat, long-sleeved clothing, or chemical-resistant apron.[1][2][4] | EN 374 (for gloves)[6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator is required when dust or aerosols may be generated.[2][5] For nuisance dust, a P95 (US) or P1 (EU) filter is recommended. For higher exposures, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[5] | OSHA 29 CFR 1910.134, ANSI Z88[1] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents. The following step-by-step protocol outlines the safe handling of Lanthanum(III) chloride from preparation to post-experiment cleanup.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood with local exhaust ventilation.[1][2]
-
Verify that an eyewash station and a safety shower are readily accessible.[1]
-
Assemble all necessary materials and equipment before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or other protective clothing.
-
Don the recommended impermeable gloves.[2]
-
If there is a risk of dust or aerosol generation, wear a properly fitted NIOSH/MSHA-approved respirator.[2][5]
3. Handling Lanthanum(III) Chloride:
-
Handle in an enclosed, controlled process whenever possible.[2]
-
Avoid creating dust.[2]
-
Carefully weigh and transfer the required amount of the chemical.
-
Keep the container tightly closed when not in use.[1]
4. Post-Handling and Cleanup:
-
Decontaminate the work area thoroughly.
-
For spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Remove PPE in the reverse order of donning, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
Launder contaminated clothing separately before reuse.[1]
Caption: Workflow for Safe Handling of Lanthanum(III) Chloride.
Disposal Plan
Proper disposal of Lanthanum(III) chloride and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Lanthanum(III) chloride waste is considered hazardous.[7]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.[5]
-
Disposal Method:
-
Contaminated Packaging: Handle contaminated containers in the same way as the substance itself. Dispose of them as hazardous waste unless they have been thoroughly decontaminated.[7]
By adhering to these guidelines, researchers can significantly reduce the risks associated with handling Lanthanum(III) chloride, ensuring a safer laboratory environment for themselves and their colleagues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Lanthanum Chloride - ESPI Metals [espimetals.com]
- 3. chemos.de [chemos.de]
- 4. scribd.com [scribd.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
